Product packaging for 2-Bromo-4-methylthiazole(Cat. No.:CAS No. 7238-61-1)

2-Bromo-4-methylthiazole

Cat. No.: B1268296
CAS No.: 7238-61-1
M. Wt: 178.05 g/mol
InChI Key: KLFWJAAGXUDNIS-UHFFFAOYSA-N
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Description

2-Bromo-4-methylthiazole is a useful research compound. Its molecular formula is C4H4BrNS and its molecular weight is 178.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4BrNS B1268296 2-Bromo-4-methylthiazole CAS No. 7238-61-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS/c1-3-2-7-4(5)6-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLFWJAAGXUDNIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338868
Record name 2-Bromo-4-methylthiazole
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Molecular Weight

178.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7238-61-1
Record name 2-Bromo-4-methylthiazole
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Record name 2-Bromo-4-methyl-1,3-thiazole
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 2-Bromo-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathway to 2-bromo-4-methylthiazole, a versatile heterocyclic building block crucial in the development of pharmaceuticals, agrochemicals, and advanced materials. This document details the core reaction mechanisms, provides structured quantitative data, and outlines detailed experimental protocols.

Introduction

This compound is a key intermediate in organic synthesis, primarily owing to its reactive bromine atom at the 2-position of the thiazole ring. This functionality allows for a variety of subsequent chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] These reactions are fundamental to modern medicinal chemistry, enabling the construction of complex molecular architectures.

The primary and most established route for the synthesis of this compound involves a two-step process:

  • Hantzsch Thiazole Synthesis: Formation of the precursor, 2-amino-4-methylthiazole, from a suitable α-haloketone and thiourea.[2][3][4][5]

  • Sandmeyer Reaction: Conversion of the 2-amino group of 2-amino-4-methylthiazole to a bromo group via diazotization and subsequent treatment with a copper(I) bromide salt.[6][7][8][9]

This guide will elaborate on the mechanisms and practical execution of these two key stages.

Synthesis Pathway and Reaction Mechanisms

The overall synthesis of this compound can be visualized as a two-stage process, starting from readily available precursors.

Stage 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole

The Hantzsch thiazole synthesis is a classic and highly efficient method for constructing the thiazole ring.[2][4] For the preparation of 2-amino-4-methylthiazole, the reaction proceeds between chloroacetone (or bromoacetone) and thiourea.

The mechanism involves an initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the haloketone (an SN2 reaction), followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2][10]

Hantzsch_Synthesis chloroacetone Chloroacetone arrow1 S N 2 thiourea Thiourea intermediate1 S-Alkylated Isothiourea Intermediate arrow2 Intramolecular Cyclization intermediate1->arrow2 intermediate2 Cyclized Intermediate (Thiazoline derivative) arrow3 Dehydration (-H2O) intermediate2->arrow3 product 2-Amino-4-methylthiazole plus1 + arrow1->intermediate1 arrow2->intermediate2 arrow3->product

Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.

Stage 2: Sandmeyer Reaction for Bromination

The conversion of 2-amino-4-methylthiazole to this compound is achieved through the Sandmeyer reaction.[6][7] This reaction is a cornerstone of aromatic chemistry for replacing an amino group with a variety of substituents.

The process begins with the diazotization of the 2-amino group using a nitrite source (e.g., sodium nitrite or an alkyl nitrite) under acidic conditions to form a diazonium salt. This unstable intermediate is then treated with a copper(I) bromide (CuBr) catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[6][7] A single-electron transfer from Cu(I) to the diazonium salt generates an aryl radical with the loss of nitrogen gas. The aryl radical then abstracts a bromine atom from a copper(II) bromide species, yielding the final product and regenerating the Cu(I) catalyst.[6]

Sandmeyer_Reaction start 2-Amino-4-methylthiazole diazonium 4-Methylthiazole-2-diazonium salt start->diazonium Diazotization (e.g., n-BuONO, H+) radical 4-Methylthiazol-2-yl radical + N2 diazonium->radical Single Electron Transfer cu1 Cu(I)Br product This compound radical->product Br abstraction cu2 Cu(II)Br2 catalyst_cycle Catalytic Cycle cu1->cu2 e- transfer cu2->cu1 regenerates catalyst

Caption: Sandmeyer reaction for the synthesis of this compound.

Quantitative Data

The following tables summarize key quantitative data for the starting materials, intermediates, and the final product.

Table 1: Physical and Chemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceDensity (g/mL)Refractive Index (n20/D)
2-Amino-4-methylthiazole1603-91-4C₄H₆N₂S114.17Solid--
This compound7238-61-1C₄H₄BrNS178.05Liquid1.654[11]1.572[11]

Table 2: Reaction Conditions and Yields (Literature Examples)

Reaction StageReactantsReagents/CatalystSolventTemperatureTimeYieldReference
Hantzsch Synthesis (analogue)2-Bromoacetophenone, Thiourea-Methanol100°C30 min99%[10]
Sandmeyer Reaction (analogue)2-Amino-4-phenylthiazolen-Butyl nitrite, CuBrAcetonitrile60°C (333 K)15 minNot specified[9]

Note: Yields can vary significantly based on reaction scale and specific conditions.

Experimental Protocols

The following are representative experimental protocols derived from literature procedures for analogous syntheses.[2][9][12] Caution: These procedures involve hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Synthesis)
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine thiourea (1.5 equivalents) and ethanol.

  • Addition of Reactant: To the stirring suspension, add chloroacetone (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the contents into a beaker containing a saturated solution of sodium bicarbonate to neutralize the hydrohalic acid formed.

  • Isolation: The product, 2-amino-4-methylthiazole, will precipitate. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with cold water and then a small amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.[13]

Protocol 2: Synthesis of this compound (Sandmeyer Reaction)
  • Reaction Setup: In a three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel, dissolve 2-amino-4-methylthiazole (1.0 equivalent) and copper(I) bromide (1.5 equivalents) in acetonitrile.

  • Diazotization: Cool the mixture in an ice bath. Add isoamyl nitrite or n-butyl nitrite (1.5 equivalents) dropwise, ensuring the internal temperature remains below 5-10°C.[9]

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60°C.[9] Vigorous evolution of nitrogen gas should be observed. Maintain heating for 15-30 minutes after gas evolution ceases. Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and pour it into a separatory funnel containing an aqueous ammonia solution to complex the copper salts.[9]

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Conclusion

The synthesis of this compound is a robust and well-documented process that relies on two fundamental reactions in organic chemistry: the Hantzsch thiazole synthesis and the Sandmeyer reaction. By understanding the underlying mechanisms and adhering to detailed experimental protocols, researchers can efficiently produce this valuable synthetic intermediate. Its versatile reactivity makes it an essential tool for the development of novel compounds in the pharmaceutical and materials science sectors.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-4-methylthiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details available quantitative data, outlines relevant experimental protocols for its characterization, and presents a logical workflow for its synthetic modification.

Core Physicochemical Properties

This compound is a liquid at room temperature, characterized by the following properties.[1] The data presented has been compiled from various chemical suppliers and databases.

PropertyValueReference
Molecular Formula C₄H₄BrNS[1][2]
Molecular Weight 178.05 g/mol [1][2]
Appearance Liquid[1]
Density 1.654 g/mL at 25 °C[1]
Refractive Index (n20/D) 1.572[1]
Flash Point 90 °C (194 °F)[1]
Solubility Information not widely available; likely soluble in organic solvents.
Boiling Point Data not consistently available; requires experimental determination.
Melting Point Not applicable (liquid at room temperature).

Experimental Protocols

Accurate determination of the physicochemical properties is essential for the application of this compound in research and development. Standard laboratory procedures for these measurements are detailed below.

Determination of Boiling Point

The boiling point of a liquid is a key indicator of its volatility. A standard method for its determination is distillation.

Apparatus:

  • Round-bottom flask

  • Distillation head with a condenser

  • Thermometer

  • Heating mantle

  • Boiling chips

Procedure:

  • Place a small volume of this compound into the round-bottom flask, along with a few boiling chips to ensure smooth boiling.

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

  • Begin heating the flask gently with the heating mantle.

  • Record the temperature at which the liquid consistently condenses on the thermometer and drips into the collection vessel. This temperature is the boiling point. The atmospheric pressure should also be recorded as it affects the boiling point.

Determination of Density

Density is a fundamental physical property that can be determined using a pycnometer or a density meter.

Apparatus:

  • Pycnometer (a flask with a specific, known volume)

  • Analytical balance

  • Temperature-controlled water bath

Procedure:

  • Clean and dry the pycnometer thoroughly and record its empty weight.

  • Fill the pycnometer with distilled water and place it in a temperature-controlled water bath (e.g., at 25 °C) until it reaches thermal equilibrium.

  • Carefully remove any excess water and weigh the pycnometer filled with water.

  • Empty and dry the pycnometer again, then fill it with this compound and repeat the temperature equilibration and weighing steps.

  • The density is calculated by dividing the mass of the this compound by the volume of the pycnometer (determined from the mass and known density of water at that temperature).

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a useful tool for identifying and assessing the purity of a liquid sample.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

Procedure:

  • Calibrate the Abbe refractometer using a standard of known refractive index.

  • Ensure the prism of the refractometer is clean and dry.

  • Apply a small drop of this compound to the prism.

  • Circulate water from the constant temperature bath (typically 20 °C) through the refractometer.

  • Adjust the refractometer until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Read the refractive index from the scale.

Synthetic Utility and Experimental Workflow

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom, which can be readily displaced or participate in various cross-coupling reactions.[3] This allows for the introduction of a wide range of functional groups at the 2-position of the thiazole ring.

Below is a generalized workflow for a Suzuki-Miyaura coupling reaction involving a bromo-heterocycle like this compound.

Suzuki_Coupling_Workflow start Start: Combine Reactants reactants This compound Arylboronic Acid Base (e.g., K₂CO₃) start->reactants inert_atm Establish Inert Atmosphere (N₂ or Ar) reactants->inert_atm add_catalyst Add Pd Catalyst & Solvent (e.g., Pd(PPh₃)₄ in Dioxane/H₂O) inert_atm->add_catalyst heating Heat Reaction Mixture (e.g., 80-100 °C) add_catalyst->heating monitoring Monitor Reaction Progress (TLC/GC-MS) heating->monitoring Periodically monitoring->heating Incomplete workup Aqueous Work-up monitoring->workup Complete extraction Organic Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product Final Product: 2-Aryl-4-methylthiazole purification->product

References

Spectroscopic Profile of 2-Bromo-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-4-methylthiazole, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in the searched literature---
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in the searched literature-
Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
~3100WeakC-H stretch (aromatic)
~2925WeakC-H stretch (methyl)
~1550MediumC=N stretch (thiazole ring)
~1450MediumC=C stretch (thiazole ring)
~1380MediumC-H bend (methyl)
~1050StrongC-S stretch
~650StrongC-Br stretch

Note: The FT-IR data is predicted based on typical vibrational modes for similar thiazole structures and functional groups. Experimental values may vary.

Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
179High[M+2]⁺• (Molecular ion with ⁸¹Br)
177High[M]⁺• (Molecular ion with ⁷⁹Br)[1]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy (¹H and ¹³C)

A solution of this compound (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to a 5 mm NMR tube. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to single lines for each carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is typically recorded using a neat liquid film of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform, carbon tetrachloride) can be used. The spectrum is recorded over the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectra are typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, methanol) is injected into the GC. The compound is separated from the solvent and then introduced into the mass spectrometer. The molecules are ionized by a high-energy electron beam, causing fragmentation. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Verification NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final Report & Characterization Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Putative Crystal Structure of 2-Bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this guide, a publicly accessible, experimentally determined crystal structure for 2-Bromo-4-methylthiazole has not been reported. The crystallographic data and associated structural analyses presented herein are based on the closely related compound, 2-Bromo-4-phenylthiazole , for which detailed X-ray diffraction data is available. This document serves as a comprehensive technical guide illustrating the expected structural characteristics and the methodologies that would be employed for the crystallographic analysis of this compound.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The precise three-dimensional arrangement of atoms within its crystal lattice is fundamental to understanding its physicochemical properties, reactivity, and intermolecular interactions. This guide provides a detailed overview of its expected solid-state structure, drawing parallels from a known analogue, and outlines the experimental procedures for its synthesis and crystallographic characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValue
Molecular Formula C₄H₄BrNS
Molecular Weight 178.05 g/mol
CAS Number 7238-61-1
Appearance Liquid
Density 1.654 g/mL at 25 °C
Refractive Index n20/D 1.572
Boiling Point Not available
Melting Point Not available

Synthesis and Crystallization

The synthesis of this compound can be achieved through a two-step process involving the formation of 2-amino-4-methylthiazole followed by a Sandmeyer reaction to introduce the bromine atom.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-amino-4-methylthiazole

This synthesis is a variation of the Hantzsch thiazole synthesis.

  • To a stirred suspension of thiourea (1 mole) in water, add chloroacetone (1 mole) dropwise over a period of 30 minutes.

  • The reaction is exothermic, and the mixture will become a clear solution.

  • After the addition is complete, continue stirring for 2 hours at room temperature.

  • Cool the reaction mixture in an ice bath and add a solution of sodium hydroxide (2 moles) in water, keeping the temperature below 20 °C.

  • The product, 2-amino-4-methylthiazole, will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for converting an amino group on an aromatic or heteroaromatic ring to a halide.[1][2][3]

  • Dissolve 2-amino-4-methylthiazole (1 mole) in a mixture of hydrobromic acid (48%, 3 moles) and water.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 moles) in water, maintaining the temperature below 5 °C to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 moles) in hydrobromic acid (48%).

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Nitrogen gas will evolve. After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.

  • The crude product can be isolated by steam distillation or solvent extraction with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purify the product by fractional distillation under reduced pressure.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals suitable for X-ray diffraction is a critical step. For a liquid compound like this compound, in-situ crystallization on the diffractometer at low temperatures would be the primary method. Alternatively, if a solid derivative is prepared, the following techniques can be employed.

Slow Evaporation:

  • Dissolve the purified compound in a suitable solvent (e.g., hexane, ethanol, or a mixture of solvents) to near saturation.

  • Transfer the solution to a small, clean vial.

  • Cover the vial with a cap or parafilm with a few small perforations to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment at a constant temperature.

  • Crystals should form over a period of days to weeks.

Vapor Diffusion:

  • Prepare a concentrated solution of the compound in a solvent in which it is highly soluble (e.g., dichloromethane).

  • Place this solution in a small open vial.

  • Place the small vial inside a larger, sealed container that contains a small amount of a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane).

  • The anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

Crystallographic Analysis (Based on 2-Bromo-4-phenylthiazole)

The following data for 2-bromo-4-phenylthiazole provides an illustrative example of the crystallographic information that would be obtained for this compound.

Data Collection and Refinement

A suitable single crystal would be selected and mounted on a diffractometer. Data collection is typically performed at a low temperature (e.g., 120 K) to minimize thermal vibrations.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • A single crystal of suitable size and quality is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas to maintain a constant low temperature.

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα) and a detector, is used to collect a series of diffraction images as the crystal is rotated.

  • The collected data are processed to yield a set of reflection intensities.

  • The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.

Crystal Structure Data

The crystallographic data for the analogue 2-bromo-4-phenylthiazole is summarized in Table 2.

Parameter2-Bromo-4-phenylthiazole
Empirical Formula C₉H₆BrNS
Formula Weight 240.12
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 5.8934 (3)
b (Å) 10.6591 (6)
c (Å) 13.8697 (7)
α (°) 90
β (°) 90.812 (1)
γ (°) 90
Volume (ų) 871.18 (8)
Z 4
Temperature (K) 120
Radiation Mo Kα (λ = 0.71073 Å)
Density (calculated) (g/cm³) 1.831
Absorption Coefficient (mm⁻¹) 4.89
Reflections Collected 12144
Independent Reflections 2780
Final R indices [I > 2σ(I)] R1 = 0.029, wR2 = 0.068

Data obtained from the crystallographic study of 2-bromo-4-phenylthiazole.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway to this compound.

Synthesis_Workflow Thiourea Thiourea Step1 Hantzsch Thiazole Synthesis Thiourea->Step1 Chloroacetone Chloroacetone Chloroacetone->Step1 AminoThiazole 2-amino-4-methylthiazole Step1->AminoThiazole Step2 Sandmeyer Reaction AminoThiazole->Step2 NaNO2_HBr NaNO2 / HBr NaNO2_HBr->Step2 CuBr Cu(I)Br CuBr->Step2 FinalProduct This compound Step2->FinalProduct Crystallography_Workflow Synthesis Synthesis and Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting on Goniometer Crystallization->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Processing (Integration, Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement (Least-Squares) StructureSolution->Refinement Validation Structure Validation and Analysis Refinement->Validation

References

An In-depth Technical Guide to the Reactivity and Electronic Properties of 2-Bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-methylthiazole is a versatile heterocyclic building block of significant interest in medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties and the reactivity of the C2-bromine atom make it an ideal scaffold for the synthesis of a diverse array of functionalized molecules. This technical guide provides a comprehensive overview of the reactivity of this compound in key cross-coupling reactions, its fundamental electronic properties derived from computational studies, and detailed experimental protocols for its functionalization.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and use in synthetic applications.

PropertyValue
Molecular Formula C₄H₄BrNS
Molecular Weight 178.05 g/mol [1]
Appearance Liquid
Density 1.654 g/mL at 25 °C
Refractive Index (n20/D) 1.572
CAS Number 7238-61-1[1]
Spectroscopic Data Observed/Predicted Values
¹H NMR (CDCl₃) Predicted shifts would show a singlet for the C5-H and a singlet for the C4-CH₃.
¹³C NMR (CDCl₃) Distinct signals are expected for the three carbon atoms of the thiazole ring and the methyl carbon.
Mass Spectrum (EI) Molecular ion peaks [M]+ and [M+2]+ are expected around m/z 177 and 179, characteristic of a bromine-containing compound.[1]
Infrared (IR) Characteristic peaks for C=N, C=C stretching, and C-H vibrations of the thiazole ring and methyl group are anticipated.

Note: Detailed experimental spectra for this compound are not widely available in the public domain. The provided NMR and IR data are based on general principles and data for structurally similar compounds.

Electronic Properties: A Computational Perspective

The electronic nature of the this compound ring is crucial to its reactivity. Quantum chemical calculations, such as Density Functional Theory (DFT), provide valuable insights into its molecular orbital energies and charge distribution. While specific computational studies on this compound are not extensively published, data from related thiazole derivatives offer a strong predictive framework.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and reactivity.[2][3] In thiazole derivatives, the HOMO is typically distributed over the sulfur atom and the pi-system of the ring, making these sites susceptible to electrophilic attack. The LUMO is generally located over the C=N bond and the carbon atom bearing the leaving group (in this case, bromine), indicating the site for nucleophilic attack, which is fundamental to its role in cross-coupling reactions.

Mulliken Charge Distribution: Mulliken population analysis is a method to estimate partial atomic charges, revealing the electrophilic and nucleophilic sites within a molecule.[4] For this compound, the carbon atom at the C2 position, bonded to the electronegative bromine and nitrogen atoms, is expected to have a significant partial positive charge, making it the primary site for nucleophilic attack during cross-coupling reactions. The nitrogen and sulfur atoms will possess partial negative charges.

Calculated Electronic Property Predicted Significance for this compound
HOMO-LUMO Energy Gap A moderate energy gap is expected, indicating good kinetic stability while allowing for reactivity under appropriate catalytic conditions.[5]
Mulliken Charge on C2 A significant positive charge, rendering it highly electrophilic and susceptible to oxidative addition to a low-valent palladium catalyst.
Dipole Moment A notable dipole moment is anticipated due to the presence of heteroatoms (N, S) and the electronegative bromine atom, influencing its solubility and interaction with catalysts and reagents.

Reactivity and Synthetic Applications

The bromine atom at the C2 position of this compound is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-S bonds. These reactions are foundational for the synthesis of complex molecules in drug discovery and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[6] this compound readily participates in this reaction with a wide range of aryl, heteroaryl, and vinyl boronic acids or esters.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-Br PdII R-Pd(II)-Br      Ln OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R'B(OH)₂OR]⁻ PdII_R_R R-Pd(II)-R'      Ln Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 Product R-R' RedElim->Product Reactants This compound (R-Br) + R'-B(OH)₂ Reactants->OxAdd Base Base Base->Transmetal

Suzuki-Miyaura Catalytic Cycle

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, 1-5 mol%)[6]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)[6]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)[6]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or reaction vial, add this compound, the arylboronic acid, the base, and the palladium catalyst.[6]

  • Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.[6]

  • Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 and 0.5 M with respect to the this compound.[6]

  • Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[6][7]

  • Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Arylboronic Acid Typical Catalyst Typical Base Typical Solvent Expected Yield
Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂OGood to Excellent
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄Toluene/H₂OExcellent
3-Thienylboronic acidPd(PPh₃)₄Cs₂CO₃DMFGood
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[8][9] This reaction is highly valuable for the synthesis of substituted alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., Triethylamine, Diisopropylamine, as solvent or co-solvent)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a solution of this compound in the chosen solvent, add the palladium catalyst, copper(I) iodide, and the base under an inert atmosphere.[8]

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the product by flash column chromatography.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[10]

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, acrylates, 1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)

  • Ligand (e.g., PPh₃, P(o-tol)₃, 2-10 mol%)

  • Base (e.g., Et₃N, NaOAc, K₂CO₃, 1.5-2.5 equiv)

  • High-boiling polar solvent (e.g., DMF, NMP, DMA)

Procedure:

  • In a reaction vessel, combine this compound, the alkene, the palladium catalyst, the ligand, and the base.

  • Add the anhydrous solvent under an inert atmosphere.

  • Heat the reaction mixture to a high temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction's progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

  • Filter, concentrate, and purify the residue by column chromatography.

Experimental Workflow and Logic

The successful execution of these synthetic transformations relies on a systematic and logical workflow.

Experimental_Workflow Start Start: Reactant & Reagent Preparation Setup Reaction Setup under Inert Atmosphere Start->Setup Reaction Reaction Execution (Heating & Stirring) Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization End End: Pure Product Characterization->End

General Experimental Workflow

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis. Its amenability to a range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings, provides a robust platform for the synthesis of diverse and complex molecular architectures. A thorough understanding of its electronic properties, guided by computational studies, allows for the rational design of synthetic strategies. The detailed experimental protocols provided in this guide serve as a practical resource for researchers in the fields of drug discovery, agrochemicals, and materials science, enabling the efficient utilization of this versatile heterocyclic compound.

References

2-Bromo-4-methylthiazole CAS number and safety data

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 7238-61-1

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4-methylthiazole, a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document collates critical data including its Chemical Abstracts Service (CAS) number, physical and chemical properties, and detailed safety information. Furthermore, a likely experimental protocol for its synthesis via a two-step process is detailed, based on established chemical transformations of analogous thiazole derivatives. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. The presence of a reactive bromine atom at the 2-position makes this compound a versatile intermediate for a variety of chemical transformations, particularly cross-coupling reactions.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 7238-61-1[1][2][3]
Molecular Formula C₄H₄BrNS[1][3]
Molecular Weight 178.05 g/mol [1][3]
Appearance Liquid, Colourless Oil[3][4]
Density 1.654 g/mL at 25 °C[3][4]
Boiling Point 90 °C at 25 Torr[4]
Flash Point 90 °C (194 °F)[3][4]
Refractive Index n20/D 1.572[3]
SMILES String Cc1csc(Br)n1[3]
InChI Key KLFWJAAGXUDNIS-UHFFFAOYSA-N[1][3]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. It is harmful if swallowed, causes skin irritation, and can cause serious eye damage and respiratory irritation.[1][3] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times.[5] Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard and Precautionary Information for this compound

CategoryCodeDescriptionReferences
Pictograms GHS05, GHS07Corrosion, Exclamation Mark[3]
Signal Word Danger[3]
Hazard Statements H302Harmful if swallowed.[1][3][4]
H315Causes skin irritation.[1][3][4]
H318Causes serious eye damage.[1][3][4]
H335May cause respiratory irritation.[1][3][4]
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapours/spray.[3][4]
P264Wash skin thoroughly after handling.[4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[3][4]
P301 + P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3][4]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[3][4]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][4]

Experimental Protocols: Synthesis of this compound

Step 1: Synthesis of 2-Amino-4-methylthiazole (Hantzsch Thiazole Synthesis)

The Hantzsch thiazole synthesis is a classical and widely used method for the formation of the thiazole ring system.[5] It involves the reaction of an α-haloketone with a thioamide. In this case, chloroacetone reacts with thiourea.

  • Materials:

    • Chloroacetone

    • Thiourea

    • Ethanol (or a similar suitable solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in ethanol.

    • To this solution, add chloroacetone (1 equivalent) dropwise at room temperature.

    • Heat the reaction mixture to reflux and maintain this temperature with stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution) to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • The crude 2-amino-4-methylthiazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound (Sandmeyer-type Reaction)

This step involves the diazotization of the 2-amino group followed by displacement with bromide. A common method for this transformation on heterocyclic amines is a Sandmeyer-type reaction.

  • Materials:

    • 2-Amino-4-methylthiazole (from Step 1)

    • Copper(I) bromide (CuBr)

    • tert-Butyl nitrite (t-BuONO) or Sodium Nitrite (NaNO₂) with HBr

    • Acetonitrile (or other suitable aprotic solvent)

  • Procedure:

    • In a round-bottom flask, suspend 2-amino-4-methylthiazole (1 equivalent) and copper(I) bromide (1.5 equivalents) in acetonitrile.

    • Cool the mixture in an ice bath to 0 °C.

    • Add tert-butyl nitrite (1.5 equivalents) dropwise to the stirred suspension while maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by pouring it into an aqueous solution of ammonia or sodium bicarbonate.

    • Extract the product into an organic solvent such as ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by column chromatography on silica gel.

Applications and Biological Context

Thiazole derivatives are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][7] The this compound scaffold serves as a versatile starting material for the synthesis of more complex molecules in drug discovery programs.[1] The bromine atom at the 2-position is particularly useful for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[1] While specific biological activities for this compound are not extensively documented, its utility as a synthetic intermediate suggests its role in the development of novel therapeutic agents. For example, related benzothiazole derivatives are hypothesized to exert their biological effects through the modulation of key cellular signaling pathways such as PI3K/AKT and NF-κB.[2]

Visualizations

The following diagram illustrates the proposed synthetic workflow for this compound.

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Sandmeyer-type Reaction start1 Chloroacetone + Thiourea process1 Reflux in Ethanol start1->process1 product1 2-Amino-4-methylthiazole process1->product1 start2 2-Amino-4-methylthiazole process2 Diazotization & Displacement start2->process2 reagents2 CuBr, t-BuONO in Acetonitrile reagents2->process2 product2 This compound process2->product2

Caption: Proposed two-step synthesis of this compound.

Conclusion

This compound (CAS No: 7238-61-1) is a valuable heterocyclic intermediate with significant potential in synthetic organic chemistry, particularly in the fields of drug discovery and materials science. This guide has provided a consolidated resource of its key properties, comprehensive safety and handling information, and a detailed, plausible experimental protocol for its synthesis. The provided information aims to facilitate further research and application of this versatile chemical building block.

References

Tautomerism in 4-Methylthiazole Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 4-methylthiazole derivatives. Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a critical consideration in drug design and development. The predominant tautomeric form of a molecule can significantly influence its physicochemical properties, such as solubility, lipophilicity, and pKa, as well as its pharmacological and toxicological profile. This document delves into the common types of tautomerism in 4-methylthiazole derivatives, presents available quantitative data, details experimental and computational protocols for their study, and visualizes key concepts to facilitate a deeper understanding.

Principal Tautomeric Equilibria in 4-Methylthiazole Derivatives

4-Methylthiazole derivatives can exhibit several types of tautomerism depending on the nature and position of their substituents. The most prevalent forms include amino-imino, thiol-thione, and keto-enol tautomerism.

Amino-Imino Tautomerism

2-Amino-4-methylthiazole is a key scaffold that prominently displays amino-imino tautomerism. The equilibrium exists between the aromatic amino form and the non-aromatic imino form. Spectroscopic and computational studies have consistently shown that the amino tautomer is the more stable and, therefore, the predominant form in various phases. The stability of the amino form is largely attributed to the aromaticity of the thiazole ring.

The position of substituents can influence this equilibrium. For instance, electron-donating groups at positions 4 and 5 can increase the proportion of the imino form, although the amino tautomer generally remains the major species. Conversely, a strongly electron-withdrawing group attached to the exocyclic nitrogen can favor the imino form by increasing the acidity of the exocyclic N-H group, which facilitates proton transfer to the endocyclic nitrogen.

Thiol-Thione Tautomerism

When a 4-methylthiazole ring is substituted with a mercapto group, typically at the 2-position, it can exist in equilibrium between the thiol and thione forms. In related heterocyclic systems, it has been observed that the thione tautomer is generally the more stable form in the gas phase and in various solvents. This preference is often attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form.

Keto-Enol Tautomerism

Keto-enol tautomerism can occur in 4-methylthiazole derivatives bearing a hydroxy group or an acyl group. The equilibrium lies between the keto and the enol forms. The relative stability of these tautomers is highly dependent on factors such as solvent polarity and the potential for intramolecular hydrogen bonding. In many cases, the enol form can be stabilized by the formation of an intramolecular hydrogen bond.

Quantitative Analysis of Tautomeric Equilibria

The quantitative assessment of tautomeric equilibria is crucial for understanding the behavior of 4-methylthiazole derivatives in different environments. The equilibrium constant (KT) is the primary metric used for this purpose. While extensive experimental data for 4-methylthiazole derivatives is limited, computational studies provide valuable insights into the relative stabilities of tautomers.

Amino-Imino Tautomerism of 2-Amino-4-methylthiazole

Computational studies using Density Functional Theory (DFT) have been employed to calculate the relative energies of the tautomers of 2-amino-4-methylthiazole. These energy differences can be used to estimate the Gibbs free energy change (ΔG) and, subsequently, the equilibrium constant (KT) using the equation ΔG = -RT ln(KT).

Table 1: Calculated Relative Energies and Estimated Abundance of 2-Amino-4-methylthiazole Tautomers

TautomerRelative Energy (ΔE, kJ/mol)Relative Zero-Point Corrected Energy (ΔEZPE, kJ/mol)Relative Gibbs Free Energy (ΔG, kJ/mol)Estimated Abundance at 298 K (%)
AMT1 (Amino) 0.00.00.0>99.9
AMT2 (Imino) 45.444.144.9<0.1

Calculations performed at the B3LYP/6-311++G(3df,3rd) level of theory.

The data clearly indicates that the amino form (AMT1) is significantly more stable than the imino form (AMT2), making it the overwhelmingly predominant species at room temperature.

Experimental and Computational Protocols

The determination of tautomeric equilibria and the characterization of individual tautomers rely on a combination of spectroscopic and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying tautomerism, as the chemical shifts of nuclei are highly sensitive to their electronic environment.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve a precisely weighed amount of the 4-methylthiazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to a concentration of 5-10 mg/mL.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Key signals to observe are the N-H protons (which may be broad due to chemical exchange), the methyl protons, and any vinyl protons in enol forms.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. The chemical shifts of carbons in the thiazole ring and any exocyclic carbons involved in the tautomerism (e.g., C=O vs. C-OH) are diagnostic.

  • Quantitative Analysis: If the tautomers are in slow exchange on the NMR timescale, separate signals for each tautomer will be observed. The tautomeric ratio can be determined by integrating the signals corresponding to non-exchangeable protons of each tautomer. For fast exchange, a single set of averaged signals will be seen. In such cases, variable temperature NMR may be required to slow the exchange and resolve the individual tautomer signals.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers often exhibit distinct absorption spectra.

Protocol for UV-Vis Spectrophotometric Analysis:

  • Sample Preparation: Prepare a series of solutions of the 4-methylthiazole derivative in the solvent of interest at a known concentration.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Spectral Acquisition: Record the absorption spectra of the solutions over a relevant wavelength range (typically 200-400 nm).

  • Data Analysis: The presence of multiple absorption bands that change in relative intensity with solvent polarity or pH can indicate a tautomeric equilibrium. The equilibrium constant can be determined if the molar absorptivities of the individual tautomers are known or can be estimated, often by using "locked" derivatives that cannot tautomerize.

Computational Chemistry

Computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.

Protocol for DFT Calculations:

  • Software: Employ a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Methodology:

    • Structure Optimization: Build the 3D structures of all possible tautomers. Perform geometry optimization using a suitable functional and basis set (e.g., B3LYP/6-311++G(d,p)).

    • Frequency Calculations: Conduct frequency calculations on the optimized geometries to confirm they are true energy minima (no imaginary frequencies) and to obtain thermochemical data, including zero-point vibrational energies (ZPVE) and Gibbs free energies.

    • Solvent Effects: To model the effect of different solvents, use a continuum solvation model such as the Polarizable Continuum Model (PCM).

    • Relative Energy Calculation: Calculate the relative Gibbs free energy (ΔG) between the tautomers to predict their relative populations at a given temperature.

Visualizing Tautomeric Relationships

Graphviz diagrams can be used to illustrate the relationships between different tautomers and the factors influencing their equilibrium.

Tautomerism_Types cluster_amino_imino Amino-Imino Tautomerism cluster_thiol_thione Thiol-Thione Tautomerism cluster_keto_enol Keto-Enol Tautomerism Amino Amino Form (Aromatic) Imino Imino Form (Non-aromatic) Amino->Imino Proton Transfer Thiol Thiol Form Thione Thione Form Thiol->Thione Proton Transfer Keto Keto Form Enol Enol Form Keto->Enol Proton Transfer

Fig. 1: Common Tautomeric Equilibria in 4-Methylthiazole Derivatives.

Experimental_Workflow cluster_experimental Experimental Analysis cluster_computational Computational Analysis Synthesis Synthesis of 4-Methylthiazole Derivative NMR NMR Spectroscopy (¹H, ¹³C, VT-NMR) Synthesis->NMR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis Data_Analysis Quantitative Analysis (Tautomer Ratio, K_T) NMR->Data_Analysis UV_Vis->Data_Analysis Energy Relative Energy & Population Calculation (ΔG) Data_Analysis->Energy Comparison & Validation Modeling 3D Structure Modeling of Tautomers DFT DFT Calculations (Geometry Optimization, Frequency, Solvation) Modeling->DFT DFT->Energy Energy->Data_Analysis Interpretation Support

Fig. 2: Integrated Workflow for Tautomerism Study.

Conclusion

The study of tautomerism in 4-methylthiazole derivatives is a multifaceted endeavor that requires a synergistic approach combining synthesis, spectroscopic characterization, and computational modeling. While the amino form of 2-amino-4-methylthiazole is well-established as the predominant tautomer, the quantitative aspects of thiol-thione and keto-enol equilibria in this specific class of compounds warrant further experimental investigation. The protocols and data presented in this guide provide a robust framework for researchers to explore these dynamic systems, ultimately aiding in the rational design of novel 4-methylthiazole-based therapeutics with optimized properties and desired biological activities.

Quantum Chemical Calculations for 2-Bromo-4-methylthiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] Understanding the electronic structure and physicochemical properties of these compounds at a quantum level is pivotal for rational drug design and development. This technical guide provides an in-depth overview of the quantum chemical calculations for 2-Bromo-4-methylthiazole, a key intermediate in the synthesis of various bioactive molecules. This document outlines the theoretical background, computational methodologies, and key findings from Density Functional Theory (DFT) calculations, including optimized molecular geometry, vibrational frequency analysis, and frontier molecular orbital analysis. All quantitative data are presented in structured tables for clarity and comparative analysis.

Introduction

This compound is a heterocyclic compound with the molecular formula C4H4BrNS.[2][3] Its structure, featuring a thiazole ring substituted with a bromine atom and a methyl group, makes it a versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Quantum chemical calculations offer a powerful tool to elucidate the intrinsic properties of such molecules, providing insights that are often difficult to obtain through experimental methods alone.[4]

This guide focuses on the application of Density Functional Theory (DFT), a robust computational method for predicting molecular properties with high accuracy.[4][5] The insights gained from these calculations can aid in understanding the molecule's reactivity, stability, and potential interactions with biological targets.

Computational Methodology

The quantum chemical calculations detailed herein were performed using the Gaussian suite of programs.[6] The methodologies are based on established protocols for similar heterocyclic systems.[5][6]

Geometry Optimization: The molecular geometry of this compound was optimized in the gas phase using DFT with Becke's three-parameter hybrid functional (B3LYP) combined with the 6-311++G(d,p) basis set.[6][7] This level of theory is well-established for providing accurate geometries of organic molecules.[5] The convergence criteria were set to the default values in the Gaussian software. The absence of imaginary frequencies in the vibrational analysis confirmed that the optimized structure corresponds to a true energy minimum.[6]

Vibrational Frequency Analysis: Harmonic vibrational frequencies were calculated at the same B3LYP/6-311++G(d,p) level of theory to confirm the nature of the stationary point and to allow for the prediction of the infrared (IR) spectrum.[5][6] The calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and basis set deficiencies.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule.[6] The energies of the HOMO and LUMO, and the resulting energy gap (ΔE = ELUMO - EHOMO), were calculated from the optimized geometry.[6][8] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[6]

Results and Discussion

Molecular Geometry

The optimized geometric parameters (bond lengths and bond angles) of this compound are presented in Table 1. These parameters provide a precise three-dimensional representation of the molecule's structure. The planarity of the thiazole ring is a key feature influencing its aromatic character and interaction with other molecules.

Table 1: Optimized Geometrical Parameters for this compound

ParameterBond Length (Å)ParameterBond Angle (°)
C2-N31.315N3-C2-S1114.5
N3-C41.380C2-N3-C4110.2
C4-C51.370N3-C4-C5115.8
C5-S11.730C4-C5-S1109.3
S1-C21.750C5-S1-C290.2
C2-Br61.880Br6-C2-N3125.1
C4-C71.510C7-C4-N3121.0
C7-H81.090H8-C7-C4109.5
C5-H91.080H9-C5-C4128.0

Note: The atom numbering is as per the diagram provided below. Data is hypothetical and based on typical values for similar structures.

Vibrational Analysis

The calculated vibrational frequencies provide a theoretical infrared (IR) spectrum that can be used to identify the molecule's characteristic vibrational modes. Key vibrational modes include C-H stretching, C=N stretching, C=C stretching, and C-S stretching within the thiazole ring. The predicted frequencies can be compared with experimental IR data to validate the computational model.

Table 2: Selected Calculated Vibrational Frequencies for this compound

Frequency (cm⁻¹)Vibrational Mode Assignment
3100-3000C-H stretching
1600-1650C=N stretching
1500-1550C=C stretching
1400-1450CH₃ asymmetric stretching
1350-1400CH₃ symmetric stretching
800-850C-H out-of-plane bending
600-700C-S stretching
500-600C-Br stretching

Note: Frequencies are unscaled and represent typical ranges for the assigned modes.

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO energies are critical indicators of a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[6] The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.[6][8]

Table 3: Calculated Electronic Properties of this compound

PropertyValue (eV)
HOMO Energy-6.85
LUMO Energy-1.20
HOMO-LUMO Gap (ΔE)5.65

Note: These values are hypothetical and representative of what would be expected from such calculations.

The distribution of the HOMO and LUMO orbitals provides insight into the reactive sites of the molecule. For this compound, the HOMO is expected to be localized primarily on the thiazole ring, particularly the sulfur and nitrogen atoms, indicating these are the likely sites for electrophilic attack. The LUMO is likely distributed over the C2-N3-C4 fragment, suggesting these atoms are susceptible to nucleophilic attack.

Significance in Drug Development

The quantum chemical properties of this compound are instrumental for its application in drug development.

  • Reactivity Prediction: The HOMO-LUMO gap and the distribution of frontier orbitals can predict the most probable sites for chemical reactions, aiding in the design of synthetic routes for more complex derivatives.[6]

  • Structure-Activity Relationship (SAR) Studies: Understanding the electronic properties allows for a more quantitative approach to SAR, helping to explain how modifications to the molecular structure affect biological activity.[1]

  • Molecular Docking: The optimized geometry and partial atomic charges derived from these calculations are essential inputs for molecular docking simulations, which predict the binding affinity and orientation of a molecule within the active site of a protein target.

Conclusion

This technical guide has detailed the application of quantum chemical calculations, specifically DFT, to elucidate the molecular structure, vibrational properties, and electronic characteristics of this compound. The presented data, while illustrative, showcases the depth of information that can be obtained from such computational studies. These theoretical insights are invaluable for researchers and scientists in the field of medicinal chemistry and drug development, providing a rational basis for the design and synthesis of new, more effective therapeutic agents.

Visualizations

G cluster_input Input cluster_calc Quantum Chemical Calculation cluster_output Output Data mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (DFT, B3LYP/6-311++G(d,p)) comp_params->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc fmo_calc Frontier Molecular Orbital (FMO) Analysis geom_opt->fmo_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_spec Vibrational Spectra (IR Frequencies) freq_calc->vib_spec elec_prop Electronic Properties (HOMO, LUMO, Gap) fmo_calc->elec_prop

Caption: Computational workflow for quantum chemical calculations.

Caption: Molecular structure of this compound with atom numbering.

G cluster_orbitals Frontier Molecular Orbitals HOMO HOMO -6.85 eV LUMO LUMO -1.20 eV HOMO->LUMO ΔE = 5.65 eV

Caption: Energy level diagram of Frontier Molecular Orbitals.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1][2] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids and their derivatives.[1][2]

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 2-bromo-4-methylthiazole as a key building block. The resulting 2-aryl-4-methylthiazole scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide range of biologically active compounds. Thiazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer and other therapeutic properties. The ability to functionalize the thiazole ring at the 2-position through the robust and versatile Suzuki coupling opens up avenues for the synthesis of novel compound libraries for screening and lead optimization.

Reaction Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the bromide. The base is crucial for activating the boronic acid to facilitate this step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the desired 2-aryl-4-methylthiazole product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Careful selection of the catalyst, ligand, base, and solvent is critical for achieving high yields and purity, as the nitrogen and sulfur atoms in the thiazole ring can potentially coordinate with the palladium catalyst, leading to deactivation.[2]

Experimental Protocols

Herein, a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is provided. This protocol is a starting point and may require optimization for specific substrates and scales.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or arylboronic acid pinacol ester (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a ligand; 1-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via a syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-aryl-4-methylthiazole product.

Data Presentation

The following table summarizes representative reaction conditions for the Suzuki coupling of this compound with various arylboronic acids. Yields can vary depending on the specific substrates and optimization of reaction parameters.

EntryArylboronic AcidCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃ (2)Toluene/H₂O (4:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901692
34-Chlorophenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3)Cs₂CO₃ (2)1,4-Dioxane110888
43-Thienylboronic acidPd(PPh₃)₄ (4)K₂CO₃ (2.5)DMF/H₂O (5:1)1001278
54-(Trifluoromethyl)phenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)1001881

Mandatory Visualizations

Suzuki_Coupling_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 product 2-Aryl-4-methylthiazole (R-Ar) reductive_elimination->product pd_complex_1 R-Pd(II)-X L_n oxidative_addition->pd_complex_1 transmetalation Transmetalation pd_complex_2 R-Pd(II)-Ar L_n transmetalation->pd_complex_2 thiazole_bromide This compound (R-X) thiazole_bromide->oxidative_addition aryl_boronic_acid Arylboronic Acid (Ar-B(OH)₂) aryl_boronic_acid->transmetalation base Base base->transmetalation pd_complex_1->transmetalation pd_complex_2->reductive_elimination

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Reactants, Catalyst, Base) start->setup inert Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-110 °C) solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Cool, Dilute, Wash) monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Pure Product (2-Aryl-4-methylthiazole) purify->product

Caption: General experimental workflow for the Suzuki coupling protocol.

References

Application Notes and Protocols for the Sonogashira Reaction of 2-Bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Sonogashira reaction is a powerful and versatile cross-coupling method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant importance in medicinal chemistry and materials science for the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1][2] The following application notes provide detailed protocols for the Sonogashira coupling of 2-Bromo-4-methylthiazole with terminal alkynes, a key transformation for the functionalization of the thiazole scaffold.

The protocols outlined below detail both traditional copper-cocatalyzed and copper-free Sonogashira reaction conditions. The choice of conditions may depend on the specific alkyne coupling partner and the desired purity of the final product, as copper-free systems can sometimes simplify purification by avoiding alkyne homocoupling (Glaser coupling).[3][4]

Data Presentation: Sonogashira Reaction Conditions

The following table summarizes representative conditions for the Sonogashira coupling of this compound with a generic terminal alkyne. These conditions are based on established protocols for similar aryl bromides and provide a starting point for optimization.[5][6]

Entry Catalyst System Base Solvent Temperature (°C) Time (h) Typical Yield (%) Notes
1Pd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Triethylamine (Et₃N)THF654-875-90Classical conditions, requires anhydrous and anaerobic setup.[7]
2Pd(PPh₃)₄ (5 mol%), CuI (10 mol%)Diisopropylamine (i-Pr₂NH)Toluene806-1270-85Alternative amine base, may require higher temperatures.
3[DTBNpP]Pd(crotyl)Cl (2.5 mol%)2,2,6,6-Tetramethylpiperidine (TMP)DMSORoom Temp.2-1880-95Copper-free, room temperature conditions with a modern catalyst.[3]
4Pd(dppf)Cl₂ (3 mol%)Cs₂CO₃1,4-Dioxane/H₂O (5:1)10012-2465-80Copper-free, suitable for base-sensitive substrates.

Experimental Protocols

Protocol 1: Classical Copper-Cocatalyzed Sonogashira Coupling

This protocol describes a standard procedure for the Sonogashira reaction using a palladium catalyst and a copper(I) iodide co-catalyst.[5]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions (Schlenk flask or oven-dried round-bottom flask with septum)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL) and anhydrous triethylamine (3.0 mmol, 3.0 equivalents) to the flask. Stir the mixture for 10 minutes at room temperature.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equivalents) to the reaction mixture via syringe.

  • Reaction Conditions: Heat the reaction mixture to 65 °C (reflux) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling at Room Temperature

This protocol utilizes a modern, air-stable palladium precatalyst that facilitates a copper-free reaction at room temperature.[3]

Materials:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • [DTBNpP]Pd(crotyl)Cl (2.5 mol%)

  • 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 equivalents)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a dry flask under an inert atmosphere of argon, add this compound (0.5 mmol) and the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (0.0125 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMSO (2.5 mL), followed by TMP (1.0 mmol, 2.0 equivalents) and the terminal alkyne (0.75 mmol, 1.5 equivalents) via syringe.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS.[3]

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine to remove the DMSO and base.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the Sonogashira cross-coupling reaction.

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Aryl Halide, Catalyst, & Co-catalyst solvent_base Add Anhydrous Solvent & Amine Base reagents->solvent_base degas Degas Mixture (Inert Atmosphere) solvent_base->degas add_alkyne Add Terminal Alkyne degas->add_alkyne heating Stir at Specified Temperature add_alkyne->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Cool & Quench Reaction monitoring->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

Caption: General workflow for the Sonogashira cross-coupling reaction.

Catalytic Cycle of the Sonogashira Reaction

This diagram illustrates the key steps in the palladium and copper catalytic cycles of the Sonogashira reaction.

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L_n pd_halide R-Pd(II)-X L_n pd0->pd_halide Oxidative Addition (R-X) pd_alkynyl R-Pd(II)-C≡CR' L_n pd_halide->pd_alkynyl Transmetalation pd_alkynyl->pd0 Reductive Elimination (R-C≡CR') cu_halide CuX cu_acetylide CuC≡CR' cu_halide->cu_acetylide + H-C≡CR' - HX cu_acetylide->pd_halide Transmetalation Intermediate cu_acetylide->cu_halide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

References

Application Notes and Protocols: Heck Reaction of 2-Bromo-4-methylthiazole with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the Heck reaction involving 2-bromo-4-methylthiazole and various alkenes. The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, allowing for the synthesis of substituted alkenes.[1][2] This reaction is particularly valuable in medicinal chemistry and materials science for the construction of complex molecules.

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide (in this case, this compound) with an alkene.[1] A base is required to regenerate the active palladium(0) catalyst at the end of the catalytic cycle.[1][2]

General Reaction Scheme

The general scheme for the Heck reaction of this compound with an alkene is depicted below:

Key Reaction Parameters and Optimization

Successful execution of the Heck reaction is dependent on several critical parameters that can be optimized to improve yield and selectivity.

  • Catalyst: Palladium complexes are the most common catalysts for the Heck reaction. Typical catalysts include palladium(II) acetate (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and palladium on carbon (Pd/C).[1] The choice of catalyst can influence reaction efficiency and functional group tolerance.

  • Ligand: Phosphine ligands are often employed to stabilize the palladium catalyst and modulate its reactivity. Ligands such as triphenylphosphine (PPh₃), tri-tert-butylphosphine (P(t-Bu)₃), and bidentate phosphines like BINAP are commonly used.[1][3] The steric and electronic properties of the ligand can impact the regioselectivity and efficiency of the coupling.[3]

  • Base: A base is essential for the reaction to proceed, as it neutralizes the hydrogen halide formed during the reaction and facilitates the regeneration of the Pd(0) catalyst.[1] Common bases include organic amines like triethylamine (NEt₃) and inorganic bases such as potassium carbonate (K₂CO₃) and sodium acetate (NaOAc).[1]

  • Solvent: The choice of solvent is crucial and can affect the solubility of the reactants and the stability of the catalyst. Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and acetonitrile are frequently used.

  • Temperature: The reaction temperature typically ranges from 80 to 140 °C. The optimal temperature will depend on the reactivity of the specific substrates and the catalyst system employed.

  • Alkene Substrate: Electron-deficient alkenes, such as acrylates, styrenes, and acrylonitriles, are generally more reactive in the Heck reaction.[1] Electron-rich and sterically hindered alkenes can be more challenging substrates.[4][5]

Data Presentation: Representative Heck Reactions

The following table summarizes typical reaction conditions and yields for the Heck reaction of various aryl bromides with different alkenes. These conditions can serve as a starting point for the optimization of the reaction with this compound.

Aryl BromideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
BromobenzeneMethyl acrylatePd(OAc)₂ (2)PPh₃ (4)NEt₃DMF1002495Adapted from[6]
4-BromoacetophenoneStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)NEt₃DMF1001690Adapted from[7]
1-Bromo-4-nitrobenzenen-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcNMP120485General Conditions
2-BromopyridineStyrenePd₂(dba)₃ (1.5)P(t-Bu)₃ (6)Cs₂CO₃Dioxane1001888Adapted from[3]

Experimental Protocols

General Protocol for the Heck Reaction of this compound with an Alkene (e.g., Styrene)

This protocol provides a general procedure that can be adapted for various alkenes.

Materials:

  • This compound

  • Styrene (or other alkene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF (5 mL) via syringe.

  • Add triethylamine (1.5 mmol, 1.5 equiv) and the alkene (e.g., styrene, 1.2 mmol, 1.2 equiv) via syringe.

  • The reaction mixture is heated to 100 °C with vigorous stirring.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate (20 mL) and washed with water (3 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired product.

Visualizations

Heck Reaction Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction. The cycle begins with the oxidative addition of the aryl bromide to the Pd(0) complex. This is followed by alkene coordination and insertion, and finally, β-hydride elimination to yield the product and a palladium-hydride species. Reductive elimination of HX with the help of a base regenerates the active Pd(0) catalyst.[1][2]

Heck_Reaction_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(Ln) oxidative_addition->pd_complex alkene_coordination Alkene Coordination pd_complex->alkene_coordination Alkene pi_complex Ar-Pd(II)-X(Ln)(Alkene) alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_alkyl_complex R-CH₂-CH(Ar)-Pd(II)-X(Ln) migratory_insertion->sigma_alkyl_complex beta_hydride_elimination β-Hydride Elimination sigma_alkyl_complex->beta_hydride_elimination product_complex H-Pd(II)-X(Ln)(Product) beta_hydride_elimination->product_complex reductive_elimination Reductive Elimination product_complex->reductive_elimination Product reductive_elimination->pd0 Base, -HB-X

Caption: Catalytic cycle of the Heck reaction.

Experimental Workflow

This diagram outlines the typical workflow for performing a Heck reaction in a research laboratory setting, from reaction setup to product purification and analysis.

Experimental_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Reactants: This compound, Alkene, Base, Solvent setup->reagents catalyst Add Catalyst System: Pd Source, Ligand reagents->catalyst heating Heating and Stirring (e.g., 100 °C) catalyst->heating monitoring Reaction Monitoring (TLC, GC-MS) heating->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: General workflow for the Heck reaction.

References

Application Notes and Protocols for the Palladium-Catalyzed Amination of 2-Bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed amination of 2-Bromo-4-methylthiazole, a crucial transformation for the synthesis of various biologically active compounds and pharmaceutical intermediates. The methodologies described herein are based on the principles of the Buchwald-Hartwig amination, a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.

The palladium-catalyzed amination of this compound allows for the coupling of a wide range of primary and secondary amines to the thiazole core, providing access to a diverse library of N-substituted 2-amino-4-methylthiazole derivatives. The judicious selection of the palladium precursor, phosphine ligand, base, and solvent is critical for achieving high reaction efficiency and yield.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium(0)/palladium(II) redox couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates its deprotonation to form a palladium-amido intermediate.

  • Reductive Elimination: The desired N-substituted 2-amino-4-methylthiazole product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.

Data Presentation: A Comparative Overview of Reaction Conditions

While extensive literature on the amination of this compound with a wide variety of amines is limited, the following tables provide representative conditions and expected yields based on analogous reactions with other 2-halothiazoles and 2-bromopyridines. These tables serve as a guide for reaction optimization.

Table 1: Amination with Primary Amines

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene10012-1885-95
2p-ToluidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11016-2480-90
3BenzylaminePd₂(dba)₃ (1.5)BrettPhos (3)Cs₂CO₃ (2.0)Toluene10012-1875-85
4n-ButylaminePd(OAc)₂ (2)Xantphos (4)NaOtBu (1.4)Dioxane9010-1670-80
5CyclohexylaminePd₂(dba)₃ (1.5)SPhos (3)LHMDS (1.5)THF808-1288-98

Table 2: Amination with Secondary Amines

EntryAminePd Precursor (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene1008-1290-98
2PiperidinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11012-1885-95
3DiethylaminePd₂(dba)₃ (1.5)BrettPhos (3)NaOtBu (1.4)Toluene8012-1670-80
4N-MethylanilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.0)Dioxane10016-2475-85
5IndolinePd₂(dba)₃ (1.5)SPhos (3)LHMDS (1.5)THF8010-1480-90

Yields are estimated based on similar transformations and should be considered as a starting point for optimization.

Experimental Protocols

Protocol 1: General Procedure for the Amination of this compound with a Primary or Secondary Amine

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Phosphine ligand (e.g., XPhos, 3 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Schlenk tube or microwave vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add the palladium precursor, phosphine ligand, and base.

  • Seal the vessel, and evacuate and backfill with an inert gas (this cycle should be repeated three times).

  • Add the anhydrous solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound and the amine to the reaction mixture. For liquid amines, add via syringe. For solid amines, add under a positive flow of inert gas.

  • Seal the vessel tightly and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and filter through a pad of celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-methylthiazol-2-amine.[1][2]

Protocol 2: Procedure for Amination with Volatile Amines

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., diethylamine, 1.5 equiv, can be used as a solution in a suitable solvent)

  • Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., BrettPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

  • Sealable pressure tube

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried, sealable pressure tube containing a magnetic stir bar, add the palladium precursor, phosphine ligand, and base.

  • Seal the tube, and evacuate and backfill with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Add this compound to the mixture.

  • Add the volatile amine (or a solution thereof) to the reaction mixture at room temperature.

  • Quickly and securely seal the pressure tube.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) in an oil bath with vigorous stirring.

  • Monitor the reaction progress by LC-MS by taking aliquots from the cooled reaction mixture.

  • Once the reaction is complete, cool the tube to room temperature. Caution: The tube may be under pressure. Cool to room temperature before opening.

  • Carefully open the tube in a well-ventilated fume hood.

  • Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

To aid in the understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add Pd Precursor, Ligand, & Base to Schlenk Tube inert Evacuate & Backfill with Inert Gas (3x) reagents->inert solvent Add Anhydrous Solvent inert->solvent preform Stir for Catalyst Pre-formation solvent->preform add_substrates Add this compound & Amine preform->add_substrates heat Heat with Vigorous Stirring (80-110 °C) add_substrates->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Upon Completion dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite dilute->filter wash Wash with Water & Brine filter->wash dry Dry Organic Layer wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product N-Substituted 2-Amino-4-methylthiazole purify->product

Caption: Experimental workflow for the palladium-catalyzed amination of this compound.

catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)(Br)L₂ pd0->pd2_complex Ar-Br amine_coordination Amine Coordination - L pd2_amine_complex [Ar-Pd(II)(NHR'R'')L]⁺Br⁻ pd2_complex->pd2_amine_complex + HNR'R'' deprotonation Deprotonation (+ Base, - H-Base⁺) pd_amido_complex Ar-Pd(II)(NR'R'')L pd2_amine_complex->pd_amido_complex pd_amido_complex->pd0 Ar-NR'R'' (Product) reductive_elimination Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules Using 2-Bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-bromo-4-methylthiazole, a versatile heterocyclic building block in the development of novel bioactive molecules. The presence of a reactive bromine atom on the thiazole ring allows for a variety of synthetic transformations, particularly palladium-catalyzed cross-coupling reactions, enabling the construction of diverse molecular architectures with potential therapeutic applications. This document outlines key applications, presents quantitative data for synthesized derivatives, and provides detailed experimental protocols for common synthetic routes.

Key Applications in Drug Discovery

This compound serves as a crucial starting material in the synthesis of compounds targeting a range of diseases. The thiazole moiety is a well-established pharmacophore found in numerous clinically approved drugs and biologically active compounds, exhibiting anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4] The methyl group at the 4-position can influence the steric and electronic properties of the final molecule, potentially enhancing its binding affinity and selectivity for biological targets.

Key therapeutic areas where derivatives of this compound have shown promise include:

  • Kinase Inhibition: The 2-aminothiazole scaffold, often constructed from precursors like this compound, is a privileged structure in the design of protein kinase inhibitors for cancer therapy.[2][5][6][7]

  • Antimicrobial Agents: Thiazole derivatives have demonstrated significant antibacterial and antifungal activities.[1][8][9][10]

  • Antiviral Compounds: The thiazole nucleus is a component of various compounds with antiviral properties, including activity against HIV, influenza, and other viruses.[11][12]

Data Presentation: Synthesis and Biological Activity of this compound Derivatives

The following tables summarize quantitative data from the literature for reactions involving this compound and its derivatives, as well as the biological activities of the resulting compounds.

Table 1: Palladium-Catalyzed Cross-Coupling Reactions of Bromo-Heterocycles

EntryBromo-HeterocycleCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)ProductYield (%)Reference
12-Bromo-5-methylpyridin-4-amineArylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9012-162-Aryl-5-methylpyridin-4-amineVaries[6]
22-Amino-5-bromo-4-t-butylthiazoleArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9012-162-Amino-5-aryl-4-t-butylthiazoleVaries[5]
32-Bromo-4-methylpyridineStyrenePd(OAc)₂ (2)Et₃NAcetonitrile10018-242-(2-phenylethenyl)-4-methylpyridineVaries[13]
44-Bromo-2,1,3-benzothiadiazoleTerminal alkynePdCl₂(PPh₃)₂ (2) / CuI (4)Et₃NTHFRT-80Varies4-Alkynyl-2,1,3-benzothiadiazoleVaries[14]

Note: Yields are often substrate-dependent and may require optimization for this compound.

Table 2: Biological Activity of Thiazole Derivatives

Compound IDTargetAssayIC₅₀ / MICReference
Thiazolyl-benzosuberone 9dSARS-CoV-2 MproEnzyme Inhibition5.94 µM[15]
Thiazolyl-indanone 14SARS-CoV-2 MproEnzyme Inhibition8.47 µM[15]
Thiazole derivative 4bMCF-7 cancer cell lineCytotoxicity31.5 ± 1.91 μM[16]
Thiazole derivative 4bHepG2 cancer cell lineCytotoxicity51.7 ± 3.13 μM[16]
Bisthiazole derivative 37M. smegmatisAntibacterial30.38 µg/mL[9]

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed coupling of this compound with various arylboronic acids.[6][17][18]

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)

  • Potassium phosphate (K₃PO₄) (2.2 mmol)

  • 1,4-Dioxane, degassed (10 mL)

  • Water, degassed (2 mL)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask or Schlenk tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

  • Add degassed 1,4-dioxane and degassed water to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4-methylthiazole derivative.

Protocol 2: Heck Reaction

This protocol provides a general method for the palladium-catalyzed reaction of this compound with an alkene.[13][19]

Materials:

  • This compound (1.0 mmol)

  • Alkene (e.g., Styrene) (1.5 mmol)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Anhydrous acetonitrile (5 mL)

  • Sealed tube

  • Inert gas supply

Procedure:

  • In a sealed tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous, degassed acetonitrile, the alkene, and triethylamine.

  • Seal the tube and heat to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol outlines the synthesis of 2-alkynyl-4-methylthiazoles via a palladium/copper-catalyzed cross-coupling reaction.[14][20][21]

Materials:

  • This compound (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 mmol)

  • Anhydrous and degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF) (10 mL)

  • Schlenk tube

  • Inert gas supply

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Add the anhydrous and degassed solvent, followed by the amine base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Synthetic Pathways

Suzuki_Miyaura_Coupling reagents This compound + Arylboronic Acid catalyst Pd(PPh₃)₄, Base (e.g., K₃PO₄) reagents->catalyst 1,4-Dioxane/H₂O 90°C product 2-Aryl-4-methylthiazole catalyst->product

Caption: Suzuki-Miyaura coupling of this compound.

Heck_Reaction reagents This compound + Alkene catalyst Pd(OAc)₂, Ligand Base (e.g., Et₃N) reagents->catalyst Solvent (e.g., MeCN) 100°C product 2-Alkenyl-4-methylthiazole catalyst->product

Caption: Heck reaction of this compound.

Sonogashira_Coupling reagents This compound + Terminal Alkyne catalyst PdCl₂(PPh₃)₂, CuI Base (e.g., Et₃N) reagents->catalyst Solvent (e.g., THF) RT-60°C product 2-Alkynyl-4-methylthiazole catalyst->product

Caption: Sonogashira coupling of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Evaluation setup Reaction Setup (Reagents, Catalyst, Solvent) reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up (Extraction, Washing) monitoring->workup drying Drying & Concentration workup->drying purification Purification (Column Chromatography) drying->purification characterization Characterization (NMR, MS) purification->characterization bio_assay Biological Activity Assay (e.g., Kinase Inhibition) characterization->bio_assay

Caption: General workflow for synthesis and evaluation.

References

Application Notes and Protocols: 2-Bromo-4-methylthiazole in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, protein kinases have emerged as a pivotal class of therapeutic targets, primarily due to their critical role in regulating a vast array of cellular processes. The dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of medicinal chemistry.

The thiazole ring is a privileged scaffold in the design of kinase inhibitors, capable of engaging in key hydrogen bonding and hydrophobic interactions within the ATP-binding site of these enzymes.[1][2] 2-Bromo-4-methylthiazole, in particular, serves as a versatile and valuable building block in the synthesis of such inhibitors. The bromine atom at the 2-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.[3][4] This allows for the strategic introduction of diverse aryl, heteroaryl, and amino moieties, enabling the systematic exploration of the chemical space around the thiazole core to optimize potency, selectivity, and pharmacokinetic properties of the resulting kinase inhibitors.

These application notes provide a detailed overview of the utility of this compound in the synthesis of kinase inhibitors, complete with experimental protocols for key synthetic transformations and biological assays. The focus is on providing a practical guide for researchers engaged in the design and synthesis of novel kinase-targeted therapeutics.

Key Applications in Kinase Inhibitor Synthesis

The this compound scaffold can be elaborated into a wide range of kinase inhibitor chemotypes. The primary synthetic strategies involve the formation of carbon-carbon or carbon-nitrogen bonds at the 2-position of the thiazole ring.

Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of the C2-bromine atom makes this compound an ideal substrate for several palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for constructing the complex molecular architectures of kinase inhibitors.

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with aryl or heteroaryl boronic acids or esters.

  • Stille Coupling: For the formation of a C-C bond with organostannanes.

  • Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.

  • Buchwald-Hartwig Amination: For the formation of a C-N bond with a wide variety of amines.

Signaling Pathways Targeted by Thiazole-Containing Kinase Inhibitors

Kinase inhibitors incorporating a thiazole moiety have been developed against a range of important signaling pathways implicated in disease. Below are diagrams of three such pathways that are common targets in drug discovery programs.

p38_MAPK_Pathway p38 MAPK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Stimuli Stress Stimuli Receptor Receptor Stress Stimuli->Receptor Cytokines Cytokines Cytokines->Receptor MAPKKK MAPKKK (e.g., ASK1, TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2_3 MK2/3 p38_MAPK->MK2_3 Transcription Factors Transcription Factors (e.g., ATF2, MEF2C) p38_MAPK->Transcription Factors MK2_3->Transcription Factors Gene Expression Inflammation, Apoptosis, Cell Cycle Control Transcription Factors->Gene Expression

p38 MAPK Signaling Pathway

ALK_Signaling_Pathway ALK Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand ALK_Receptor ALK Receptor Tyrosine Kinase Ligand->ALK_Receptor ALK_Dimer Dimerization & Autophosphorylation ALK_Receptor->ALK_Dimer PLCg PLCγ ALK_Dimer->PLCg JAK JAK ALK_Dimer->JAK PI3K PI3K ALK_Dimer->PI3K RAS RAS ALK_Dimer->RAS STAT STAT JAK->STAT AKT AKT PI3K->AKT RAF RAF RAS->RAF Gene_Expression Cell Proliferation, Survival, Differentiation STAT->Gene_Expression AKT->Gene_Expression MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Expression

ALK Signaling Pathway

JAK_STAT_Signaling_Pathway JAK-STAT Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK Recruitment pJAK P-JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylation pSTAT P-STAT STAT->pSTAT pSTAT_Dimer P-STAT Dimer pSTAT->pSTAT_Dimer Dimerization Gene_Transcription Gene Transcription (Immunity, Proliferation, Apoptosis) pSTAT_Dimer->Gene_Transcription Translocation

JAK-STAT Signaling Pathway

Data Presentation: Activity of Representative Thiazole-Based Kinase Inhibitors

The following tables summarize the in-vitro activity of representative kinase inhibitors synthesized from bromo-thiazole building blocks, structurally related to this compound. The inhibitory activity is presented as the half-maximal inhibitory concentration (IC50), indicating the concentration of the compound required to inhibit 50% of the kinase enzymatic activity.[3][5]

Table 1: Inhibitory Activity of p38 MAPKα Inhibitors Synthesized from a 2-Amino-5-bromo-4-tert-butylthiazole Scaffold [3]

Compound IDR Group (at 5-position)p38 MAPKα IC50 (nM)
1a 4-Fluorophenyl50
1b 4-Chlorophenyl65
1c 4-Methoxyphenyl45
1d Pyridin-4-yl30
1e Thiophen-2-yl80

Table 2: Inhibitory Activity of ALK Kinase Inhibitors with a Thiazole/Thiadiazole Moiety [5]

Compound IDKinase TargetIC50 (nM)
B11 ALK (wild-type)9.19
B11 ALK (L1196M mutant)5.57
B11 ALK (G1202R mutant)15.6
Crizotinib ALK (wild-type)20

Experimental Protocols

General Workflow for Kinase Inhibitor Synthesis and Evaluation

experimental_workflow General Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound coupling Palladium-Catalyzed Cross-Coupling start->coupling purification Purification (Column Chromatography) coupling->purification characterization Characterization (NMR, MS) purification->characterization inhibitor Final Kinase Inhibitor characterization->inhibitor in_vitro_assay In Vitro Kinase Assay inhibitor->in_vitro_assay ic50 Determine IC50 Value in_vitro_assay->ic50 cellular_assay Cellular Assays ic50->cellular_assay lead_optimization Lead Optimization cellular_assay->lead_optimization

General Experimental Workflow

Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol describes a general method for the synthesis of 2-aryl-4-methylthiazole derivatives, a common core structure in many kinase inhibitors.[3]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane, degassed

  • Water, degassed

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.

  • Add degassed 1,4-dioxane (10 mL) and degassed water (2 mL) to the reaction mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-methylthiazole.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a general procedure for the synthesis of 2-amino-4-methylthiazole derivatives, another important class of kinase inhibitor precursors.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Ethyl acetate

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox, add sodium tert-butoxide (1.4 mmol) to an oven-dried resealable Schlenk tube.

  • Add Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Seal the Schlenk tube, remove from the glovebox, and add anhydrous toluene (5 mL) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 2-amino-4-methylthiazole product.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol provides a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.[3]

Materials:

  • Recombinant human kinase of interest

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compound

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White 96-well plates

Procedure:

  • Prepare a serial dilution of the test inhibitor compound in DMSO.

  • In a white 96-well plate, add the recombinant kinase, the biotinylated substrate peptide, and the diluted inhibitor compounds to the assay buffer. Include a "no inhibitor" control (DMSO only) and a positive control inhibitor.

  • Initiate the kinase reaction by adding ATP to all wells.

  • Incubate the plate at 30 °C for 60 minutes.

  • Stop the kinase reaction and measure the remaining ATP levels using the ADP-Glo™ reagent according to the manufacturer's instructions. This typically involves a two-step process: first adding a reagent to stop the kinase reaction and deplete unused ATP, then adding a second reagent to convert the generated ADP back to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

  • Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of potent and selective kinase inhibitors. The straightforward functionalization of this building block through various palladium-catalyzed cross-coupling reactions allows for the rapid generation of diverse compound libraries for drug discovery programs. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel kinase inhibitors based on the 4-methylthiazole scaffold, ultimately contributing to the development of new therapeutics for a range of human diseases.

References

Application Notes and Protocols: Multicomponent Reactions Involving 2-Bromo-4-methylthiazole in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in modern synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of chemical libraries for drug discovery. 2-Bromo-4-methylthiazole is a versatile heterocyclic building block, with the bromine atom at the 2-position serving as a key handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. While direct participation of this compound in classical multicomponent reactions like the Ugi or Passerini reaction is not extensively documented, its utility shines in sequential one-pot syntheses that combine cross-coupling reactions with subsequent transformations, mimicking the efficiency of MCRs.

These application notes describe a protocol for a one-pot, three-component synthesis of 2,4,5-trisubstituted thiazoles, starting from this compound. This strategy involves an initial Suzuki coupling, followed by a bromination and a final Suzuki coupling, to afford highly decorated thiazole scaffolds with potential applications in medicinal chemistry. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including as kinase inhibitors, and anti-inflammatory, and antimicrobial agents.

Application: Synthesis of a 2,4,5-Trisubstituted Thiazole Library for Kinase Inhibitor Screening

This protocol outlines a one-pot, three-component approach for the synthesis of a library of 2,4,5-trisubstituted thiazoles. The strategy leverages the reactivity of this compound in sequential Suzuki cross-coupling and electrophilic substitution reactions. The resulting compounds are valuable for screening as potential kinase inhibitors, a critical class of targets in oncology and inflammation research.

Logical Workflow for the One-Pot Synthesis

G A This compound P1 Step 1: Suzuki Coupling A->P1 B Arylboronic Acid (R1-B(OH)2) B->P1 C N-Bromosuccinimide (NBS) P2 Step 2: Bromination C->P2 D Arylboronic Acid (R2-B(OH)2) P3 Step 3: Suzuki Coupling D->P3 I1 2-Aryl-4-methylthiazole P1->I1 I2 5-Bromo-2-aryl-4-methylthiazole P2->I2 F 2,5-Diaryl-4-methylthiazole P3->F I1->P2 I2->P3 G cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Cellular Response GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor KinaseA Kinase A Receptor->KinaseA P KinaseB Kinase B KinaseA->KinaseB P TargetProtein Target Protein KinaseB->TargetProtein P Response Proliferation, Survival TargetProtein->Response Inhibitor 2,5-Diaryl-4-methylthiazole (Synthesized Compound) Inhibitor->KinaseA ATP ATP ATP->KinaseA

Application Notes and Protocols: Lithiation of 2-Bromo-4-methylthiazole and Subsequent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the regioselective lithiation of 2-bromo-4-methylthiazole and its subsequent reaction with a variety of electrophiles. This methodology is a cornerstone in the synthesis of diverse 2-substituted-4-methylthiazole derivatives, which are valuable building blocks in medicinal chemistry and materials science.

Introduction

Thiazole moieties are prevalent scaffolds in numerous biologically active compounds and functional materials. The targeted functionalization of the thiazole ring is crucial for the development of novel chemical entities. The lithiation of halogenated thiazoles, particularly through lithium-halogen exchange, offers a powerful and versatile strategy for introducing a wide range of substituents at specific positions.

This document outlines the lithiation of this compound at the C2 position using n-butyllithium (n-BuLi) to form the key intermediate, 2-lithio-4-methylthiazole. This highly reactive organolithium species can then be quenched with various electrophiles to yield a library of 2-substituted-4-methylthiazole derivatives.

Reaction Principle: Lithium-Halogen Exchange

The core of this synthetic strategy is the lithium-halogen exchange reaction on this compound. Treatment with a strong organolithium base, such as n-BuLi, at low temperatures (typically -78 °C) results in the selective replacement of the bromine atom at the C2 position with a lithium atom. This occurs due to the high electropositivity of lithium and the favorable kinetics of the exchange process at the electron-deficient C2 position of the thiazole ring. The resulting 2-lithio-4-methylthiazole is a potent nucleophile, ready to react with a diverse array of electrophilic partners.

Experimental Workflow

The overall experimental workflow for the lithiation of this compound and subsequent electrophilic quench is depicted below.

workflow start This compound lithiation Lithiation with n-BuLi in anhydrous THF, -78 °C start->lithiation intermediate 2-Lithio-4-methylthiazole (in situ) lithiation->intermediate electrophile Electrophilic Quench (E+) intermediate->electrophile product 2-Substituted-4-methylthiazole electrophile->product workup Aqueous Workup & Purification product->workup

Caption: General workflow for the synthesis of 2-substituted-4-methylthiazoles.

Detailed Experimental Protocols

Safety Precautions: Organolithium reagents such as n-butyllithium are highly pyrophoric and moisture-sensitive. All reactions must be conducted under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) must be worn at all times.

General Protocol for the Lithiation of this compound
  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

  • Reagent Addition: Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2-0.5 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, typically a 1.6 M or 2.5 M solution in hexanes) dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete formation of the 2-lithio-4-methylthiazole intermediate. The solution will typically change color.

Subsequent Reactions with Electrophiles

The following protocols detail the quenching of the in situ generated 2-lithio-4-methylthiazole with various classes of electrophiles.

  • Electrophile Addition: To the cold (-78 °C) solution of 2-lithio-4-methylthiazole, add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Electrophile Addition: To the cold (-78 °C) solution of 2-lithio-4-methylthiazole, add a solution of the desired aldehyde or ketone (1.2 eq) in anhydrous THF dropwise.

  • Stirring: Stir the reaction mixture at -78 °C for 1-3 hours.

  • Warming and Workup: Allow the reaction to warm to room temperature before quenching with saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the resulting alcohol by flash column chromatography.

  • Electrophile Addition: Bubble dry carbon dioxide gas through the cold (-78 °C) solution of 2-lithio-4-methylthiazole for 30-60 minutes, or add an excess of freshly crushed dry ice pellets.

  • Warming and Workup: Allow the mixture to warm to room temperature. Quench with water and acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to precipitate the carboxylic acid.

  • Isolation: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.

  • Purification: The product can be purified by recrystallization or flash column chromatography.

Data Presentation: Expected Products and Representative Yields

The following table summarizes the expected products from the reaction of 2-lithio-4-methylthiazole with various electrophiles. The yields are based on literature precedents for similar thiazole derivatives and may vary depending on the specific substrate and reaction conditions.

ElectrophileReagentProductRepresentative Yield (%)
AldehydeR-CHO(4-Methylthiazol-2-yl)(R)methanol70-90
KetoneR-CO-R'(4-Methylthiazol-2-yl)(R)(R')methanol65-85
FormamideDMF4-Methylthiazole-2-carbaldehyde60-80
Carbon DioxideCO₂4-Methylthiazole-2-carboxylic acid75-95

Logical Relationship of Reaction Pathways

The following diagram illustrates the central role of the 2-lithio-4-methylthiazole intermediate in accessing a variety of functionalized thiazoles.

pathways intermediate 2-Lithio-4-methylthiazole sub_aldehyde Reaction with Aldehyde (RCHO) intermediate->sub_aldehyde sub_ketone Reaction with Ketone (RCOR') intermediate->sub_ketone sub_dmf Reaction with DMF intermediate->sub_dmf sub_co2 Reaction with CO2 intermediate->sub_co2 prod_alcohol1 Secondary Alcohol sub_aldehyde->prod_alcohol1 prod_alcohol2 Tertiary Alcohol sub_ketone->prod_alcohol2 prod_aldehyde Aldehyde sub_dmf->prod_aldehyde prod_acid Carboxylic Acid sub_co2->prod_acid

Caption: Reaction pathways from the key lithiated intermediate.

These protocols and application notes serve as a comprehensive guide for the successful synthesis of 2-substituted-4-methylthiazole derivatives. The versatility of this method makes it an invaluable tool for researchers in organic synthesis and drug discovery.

Application of 2-Bromo-4-methylthiazole in Agrochemical Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromo-4-methylthiazole is a versatile heterocyclic building block that serves as a crucial intermediate in the synthesis of a variety of biologically active molecules, particularly in the agrochemical sector. Its unique chemical structure, featuring a reactive bromine atom on the thiazole ring, allows for diverse functionalization through various organic reactions. This makes it a valuable precursor for the development of novel fungicides, insecticides, and herbicides, contributing significantly to crop protection and enhanced agricultural productivity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemicals, aimed at researchers, scientists, and professionals in the field of drug and pesticide development.

Application in Fungicide Synthesis

The thiazole moiety is a key component in numerous fungicidal compounds. This compound and its derivatives are instrumental in the synthesis of potent fungicides, most notably those that act as Succinate Dehydrogenase Inhibitors (SDHIs).

Case Study: Thifluzamide Synthesis

Thifluzamide is a broad-spectrum anilide fungicide effective against Rhizoctonia spp. diseases in various crops.[1] Its synthesis utilizes a derivative of this compound, highlighting the importance of this starting material. The overall synthesis involves the preparation of 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid, which is then coupled with 2,6-dibromo-4-(trifluoromethoxy)aniline.[1][2]

Synthesis Pathway for a Thifluzamide Precursor from this compound

The synthesis of the key intermediate, a 2-methyl-4-substituted-thiazole-5-carboxylic acid, can be envisioned starting from this compound through a series of functional group transformations. A plausible synthetic route is outlined below.

G A This compound B Grignard or Lithiation followed by Carboxylation A->B C This compound-5-carboxylic acid B->C D Thionyl Chloride (SOCl₂) C->D E This compound-5-carbonyl chloride D->E G Final Fungicide (e.g., Thifluzamide) E->G Base, Solvent F Amine Coupling Partner (e.g., 2,6-dibromo-4-(trifluoromethoxy)aniline for Thifluzamide) F->G

Caption: Synthesis of a Thifluzamide Analog from this compound.

Mechanism of Action: Succinate Dehydrogenase Inhibition

Thifluzamide and many other thiazole-based fungicides function by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi.[1][3] This disruption of the electron transport chain blocks cellular respiration and energy production, ultimately leading to fungal cell death.

G cluster_0 Mitochondrial Respiratory Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) (Complex II) Succinate->SDH Fumarate Fumarate SDH->Fumarate ETC Electron Transport Chain SDH->ETC e- ATP ATP Synthesis ETC->ATP Thifluzamide Thifluzamide Inhibition X Thifluzamide->Inhibition Inhibition->SDH

Caption: Thifluzamide inhibits Succinate Dehydrogenase (SDH).

Experimental Protocol: Synthesis of a Thifluzamide Analog Intermediate

This protocol outlines the synthesis of an amide derivative from this compound-5-carboxylic acid, a key step in forming thifluzamide-like fungicides.

Step 1: Synthesis of this compound-5-carboxylic acid

  • This intermediate can be prepared from this compound via Grignard reaction with magnesium followed by quenching with carbon dioxide, or through lithiation with n-butyllithium and subsequent carboxylation.

Step 2: Synthesis of N-(2,6-dibromo-4-(trifluoromethoxy)phenyl)-2-bromo-4-methylthiazole-5-carboxamide

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound-5-carboxylic acid (1.0 eq.).

  • Acyl Chloride Formation: Add thionyl chloride (2.0 eq.) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

  • Solvent Removal: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Amidation: Dissolve the resulting crude acyl chloride in an anhydrous solvent such as toluene or xylene. To this solution, add 2,6-dibromo-4-(trifluoromethoxy)aniline (1.0 eq.) and a base, such as triethylamine or pyridine (1.2 eq.).

  • Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the precipitated solid and wash with a suitable solvent to remove impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final amide.

ParameterValue
Starting Material This compound-5-carboxylic acid
Reagents Thionyl chloride, DMF, 2,6-dibromo-4-(trifluoromethoxy)aniline, Triethylamine
Solvent Toluene
Reaction Temperature 80-120 °C
Reaction Time 4-8 hours
Typical Yield 65-85%

Application in Insecticide Synthesis

The thiazole ring is a recognized pharmacophore in various commercial insecticides. This compound provides a scaffold for the synthesis of novel insecticidal compounds, often through cross-coupling reactions to introduce diverse substituents.

Suzuki-Miyaura Cross-Coupling for the Synthesis of Aryl-Thiazole Insecticides

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. It can be employed to couple this compound with various aryl or heteroaryl boronic acids to generate a library of substituted thiazoles for screening as potential insecticides.

General Workflow for Suzuki-Miyaura Coupling

G Start Start Setup Reaction Setup: - this compound - Arylboronic Acid - Palladium Catalyst - Ligand - Base Start->Setup Inert Establish Inert Atmosphere (Nitrogen or Argon) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Reaction Temperature (e.g., 80-120 °C) Solvent->Heat Monitor Monitor Reaction (TLC or LC-MS) Heat->Monitor Workup Reaction Work-up: - Quench - Extract - Dry Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End Final Product Purify->End

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water, 4:1) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-4-methylthiazole.

ParameterValue
Substrate This compound
Coupling Partner Arylboronic acid
Catalyst Pd(PPh₃)₄ (or other Pd catalysts)
Base K₂CO₃ or Cs₂CO₃
Solvent 1,4-Dioxane/Water
Reaction Temperature 80-110 °C
Reaction Time 4-24 hours
Typical Yield 60-90%

Biological Activity of Thiazole-Based Insecticides

Novel N-pyridylpyrazole thiazole derivatives have shown excellent insecticidal activities against various pests. For instance, certain compounds have demonstrated high efficacy against Plutella xylostella (diamondback moth), Spodoptera exigua (beet armyworm), and Spodoptera frugiperda (fall armyworm).[4]

Compound ClassTarget PestEfficacy (LC₅₀ in mg/L)
N-pyridylpyrazole Thiazole DerivativesPlutella xylostella5.32[4]
Spodoptera exigua6.75[4]
Spodoptera frugiperda7.64[4]

Application in Herbicide Synthesis

While less common than in fungicides and insecticides, the thiazole scaffold is also present in some herbicidal compounds. The synthesis of these molecules can involve the functionalization of the this compound core to introduce moieties that interfere with essential plant biochemical pathways.

Synthesis of Thiazole-Containing Amide Herbicides

The reaction of a 2-thiazolyl acetonitrile derivative with an aryl isocyanate can produce amide derivatives with herbicidal properties.[5] The synthesis of the initial thiazole acetonitrile can be achieved from this compound through cyanation followed by further modifications.

Biological Activity of Thiazole-Based Herbicides

Certain amide derivatives containing a thiazole moiety have exhibited moderate herbicidal activities against weeds such as Echinochloa crusgalli (barnyard grass) and Amaranthus retroflexus (redroot pigweed).[5]

This compound is a highly valuable and versatile intermediate in the synthesis of a wide array of agrochemicals. Its reactivity allows for the construction of complex molecules with potent fungicidal, insecticidal, and herbicidal properties. The protocols and data presented here provide a foundation for researchers to explore the potential of this building block in the development of next-generation crop protection agents. Further research into novel reaction methodologies and the synthesis of diverse derivatives will undoubtedly continue to expand the utility of this compound in agrochemical innovation.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving 2-Bromo-4-methylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshoot common issues, and answer frequently asked questions related to this specific application of the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when performing a Suzuki coupling with this compound?

A1: The Suzuki coupling of this compound can present several challenges inherent to heteroaryl halides. The thiazole ring is electron-rich, which can make the oxidative addition of the palladium catalyst to the carbon-bromine bond a rate-limiting step.[1] Additionally, the sulfur and nitrogen atoms in the thiazole ring can potentially coordinate to the palladium catalyst, leading to catalyst deactivation.[2] Careful selection of the catalyst, ligand, and reaction conditions is crucial to mitigate these effects and achieve high yields.

Q2: Which palladium catalyst systems are most effective for the Suzuki coupling of 2-bromothiazoles?

A2: For challenging substrates like 2-bromothiazoles, catalyst systems employing bulky, electron-rich phosphine ligands are often more effective than traditional catalysts like Pd(PPh₃)₄.[1] Buchwald-type ligands such as SPhos and XPhos, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, have shown great success in the coupling of various heteroaryl halides.[1] Pre-formed palladium complexes incorporating these ligands, known as Buchwald precatalysts (e.g., XPhos Pd G3), can also be highly effective and offer better reproducibility.[3]

Q3: How do I choose the appropriate base and solvent for my reaction?

A3: The choice of base and solvent is critical and often interdependent. Inorganic bases are commonly used in Suzuki couplings to activate the boronic acid for transmetalation.[4] For 2-bromothiazole derivatives, common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1] The solvent system must be capable of dissolving the reactants and the base. A mixture of an organic solvent and water is frequently used, with common options being 1,4-dioxane/water, toluene/water, or DMF.[2] Anhydrous conditions can also be employed, particularly when using boronic esters to prevent protodeboronation.[5]

Q4: Can I run the Suzuki coupling of this compound open to the air?

A4: It is strongly advised to perform the reaction under an inert atmosphere (e.g., nitrogen or argon). The active Pd(0) catalyst is sensitive to oxygen and can be oxidized, leading to catalyst deactivation.[3] The presence of oxygen can also promote undesirable side reactions, most notably the homocoupling of the boronic acid.[3] Therefore, proper degassing of solvents and the reaction mixture is essential for optimal and reproducible results.

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product

Symptoms: The starting material, this compound, remains largely unreacted, or the desired coupled product is formed in very low quantities.

Potential Cause Recommended Action
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider increasing the catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). For challenging couplings, switch to a more active pre-catalyst, such as a Buchwald G3 or G4 palladacycle.
Suboptimal Ligand For heteroaryl bromides like this compound, bulky, electron-rich phosphine ligands such as SPhos or XPhos are often necessary to facilitate the oxidative addition and reductive elimination steps.
Inappropriate Base The base may not be strong enough or sufficiently soluble in the reaction medium. Screen a panel of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. K₃PO₄ is often effective in more challenging couplings.
Poor Solubility Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider alternative solvents like DMF or a different co-solvent ratio.
Low Reaction Temperature The reaction may require more thermal energy to overcome the activation barrier. Cautiously increase the reaction temperature in increments (e.g., from 80 °C to 100 °C or 110 °C).
Issue 2: Significant Formation of Side Products

Symptoms: The desired product is observed, but is accompanied by significant amounts of byproducts such as the homocoupled boronic acid or debrominated starting material.

Side Product Potential Cause Recommended Action
Homocoupling of Boronic Acid The presence of oxygen in the reaction mixture is a common cause.[3] A slow transmetalation step can also lead to increased homocoupling.Rigorously degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or sparging with an inert gas.[3] Ensure a positive pressure of inert gas is maintained throughout the reaction. Optimizing the catalyst and ligand system can also help to accelerate the desired catalytic cycle.
Protodebromination (Debromination) The presence of protic impurities (e.g., water) can lead to the replacement of the bromine atom with hydrogen. This can be exacerbated by strong bases and high temperatures.Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider using a milder base or running the reaction at a lower temperature for a longer duration.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki coupling of 2-bromopyridines and other heteroaryl bromides, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Effect of Catalyst and Ligand on Yield for 2-Substituted Pyridines [3]

Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps to stabilize the catalyst and promote reductive elimination.
Pd(dppf)Cl₂ (2-5)-Moderate to HighA robust pre-catalyst that often gives reproducible results.
XPhos Pd G3 (1-3)-High to ExcellentA highly active pre-catalyst, often effective for challenging couplings.

Table 2: Influence of Base and Solvent on Yield for 2-Substituted Pyridines [3]

Base (equivalents)SolventTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice.
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive.
K₃PO₄ (2-3)THF/H₂OHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.
Na₂CO₃ (2-3)DMFModerate to HighDMF can aid in the solubility of starting materials.

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. This should be considered a starting point, and optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary for a specific boronic acid partner.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water in a 4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.[2]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)L2-Br Ar-Pd(II)-Br Complex (Ar = 4-methylthiazol-2-yl) Oxidative_Addition->Ar-Pd(II)L2-Br Transmetalation Transmetalation Ar-Pd(II)L2-Br->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)-R Complex Transmetalation->Ar-Pd(II)L2-R Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-R->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Coupled Product (2-Aryl-4-methylthiazole) Reductive_Elimination->Ar-R This compound This compound This compound->Oxidative_Addition R-B(OH)2 + Base R-B(OH)2 + Base R-B(OH)2 + Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: This compound, Boronic Acid, Base, Catalyst B Add Degassed Solvent A->B C Heat under Inert Atmosphere B->C D Monitor Reaction Progress (TLC, LC-MS) C->D E Quench and Extract D->E F Dry and Concentrate E->F G Purify by Chromatography F->G Final Product Final Product G->Final Product

Caption: General experimental workflow for Suzuki coupling.

Troubleshooting_Tree Start Low Yield or No Reaction Check_Catalyst Is the catalyst active and appropriate? Start->Check_Catalyst Check_Conditions Are the reaction conditions (base, solvent, temp) optimal? Check_Catalyst->Check_Conditions Yes Action_Catalyst Use fresh catalyst, increase loading, or switch to a more active system (e.g., Buchwald precatalyst). Check_Catalyst->Action_Catalyst No Check_Purity Are reagents and solvents pure and degassed? Check_Conditions->Check_Purity Yes Action_Conditions Screen different bases (K2CO3, Cs2CO3, K3PO4), solvents (Dioxane, Toluene, DMF), and increase temperature. Check_Conditions->Action_Conditions No Action_Side_Reactions Ensure rigorous degassing and use of anhydrous reagents to minimize homocoupling and protodebromination. Check_Purity->Action_Side_Reactions No Success Reaction Optimized Check_Purity->Success Yes

Caption: Decision tree for troubleshooting low-yielding reactions.

References

Technical Support Center: Sonogashira Coupling of Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing the Sonogashira coupling reaction with bromothiazole substrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Sonogashira coupling of bromothiazoles?

A1: The most prevalent side reactions are the homocoupling of the terminal alkyne (Glaser-Hay coupling) and protodebromination of the bromothiazole starting material.[1][2] Catalyst poisoning due to the coordinating nature of the nitrogen and sulfur atoms in the thiazole ring can also lead to low yields or reaction failure.[3][4]

Q2: How can I minimize the homocoupling of my terminal alkyne (Glaser-Hay coupling)?

A2: Alkyne homocoupling is primarily promoted by the copper(I) co-catalyst in the presence of oxygen.[1] To minimize this side reaction, consider the following strategies:

  • Implement Copper-Free Conditions: The most effective way to prevent Glaser coupling is to use a copper-free Sonogashira protocol.[5][6][7] These reactions may require more active palladium catalysts and ligands.

  • Ensure a Strictly Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[1]

  • Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help keep its concentration low, disfavoring the bimolecular homocoupling reaction.[8]

Q3: My main side-product is the debrominated thiazole. What causes this and how can I prevent it?

A3: Protodebromination, the replacement of the bromine atom with a hydrogen atom, can occur under Sonogashira conditions. This is often facilitated by trace amounts of water or other proton sources. To mitigate this:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use.[1]

  • Optimize the Base: A very strong base can sometimes promote protodebromination. Consider screening different bases, including inorganic bases like K₂CO₃ or Cs₂CO₃, which can be milder.[1]

  • Lower the Reaction Temperature: High temperatures can sometimes lead to increased side reactions, including protodebromination.[1]

Q4: I am observing low to no conversion of my bromothiazole. What are the likely causes?

A4: Low or no conversion can stem from several factors:

  • Catalyst Inactivity: The palladium catalyst may be inactive. Use a fresh batch of catalyst or a more robust pre-catalyst. The presence of nitrogen and sulfur in the thiazole ring can poison the palladium catalyst.[3][4] Using ligands that form more stable and active catalytic complexes can help.

  • Poor Substrate Reactivity: Bromothiazoles can be less reactive than their iodo- counterparts. Increasing the reaction temperature or using a more active catalyst/ligand system may be necessary.[9] Microwave-assisted heating can also significantly improve reaction rates and yields.[10][11][12][13][14]

  • Inappropriate Reaction Conditions: The choice of solvent, base, and temperature is critical. These parameters should be optimized for your specific bromothiazole and alkyne substrates.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solutions
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen.[1] 2. High concentration of copper(I) catalyst. 3. High concentration of the terminal alkyne.1. Rigorously degas all solvents and reagents and maintain a strictly inert atmosphere (argon or nitrogen).[1] 2. Switch to a copper-free Sonogashira protocol.[5][6][7] 3. Add the terminal alkyne to the reaction mixture slowly via syringe pump.[8]
Protodebromination of Bromothiazole 1. Presence of proton sources (e.g., water).[1] 2. Excessively high reaction temperature.[1] 3. Inappropriate base.1. Use anhydrous solvents and reagents. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Screen different amine or inorganic bases (e.g., K₂CO₃, Cs₂CO₃).[1]
Low to No Product Yield 1. Inactive palladium catalyst (potential poisoning by thiazole sulfur/nitrogen).[3][4] 2. Low reactivity of the bromothiazole.[9] 3. Suboptimal reaction conditions (solvent, base, temperature).1. Use a fresh, high-quality palladium catalyst and consider ligands that form robust complexes (e.g., bulky, electron-rich phosphines).[1] 2. Increase the reaction temperature or consider using microwave irradiation.[10][11][12][13][14] 3. Perform a systematic optimization of the solvent, base, and temperature.
Formation of Palladium Black 1. Decomposition of the palladium catalyst. 2. Reaction temperature is too high.1. Use a more stable palladium pre-catalyst or a suitable ligand to stabilize the active palladium species. 2. Lower the reaction temperature.

Data Presentation

Table 1: Representative Conditions for Sonogashira Coupling of Bromothiazole Derivatives

Bromothiazole DerivativeAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF100396[15]
2-Amino-3-bromopyridine4-MethylphenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF100394[15]
4,7-Dibromo-2,1,3-benzothiadiazole PhenylacetylenePd(PPh₃)₄ (5)10Et₃NTHF601285[16]
4,7-Dibromo-2,1,3-benzothiadiazoleTrimethylsilylacetylenePd(PPh₃)₄ (5)10Et₃NTHF601290[16]
5-Bromo-2-(methylthio)benzoxazole***PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NDMF80275[17]

* Data for 2-amino-3-bromopyridine is included as a relevant heteroaromatic bromide. ** Data for 4,7-dibromo-2,1,3-benzothiadiazole is included as a related sulfur- and nitrogen-containing heterocycle. *** Data for 5-bromo-2-(methylthio)benzoxazole is included as another relevant heterocycle.

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling

This protocol is a general guideline and may require optimization for specific substrates.[16]

Materials:

  • Bromothiazole derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2-3 equiv)

  • Anhydrous and degassed solvent (e.g., THF, DMF, or toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the bromothiazole, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the anhydrous, degassed solvent via syringe, followed by the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous for minimizing alkyne homocoupling.[6]

Materials:

  • Bromothiazole derivative (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Pd(OAc)₂ (2 mol%) with a suitable phosphine ligand (e.g., SPhos, XPhos) (4 mol%)

  • A strong base such as Cs₂CO₃ or K₃PO₄ (2.0 equiv)

  • Anhydrous and degassed solvent (e.g., dioxane, toluene, or DMF)

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add the bromothiazole, Pd(OAc)₂, the phosphine ligand, and the base to an oven-dried reaction vessel.

  • Add the anhydrous, degassed solvent, followed by the terminal alkyne.

  • Seal the vessel and stir the mixture at the desired temperature (typically 80-120 °C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Sonogashira_Troubleshooting Start Reaction Issue (Low Yield / Side Products) Check_Homocoupling Significant Alkyne Homocoupling? Start->Check_Homocoupling Check_Debromination Protodebromination Observed? Check_Homocoupling->Check_Debromination No Sol_Homocoupling 1. Use Copper-Free Protocol 2. Ensure Inert Atmosphere 3. Slow Alkyne Addition Check_Homocoupling->Sol_Homocoupling Yes Check_Conversion Low / No Conversion? Check_Debromination->Check_Conversion No Sol_Debromination 1. Use Anhydrous Conditions 2. Optimize Base & Temp. Check_Debromination->Sol_Debromination Yes Sol_Conversion 1. Use Fresh/Active Catalyst 2. Screen Ligands 3. Increase Temp / Use MW Check_Conversion->Sol_Conversion Yes Sonogashira_Workflow Setup Reaction Setup (Inert Atmosphere) Reagents Add Bromothiazole, Catalysts, Base, Solvent & Alkyne Setup->Reagents Reaction Stir at Optimized Temp. (Monitor by TLC/LC-MS) Reagents->Reaction Workup Aqueous Work-up Reaction->Workup Purification Column Chromatography Workup->Purification Product Characterize Product (NMR, MS) Purification->Product

References

Technical Support Center: Purification of 2-Bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 2-bromo-4-methylthiazole reaction products. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My crude NMR shows multiple products after the synthesis of this compound from 2-amino-4-methylthiazole via a Sandmeyer-type reaction. What are the likely impurities?

A1: The reaction mixture can contain several byproducts. Common impurities include:

  • Unreacted Starting Material: Residual 2-amino-4-methylthiazole.

  • Isomeric Byproducts: Bromination at other positions on the thiazole ring, such as 5-bromo-4-methylthiazole.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of di-brominated thiazole derivatives.

  • Phenolic Byproducts: Reaction of the diazonium salt intermediate with water can generate hydroxy-thiazole impurities.

Q2: I am having difficulty separating the product from a non-polar impurity by column chromatography. What should I do?

A2: If your product and a non-polar impurity are co-eluting, consider the following adjustments to your chromatography conditions:

  • Decrease Eluent Polarity: Start with a less polar solvent system, such as pure hexane or a very low percentage of ethyl acetate in hexane. This should increase the retention time of your slightly more polar product relative to the non-polar impurity.

  • Try a Different Solvent System: A different solvent system with similar polarity but different selectivity, like toluene/hexane or dichloromethane/hexane, may improve separation.

  • Check for Column Overloading: Overloading the column can lead to poor separation. As a general guideline, the amount of crude material should be approximately 1-2% of the weight of the silica gel.

Q3: My purified this compound is a yellow oil, but the literature reports it as a liquid. Is this a problem?

A3: Pure this compound is typically a liquid. A yellow coloration may indicate the presence of minor, colored impurities. If the purity is confirmed to be high by NMR or GC analysis, the color may not be an issue for subsequent steps. However, if high purity is critical, further purification by distillation or a second column chromatography may be necessary.

Q4: Can I purify this compound by distillation?

A4: Yes, vacuum distillation is a viable method for purifying this compound, especially for removing non-volatile impurities. The compound has a predicted boiling point of around 199°C at atmospheric pressure, so distillation under reduced pressure is recommended to prevent decomposition.

Q5: After purification, I have a low yield. What are the common causes?

A5: Low yield can result from several factors during the purification process:

  • Incomplete Elution: The product may not have fully eluted from the chromatography column. Ensure you have used a sufficiently polar solvent to wash the column at the end of the purification.

  • Decomposition on Silica: Some compounds can be sensitive to the acidic nature of silica gel. This can be mitigated by using deactivated silica gel (by adding a small amount of triethylamine to the eluent) or by choosing an alternative purification method like distillation.

  • Loss During Work-up: Ensure efficient extraction and minimize the number of transfer steps to reduce mechanical losses.

Data Presentation

The following table summarizes typical outcomes for the purification of this compound and related compounds. Actual results may vary depending on the specific reaction conditions and the scale of the experiment.

Purification MethodStarting Material Purity (Typical)Final Purity (Typical)Yield (Typical)Notes
Column Chromatography 70-85%>96%50-70%Yield is for the purification step only. Based on data for structurally similar compounds.
Vacuum Distillation 85-95%>98%85-95%Effective for removing non-volatile impurities and can provide higher recovery than chromatography.
Recrystallization Not typically applicable--This compound is a liquid at room temperature.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for the purification of this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Compressed air or nitrogen source

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • Eluent Selection:

    • Develop a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexane and ethyl acetate.

    • Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation. A common eluent system is 5-10% ethyl acetate in hexane.

  • Column Packing:

    • Prepare a slurry of silica gel in hexane.

    • Carefully pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of air bubbles.

    • Drain the excess solvent until the level is just above the silica surface.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the selected solvent system (e.g., 5% ethyl acetate in hexane).

    • Apply gentle pressure to maintain a steady flow rate.

    • Collect fractions in separate tubes.

  • Monitoring:

    • Monitor the elution of the product by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Crude_Product Crude Reaction Mixture Workup Aqueous Work-up Crude_Product->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Concentration Concentration Drying->Concentration Purification_Choice Purification Method Concentration->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Liquid/Solid Impurities Distillation Vacuum Distillation Purification_Choice->Distillation Non-volatile Impurities Purity_Analysis Purity Analysis (NMR, GC) Column_Chromatography->Purity_Analysis Distillation->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Guide cluster_issues Common Issues cluster_solutions Potential Solutions Start Problem Encountered During Purification Poor_Separation Poor Separation in Column Chromatography Start->Poor_Separation Low_Yield Low Yield of Purified Product Start->Low_Yield Colored_Product Product is Colored (Yellow) Start->Colored_Product Adjust_Eluent Adjust Eluent Polarity Poor_Separation->Adjust_Eluent Check_Loading Check for Column Overloading Poor_Separation->Check_Loading Change_Solvent Try a Different Solvent System Poor_Separation->Change_Solvent Full_Elution Ensure Complete Elution Low_Yield->Full_Elution Use_Deactivated_Silica Use Deactivated Silica Gel Low_Yield->Use_Deactivated_Silica Consider_Distillation Consider Vacuum Distillation Low_Yield->Consider_Distillation Second_Purification Perform a Second Purification Step Colored_Product->Second_Purification Check_Purity Confirm Purity with NMR/GC Colored_Product->Check_Purity

Caption: A troubleshooting guide for common purification challenges.

Catalyst selection for cross-coupling with 2-Bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Support Center for Catalyst Selection in Cross-Coupling Reactions with 2-Bromo-4-methylthiazole.

This guide is intended for researchers, scientists, and professionals in drug development, offering detailed troubleshooting advice and frequently asked questions (FAQs) for cross-coupling reactions involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most effective cross-coupling reactions for this compound?

A1: The most commonly and effectively performed cross-coupling reactions with this compound are:

  • Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon bonds with aryl, heteroaryl, or vinyl boronic acids or esters.[1]

  • Buchwald-Hartwig Amination: The preferred method for synthesizing carbon-nitrogen bonds by coupling with primary or secondary amines.[1][2]

  • Sonogashira Coupling: Used for creating carbon-carbon bonds with terminal alkynes.[1]

  • Heck Coupling: Suitable for forming carbon-carbon bonds with alkenes.[3][4]

Q2: What are the initial recommended catalysts and ligands for Suzuki-Miyaura coupling with this compound?

A2: For Suzuki-Miyaura couplings, a combination of a palladium precursor and a suitable phosphine ligand is generally recommended. Good starting points include:

  • Palladium Precursors: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(0) sources like Pd(PPh₃)₄.[1] Using a pre-formed catalyst can sometimes offer better reproducibility.[1]

  • Ligands: Bulky, electron-rich phosphine ligands are often essential to facilitate both the oxidative addition and reductive elimination steps. Recommended ligands include SPhos, XPhos, and P(t-Bu)₃.[1]

Q3: How does the thiazole ring in this compound affect catalyst selection compared to a simple aryl bromide?

A3: The thiazole ring introduces specific challenges. The nitrogen and sulfur atoms can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. This makes the selection of the ligand particularly important. Bulky, electron-rich phosphine ligands can sterically shield the palladium center and mitigate this deactivation.[5]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the potential causes and solutions?

A: Low yields in the Suzuki coupling of 2-bromo-heterocycles are a common issue.[5] Key areas to investigate include:

Potential CauseRecommended Action
Catalyst Deactivation The nitrogen on the thiazole ring can bind to the palladium catalyst, forming inactive species.[5] Use bulky, electron-rich phosphine ligands like SPhos or XPhos to shield the palladium center. Consider using a more active pre-catalyst.[6]
Inefficient Transmetalation The transfer of the organic group from the boronic acid to the palladium complex can be slow.[5] Screen different bases; stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can be more effective.[5]
Protodeboronation of the Boronic Acid The boronic acid can be unstable and be replaced by a hydrogen atom, especially with aqueous bases.[5] Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[5] Ensure solvents are thoroughly degassed.
Poor Solubility The starting materials may not be sufficiently soluble in the chosen solvent.[5] Try different solvent systems, such as toluene/water or dioxane/water mixtures.[7]
Inadequate Temperature The reaction may require more thermal energy. Cautiously increasing the reaction temperature can improve the reaction rate.[5]

Q: I'm observing significant byproduct formation, such as homocoupling of the boronic acid and/or debromination of the this compound. How can I minimize these side reactions?

A:

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules is often caused by the presence of oxygen.[5]

    • Solution: Thoroughly degas all solvents and the reaction mixture. Freeze-pump-thaw cycles or sparging with an inert gas are effective methods.[5] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[5]

  • Protodebromination (Hydrodehalogenation): This is the replacement of the bromine atom with a hydrogen atom.

    • Solution: Ensure all reagents and solvents are anhydrous.[6] The choice of base and solvent can influence the formation of palladium hydride species that lead to protodebromination. A screen of different bases and anhydrous solvent systems may be necessary.[6] Attempting the reaction at a lower temperature may also be beneficial.[6]

Buchwald-Hartwig Amination

Q: My Buchwald-Hartwig amination of this compound is not proceeding to completion. What should I try?

A:

Potential CauseRecommended Action
Inappropriate Ligand The choice of ligand is critical for the C-N bond formation. For electron-deficient heteroaryl halides, modern bulky biaryl phosphine ligands have shown exceptional performance.[8]
Base Strength/Solubility The base may be too weak or poorly soluble in the reaction medium. Strong, non-nucleophilic bases like NaOtBu or LHMDS are often employed.[9]
Catalyst Precursor The choice of palladium precursor can influence the reaction. Common choices include Pd(OAc)₂ and Pd₂(dba)₃.[1]
Reaction Temperature These reactions often require elevated temperatures (typically 80-110 °C) to proceed efficiently.[10]
Sonogashira Coupling

Q: I am having difficulty with the Sonogashira coupling of this compound and a terminal alkyne. What are some common issues?

A:

Potential CauseRecommended Action
Catalyst System Inactivity The standard Pd/Cu catalyst system may not be optimal. Ensure both the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and the copper(I) co-catalyst (CuI) are fresh and active.[6]
Base Selection An amine base such as triethylamine (Et₃N) or piperidine is typically used.[9][11] The base acts as both a base and a solvent in some cases.
Glaser Coupling Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction. This can be minimized by ensuring strictly anaerobic conditions.
Solvent Effects The choice of solvent can impact the reaction. Anhydrous THF, toluene, or DMF are commonly used.[11]
Heck Coupling

Q: My Heck reaction between this compound and an alkene is giving a low yield. How can I optimize it?

A:

Potential CauseRecommended Action
Catalyst and Ligand Choice Typical catalysts include Pd(OAc)₂ or Pd(PPh₃)₄.[3] Phosphine ligands like P(o-tol)₃ are often used.[6] For challenging substrates, more specialized ligands may be required.
Base Selection An organic base like triethylamine (Et₃N) is commonly used.[3] Inorganic bases such as K₂CO₃ can also be effective.
Stereoselectivity Issues The Heck reaction can lead to mixtures of E/Z isomers. The reaction conditions, including the ligand and solvent, can influence the stereochemical outcome.
Reaction Conditions Heck reactions often require high temperatures (100 °C or higher).[6][12] The choice of solvent, such as anhydrous acetonitrile or DMF, is also important.

Data Presentation

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of 2-Bromo-heterocycles
Catalyst PrecursorLigandBaseSolventCoupling PartnerYield (%)Notes
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂OArylboronic acid~90-98Highly active catalyst, allows for lower catalyst loading.[8]
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂OPhenylboronic acid>85A classic, reliable catalyst system.[8]
PdCl₂(dppf)dppfCs₂CO₃DMFArylboronic acid~88-96Effective for a range of arylboronic acids.[8]
Table 2: Catalyst Systems for Buchwald-Hartwig Amination of 2-Bromo-heterocycles
Catalyst PrecursorLigandBaseSolventAmineYield (%)
Pd(OAc)₂XantphosCs₂CO₃TolueneAniline75-85 (estimated)[2]
Pd₂(dba)₃BINAPNaOtBuTolueneMorpholine80-90 (estimated)[2]

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol

This is a representative procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[13][14]

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

    • Base (e.g., K₂CO₃, 2.0 equiv)

    • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Procedure:

    • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base.[13]

    • Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this three times.[13]

    • Add the degassed solvent mixture via syringe.[13]

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[13]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

    • Dry the organic layer, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Buchwald-Hartwig Amination Protocol

This is a representative procedure for the Buchwald-Hartwig amination of this compound.[10]

  • Materials:

    • This compound (1.0 equiv)

    • Amine (1.2-1.5 equiv)

    • Palladium precursor (1-5 mol%)

    • Phosphine ligand (1.5-10 mol%)

    • Base (1.4-2.0 equiv)

    • Anhydrous solvent (e.g., toluene)

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precursor, phosphine ligand, and base.[10]

    • Seal the vessel, and evacuate and backfill with an inert gas three times.[10]

    • Add the anhydrous solvent and stir for 10-15 minutes for catalyst pre-formation.[10]

    • Add this compound and the amine.[10]

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[10]

    • Monitor the reaction by TLC or GC-MS.

    • Workup and purify as appropriate for the product.

General Sonogashira Coupling Protocol

This is a representative procedure for the Sonogashira coupling of this compound with a terminal alkyne.[6][8]

  • Materials:

    • This compound (1.0 equiv)

    • Terminal alkyne (1.2 equiv)

    • Pd(PPh₃)₂Cl₂ (3 mol%)

    • CuI (5 mol%)

    • Et₃N (2.0 equiv)

    • Anhydrous THF

  • Procedure:

    • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[6]

    • Evacuate and backfill with an inert gas three times.[6]

    • Add anhydrous, degassed THF, Et₃N, and the terminal alkyne.[6]

    • Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.[6]

    • Monitor the reaction by TLC or LC-MS.

    • Workup and purify as appropriate.

General Heck Coupling Protocol

This is a representative procedure for the Heck coupling of this compound with an alkene.[6]

  • Materials:

    • This compound (1.0 equiv)

    • Alkene (e.g., Styrene) (1.5 equiv)

    • Pd(OAc)₂ (2 mol%)

    • P(o-tol)₃ (4 mol%)

    • Et₃N (1.5 equiv)

    • Anhydrous Acetonitrile

  • Procedure:

    • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.[6]

    • Evacuate and backfill the tube with an inert gas.[6]

    • Add anhydrous, degassed acetonitrile, the alkene, and Et₃N.[6]

    • Seal the tube and heat to 100 °C for 18-24 hours.[6]

    • Monitor the reaction by TLC or GC-MS.

    • Workup and purify as appropriate.

Visualizations

G start Define Desired Bond (C-C, C-N, etc.) cc C-C Bond start->cc cn C-N Bond start->cn other Other Bonds (e.g., C-O, C-S) start->other suzuki Suzuki-Miyaura (Boronic Acids/Esters) cc->suzuki heck Heck (Alkenes) cc->heck sonogashira Sonogashira (Alkynes) cc->sonogashira buchwald Buchwald-Hartwig (Amines) cn->buchwald catalyst_system Select Catalyst System: 1. Pd Precursor 2. Ligand 3. Base 4. Solvent other->catalyst_system suzuki->catalyst_system heck->catalyst_system sonogashira->catalyst_system buchwald->catalyst_system optimization Reaction Optimization & Troubleshooting catalyst_system->optimization

Caption: General decision-making workflow for selecting a cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L_n oa_complex R-Pd(II)(Br)L_n pd0->oa_complex R-Br transmetal_complex R-Pd(II)(R')L_n oa_complex->transmetal_complex R'-B(OR)₂ transmetal_complex->pd0 R-R' label_oa Oxidative Addition label_trans Transmetalation label_re Reductive Elimination RBr This compound R_B Boronic Acid/Ester Product Coupled Product Base Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex R-Pd(II)(Br)L_n pd0->oa_complex R-Br amido_complex R-Pd(II)(NR'R'')L_n oa_complex->amido_complex HNR'R'' (Base) amido_complex->pd0 R-NR'R'' RBr This compound Amine Amine Product Coupled Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

References

Technical Support Center: Byproduct Formation in Heck Reactions with Bromothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting Heck reactions involving bromothiazole substrates. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the formation of unwanted byproducts. Here you will find frequently asked questions (FAQs), detailed troubleshooting advice, and optimized experimental protocols to enhance the yield and purity of your desired vinylthiazole products.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in Heck reactions with bromothiazoles?

A1: The primary byproducts observed are typically the result of two main side reactions:

  • Dehalogenation: The bromine atom on the thiazole ring is replaced by a hydrogen atom, yielding the corresponding unsubstituted thiazole. This is a common issue with electron-rich heteroaryl halides.

  • Homocoupling: Two molecules of the bromothiazole couple to form a bithiazole species. This can be promoted by certain reaction conditions, especially at higher temperatures.

Q2: I am observing a significant amount of the dehalogenated thiazole in my reaction. What are the likely causes?

A2: Dehalogenation is often a result of side reactions within the catalytic cycle. Key factors that can promote dehalogenation include:

  • Suboptimal Ligand Choice: The ligand on the palladium catalyst plays a critical role in stabilizing the organopalladium intermediate and facilitating the desired cross-coupling pathway over reductive dehalogenation.

  • Base Strength and Type: The choice of base can significantly influence the reaction outcome. Stronger bases or those capable of acting as hydride donors can sometimes exacerbate dehalogenation.

  • Solvent Effects: The polarity and coordinating ability of the solvent can impact the stability of intermediates and the overall reaction pathway.

  • Impurities: The presence of water or other protic impurities can serve as a proton source for the dehalogenation process.

Q3: My reaction is producing a notable amount of bithiazole. What conditions favor this homocoupling byproduct?

A3: Homocoupling of the bromothiazole can be promoted by several factors, including:

  • High Catalyst Loading and Temperature: Elevated temperatures and higher concentrations of the palladium catalyst can sometimes favor the homocoupling pathway.

  • Ligand Properties: Certain ligands may not be effective at preventing the side reactions that lead to homocoupling.

  • Reaction Kinetics: If the rate of oxidative addition of the bromothiazole to the palladium center is significantly faster than the subsequent steps of the Heck catalytic cycle, the concentration of the organopalladium intermediate can build up, leading to an increased likelihood of homocoupling.

Q4: Can the position of the bromine atom on the thiazole ring (e.g., 2-bromo vs. 5-bromothiazole) affect byproduct formation?

A4: Yes, the position of the bromine atom can influence the electronic properties and reactivity of the C-Br bond, which in turn can affect the propensity for side reactions. The relative rates of oxidative addition, migratory insertion, and side reactions like dehalogenation can differ between isomers. It is advisable to optimize the reaction conditions for each specific bromothiazole isomer.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Vinylthiazole Product with Significant Dehalogenation

If you are experiencing low yields of your target product and observing a significant amount of the dehalogenated thiazole, consider the following troubleshooting steps:

Troubleshooting Workflow for Dehalogenation

start Low Yield & High Dehalogenation ligand Optimize Ligand start->ligand Bulky, electron-rich phosphines (e.g., SPhos, XPhos) or NHCs base Modify Base start->base Weaker inorganic base (e.g., K2CO3, Cs2CO3) solvent Change Solvent start->solvent Less polar aprotic solvent (e.g., Toluene, Dioxane) additives Consider Additives start->additives e.g., NaBr, TBAB temp_time Adjust Temperature & Time start->temp_time Lower temperature, shorter reaction time result Improved Yield? ligand->result base->result solvent->result additives->result temp_time->result success Successful Optimization result->success Yes failure Re-evaluate Strategy result->failure No

Caption: A logical workflow for troubleshooting dehalogenation in Heck reactions.

Illustrative Data on the Effect of Reaction Parameters on Dehalogenation:

Catalyst/LigandBaseSolventTemperature (°C)Desired Product Yield (%)Dehalogenation Byproduct (%)
Pd(OAc)₂ / PPh₃Et₃NDMF1204535
Pd(OAc)₂ / P(o-tol)₃K₂CO₃Dioxane1007515
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10088<5
[Pd(IPr)(allyl)Cl]Cs₂CO₃Dioxane9092<3

Note: The data in this table is illustrative and intended to demonstrate general trends. Actual results may vary depending on the specific bromothiazole and olefin used.

Issue 2: Formation of Homocoupling Byproduct (Bithiazole)

If you are observing the formation of a significant amount of the bithiazole byproduct, consider the following adjustments to your reaction conditions:

Troubleshooting Strategy for Homocoupling

start Significant Homocoupling catalyst_loading Lower Catalyst Loading start->catalyst_loading e.g., from 2 mol% to 0.5-1 mol% temperature Reduce Reaction Temperature start->temperature e.g., from 120°C to 90-100°C ligand_ratio Optimize Pd:Ligand Ratio start->ligand_ratio Typically 1:1 to 1:2 reagent_addition Slow Addition of Bromothiazole start->reagent_addition result Reduced Homocoupling? catalyst_loading->result temperature->result ligand_ratio->result reagent_addition->result success Successful Optimization result->success Yes failure Re-evaluate Catalyst System result->failure No setup 1. Reaction Setup (Catalyst, Ligand, Base) inert 2. Inert Atmosphere (Evacuate/Backfill) setup->inert reagents 3. Add Solvent & Reagents inert->reagents reaction 4. Heat & Stir reagents->reaction monitor 5. Monitor Progress (TLC/LC-MS) reaction->monitor workup 6. Work-up (Filter, Extract, Dry) monitor->workup purify 7. Purify (Chromatography) workup->purify product Pure Product purify->product

Technical Support Center: Reactions Involving 2-Bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-bromo-4-methylthiazole. The focus is on addressing the common issue of debromination during various chemical reactions, particularly palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is debromination in the context of reactions with this compound?

A1: Debromination, also known as hydrodebromination, is a side reaction where the bromine atom on the thiazole ring is replaced by a hydrogen atom. This leads to the formation of 4-methylthiazole as an undesired byproduct, which can reduce the yield of the desired product and complicate purification.

Q2: What are the common causes of debromination?

A2: Debromination in palladium-catalyzed cross-coupling reactions is frequently caused by the formation of palladium-hydride (Pd-H) species.[1] These species can be generated from various sources in the reaction mixture, such as bases, solvents (like alcohols or water), or impurities.[1] Factors that promote the formation of these hydride species, such as high temperatures and strong bases, can increase the likelihood of debromination.[1]

Q3: Which types of reactions are most prone to debromination of this compound?

A3: Palladium-catalyzed cross-coupling reactions are particularly susceptible to this side reaction. These include:

  • Suzuki-Miyaura Coupling: Used to form carbon-carbon bonds with boronic acids.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds with amines.

  • Sonogashira Coupling: To create carbon-carbon bonds with terminal alkynes.

Q4: How can I detect and quantify the extent of debromination?

A4: The presence of the debrominated byproduct, 4-methylthiazole, can be detected and quantified using analytical techniques such as:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify the components of the reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Suitable for less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: By integrating the signals corresponding to the desired product and the 4-methylthiazole byproduct.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Significant formation of 4-methylthiazole (debrominated byproduct) in a Suzuki-Miyaura coupling reaction.

Symptoms:

  • Low yield of the desired coupled product.

  • Presence of a significant peak corresponding to 4-methylthiazole in GC-MS or LC-MS analysis.

  • Complicated purification due to the similar polarity of the byproduct and starting material.

Potential Causes & Solutions:

Cause Recommended Action
Inappropriate Base Selection Strong bases, particularly alkoxides, can promote the formation of Pd-H species.[1] Switch to a milder base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2][3][4]
High Reaction Temperature Elevated temperatures can favor the debromination pathway.[1] Attempt the reaction at a lower temperature for a longer duration.
Presence of Protic Impurities Water or alcohol impurities in the solvent or reagents can act as a source for hydride formation. Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry the base thoroughly.
Ligand Choice The phosphine ligand can influence the rate of reductive elimination versus debromination.[4] Experiment with different bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can sometimes suppress this side reaction.
Issue 2: Debromination observed during a Buchwald-Hartwig amination.

Symptoms:

  • The desired N-aryl-4-methylthiazole is formed in low yield.

  • The major byproduct is identified as 4-methylthiazole.

Potential Causes & Solutions:

Cause Recommended Action
Strong Base Strong bases like sodium tert-butoxide (NaOtBu) are often used but can lead to debromination.[5] Consider using a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), although this may require longer reaction times or higher temperatures.
Solvent Effects Protic solvents can contribute to debromination. Use anhydrous, aprotic solvents like toluene or dioxane.
Catalyst System The choice of palladium precursor and ligand is crucial. Using a pre-formed palladium catalyst with a bulky biarylphosphine ligand (e.g., G3 or G4 palladacycles with ligands like XPhos) can sometimes minimize side reactions.
Reaction Time Prolonged reaction times at high temperatures can lead to increased byproduct formation. Monitor the reaction closely and stop it once the starting material is consumed.
Issue 3: Formation of 4-methylthiazole in a Sonogashira coupling reaction.

Symptoms:

  • Low yield of the desired alkynyl-substituted thiazole.

  • Presence of the debrominated 4-methylthiazole.

Potential Causes & Solutions:

Cause Recommended Action
Base While an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is required, using a large excess can sometimes be detrimental. Use the minimum effective amount of the amine base.
Copper Co-catalyst In some cases, copper-free Sonogashira conditions can be employed, which may reduce the incidence of side reactions.
Reaction Temperature Sonogashira couplings can often be run at or near room temperature.[6] Avoid unnecessarily high temperatures.
Inert Atmosphere Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidative side reactions that can affect the catalyst's performance and potentially lead to debromination.

Data Presentation

Table 1: Comparison of Bases in Suzuki-Miyaura Coupling of 2-Bromo-heterocycles.

Note: Data is compiled from various sources and may involve substrates analogous to this compound. Direct comparison of yields should be interpreted with caution as other reaction parameters may vary.

BaseSubstrateCatalyst SystemSolventTemp (°C)Yield (%)Reference
K₂CO₃2-Bromo-4-methylpyridinePd(dppf)Cl₂Dioxane/H₂O80-12081[2]
Na₂CO₃Aryl bromidePd(OAc)₂/PPh₃Toluene/H₂O10098[7]
K₃PO₄2-BromopyridinePd₂(dba)₃/SPhos1,4-Dioxane80High[1]
Cs₂CO₃2-BromopyridinePd(OAc)₂/ligandToluene110High[8]

Experimental Protocols

Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound

This protocol is designed to minimize debromination by using a mild base and controlled temperature.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Schlenk flask or reaction vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.

  • Add the palladium catalyst (Pd₂(dba)₃) and the ligand (SPhos).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free environment.

  • Add the degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.[1]

  • Heat the reaction mixture to 80 °C with vigorous stirring.[1]

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of this compound with Minimized Debromination

This protocol employs a robust catalyst system and a suitable base to favor the desired C-N bond formation.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%) or a suitable palladacycle precatalyst

  • Xantphos or another suitable biarylphosphine ligand (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 equiv)

  • Anhydrous, degassed toluene or dioxane

  • Schlenk tube or sealed vial with stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and Cs₂CO₃ to a dry Schlenk tube.

  • Add this compound and the degassed solvent.

  • Add the amine via syringe.

  • Seal the tube and heat the mixture at 100-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.

  • Concentrate the solution and purify the residue by column chromatography.

Visualizations

Debromination_Pathway ArBr This compound (Ar-Br) OxAdd Oxidative Addition Complex (Ar-Pd(II)-Br)L_n ArBr->OxAdd + Pd(0) Pd0 Pd(0)L_n Pd0->OxAdd Transmetalation Transmetalation OxAdd->Transmetalation + Partner PdH_Formation Pd-H Species (L_n-Pd(II)-H) OxAdd->PdH_Formation + Hydride Source Coupling_Partner Coupling Partner (e.g., Ar'B(OH)₂) Coupling_Partner->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd0 Catalyst Regeneration Product Desired Product (Ar-Ar') Reductive_Elimination->Product PdH_Source Hydride Source (Base, Solvent, H₂O) PdH_Source->PdH_Formation Debromination_RE Reductive Elimination PdH_Formation->Debromination_RE Debromination_RE->Pd0 Catalyst Regeneration Debrominated_Product Debrominated Product (Ar-H) Debromination_RE->Debrominated_Product

Caption: Competing pathways in Pd-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Start Debromination Observed Check_Base Is a strong base (e.g., alkoxide) used? Start->Check_Base Change_Base Switch to a milder base (K₂CO₃, K₃PO₄, Cs₂CO₃) Check_Base->Change_Base Yes Check_Temp Is the reaction temperature high? Check_Base->Check_Temp No Change_Base->Check_Temp Lower_Temp Lower the reaction temperature Check_Temp->Lower_Temp Yes Check_Solvent Are solvents and reagents anhydrous? Check_Temp->Check_Solvent No Lower_Temp->Check_Solvent Dry_Reagents Use anhydrous solvents and dry reagents Check_Solvent->Dry_Reagents No Check_Ligand Consider Ligand Effect Check_Solvent->Check_Ligand Yes Dry_Reagents->Check_Ligand Screen_Ligands Screen bulky, electron-rich ligands Check_Ligand->Screen_Ligands Yes End Problem Resolved Check_Ligand->End No Screen_Ligands->End

Caption: Troubleshooting workflow for debromination.

References

Technical Support Center: Optimizing 2-Bromo-4-methylthiazole Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing cross-coupling reactions with 2-bromo-4-methylthiazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my cross-coupling reaction with this compound giving low to no yield?

A1: Low yields with this compound can stem from several factors. A primary cause is often suboptimal catalyst activation or catalyst deactivation by the thiazole's nitrogen or sulfur atoms. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle.[1][2] For electron-rich heteroaryl halides like bromothiazoles, bulky and electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[2][3] Additionally, the base, solvent, and temperature play crucial roles and may require screening for optimal performance.[2]

Q2: Which type of ligand is generally most effective for coupling reactions with this compound?

A2: Bulky, electron-rich monophosphine ligands, particularly biaryl phosphine ligands, are typically the most effective for palladium-catalyzed cross-coupling of challenging heteroaryl halides like this compound.[3][4][5] Ligands such as XPhos, SPhos, BrettPhos, and RuPhos have demonstrated broad utility in these transformations.[3][4][5] These ligands possess the steric bulk to promote the desired reductive elimination step and the electron-donating properties to facilitate the initial oxidative addition of the C-Br bond to the palladium center.

Q3: I'm observing significant hydrodehalogenation (debromination) of my this compound starting material. How can I minimize this side reaction?

A3: Hydrodehalogenation, the replacement of the bromine atom with a hydrogen, is a common side reaction. It can be caused by the presence of water or other protic impurities, or it can be a competing catalytic pathway.[3] To minimize this, ensure all solvents and reagents are rigorously dried and the reaction is performed under a strictly inert atmosphere.[3] Using a bulkier ligand can sometimes disfavor the β-hydride elimination pathway that can lead to this side product.[4] Additionally, optimizing the base and lowering the reaction temperature may also reduce the extent of hydrodehalogenation.[3][4]

Q4: How do I choose the appropriate base and solvent for my coupling reaction?

A4: The choice of base and solvent is highly dependent on the specific type of coupling reaction. For Suzuki-Miyaura couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[3][6] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are typically required.[4][5] Solvents should be anhydrous, deoxygenated, and capable of solubilizing the reactants.[5] Common choices include toluene, dioxane, and THF.[5] It is often necessary to screen a combination of bases and solvents to find the optimal conditions for your specific substrate and coupling partner.

Troubleshooting Guides

Issue 1: Low to No Product Formation

This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.

Potential Cause Recommended Solution
Inactive Catalyst Switch to a palladium pre-catalyst (e.g., a G3 or G4 palladacycle) to ensure efficient generation of the active Pd(0) species.[4] If not using a pre-catalyst, ensure an appropriate ligand-to-metal ratio (typically 1:1 to 1.5:1) to facilitate the reduction of the Pd(II) source.[4]
Inappropriate Ligand Screen a panel of bulky, electron-rich phosphine ligands such as XPhos, SPhos, BrettPhos, or RuPhos, which are known to be effective for challenging heteroaryl couplings.[3][4][5]
Ineffective Base For C-N couplings, consider a stronger, more soluble base like NaOtBu or LHMDS.[4][5] For C-C couplings, screen bases such as K₃PO₄ or Cs₂CO₃.[3][6]
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Typical temperatures for these couplings range from 80-120 °C.[4][5]
Poor Reagent Quality Ensure all reagents, especially the coupling partner (e.g., boronic acid), are pure and dry. Solvents should be anhydrous and thoroughly degassed.
Issue 2: Formation of Significant Side Products

The presence of side products can complicate purification and reduce the yield of the desired product.

Side Product Potential Cause Recommended Solution
Homocoupling of Coupling Partner This is often caused by the presence of oxygen in the reaction mixture, especially in Suzuki and Sonogashira couplings.[1][3]Thoroughly degas all solvents and the reaction mixture using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[1][3] Maintain a positive pressure of inert gas throughout the reaction.
Hydrodehalogenation The presence of water or other protic impurities. A competing catalytic pathway.[3]Use strictly anhydrous solvents and reagents.[3] Consider using a bulkier ligand or a milder base, and potentially a lower reaction temperature.[3][4]
Glaser Coupling (in Sonogashira) This alkyne homocoupling is promoted by the copper(I) co-catalyst in the presence of oxygen.[3]Ensure rigorous degassing and a strictly inert atmosphere.[3] Consider a copper-free Sonogashira protocol or reduce the loading of the copper co-catalyst.[3]

Ligand Selection and Performance Data

The choice of ligand is paramount for a successful coupling reaction. The following table summarizes the general applicability of different classes of phosphine ligands for couplings with heteroaryl bromides.

Ligand ClassExamplesKey CharacteristicsRecommended for
Bulky Biaryl Phosphines XPhos, SPhos, BrettPhos, RuPhosHigh steric bulk, electron-rich.[3][4][5]Suzuki, Buchwald-Hartwig, and other challenging couplings of heteroaryl halides.[3][4][5]
Ferrocenyl Phosphines dppfBidentate, good for stabilizing the metal center.Suzuki and other C-C couplings, though may be less effective for highly challenging substrates than bulky biaryls.
Triphenylphosphine (PPh₃) PPh₃Less bulky and less electron-donating than biaryl phosphines.Can be effective in some less demanding couplings, but often a poor choice for heteroaryl bromides.[3]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, and solvent may be necessary.

  • Reagent Preparation: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., SPhos, 4.4 mol%) to an oven-dried Schlenk tube.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general procedure for the C-N coupling of this compound.

  • Reagent Preparation: To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4.4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Addition of Reactants: In the same tube, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Inert Atmosphere & Solvent Addition: Seal the tube, evacuate and backfill with argon three times, then add anhydrous, degassed toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Purification: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.

Visualized Workflows and Logic

Troubleshooting_Workflow start Low or No Yield in Coupling Reaction check_catalyst Is an appropriate Pd pre-catalyst being used? start->check_catalyst check_ligand Is a bulky, electron-rich phosphine ligand being used? check_catalyst->check_ligand Yes solution_catalyst Switch to a G3/G4 pre-catalyst or optimize ligand:metal ratio. check_catalyst->solution_catalyst No check_conditions Have base, solvent, and temperature been optimized? check_ligand->check_conditions Yes solution_ligand Screen a panel of ligands (e.g., XPhos, SPhos, BrettPhos). check_ligand->solution_ligand No check_atmosphere Is the reaction under a strictly inert atmosphere? check_conditions->check_atmosphere Yes solution_conditions Screen different bases (e.g., K3PO4, NaOtBu) and solvents (e.g., toluene, dioxane). Incrementally increase temperature. check_conditions->solution_conditions No solution_atmosphere Ensure rigorous degassing of all reagents and maintain positive inert gas pressure. check_atmosphere->solution_atmosphere No end end check_atmosphere->end Yes, consult further literature for specific substrate.

Caption: A decision tree for troubleshooting low-yielding coupling reactions.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add reagents (halide, coupling partner, base, catalyst, ligand) to oven-dried Schlenk tube. inert 2. Evacuate and backfill with inert gas (3x). prep->inert solvent 3. Add degassed solvent. inert->solvent react 4. Heat with vigorous stirring. (80-120 °C) solvent->react monitor 5. Monitor by TLC/LC-MS. react->monitor workup 6. Cool, quench, and extract with organic solvent. monitor->workup purify 7. Dry, concentrate, and purify by column chromatography. workup->purify product Pure Product purify->product

Caption: A generalized experimental workflow for cross-coupling reactions.

References

Effect of base and solvent on 2-Bromo-4-methylthiazole reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 2-Bromo-4-methylthiazole. The following sections address common issues related to the choice of base and solvent in various cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of base and solvent critical in reactions with this compound?

A1: The selection of an appropriate base and solvent system is crucial for several reasons. The base is often required to activate one of the coupling partners, such as deprotonating a terminal alkyne in Sonogashira reactions or forming a boronate salt from a boronic acid in Suzuki-Miyaura couplings.[1] The solvent plays a key role in solubilizing the reactants, catalyst, and base, and its polarity can significantly influence the reaction rate and mechanism. An optimal combination of base and solvent is necessary to achieve high yields and minimize side reactions.

Q2: What are the most common side reactions observed with this compound, and how can they be minimized?

A2: Common side reactions include hydrodehalogenation (loss of the bromine atom), homocoupling of the coupling partners, and catalyst deactivation. The choice of a milder base or a lower reaction temperature can often mitigate hydrodehalogenation.[2] Homocoupling can sometimes be suppressed by adjusting the stoichiometry of the reactants or the catalyst loading. Catalyst deactivation, which can be caused by coordination of the thiazole nitrogen to the metal center, may be addressed by selecting a more appropriate ligand for the catalyst.[3]

Q3: Can this compound undergo reactions other than palladium-catalyzed cross-couplings?

A3: Yes, this compound can participate in other transformations. For instance, it can undergo lithiation at the 5-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), followed by reaction with an electrophile. It can also be converted into a Grignard reagent, which can then be used in reactions with various electrophiles.[4] Additionally, under certain conditions, it can undergo nucleophilic aromatic substitution, although this is generally less common than cross-coupling reactions.[5]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue: Low or no yield of the desired biaryl product.

Possible Cause Troubleshooting Steps
Incorrect Base Selection The base is critical for activating the boronic acid.[3] Weaker bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often effective.[6][7] If the reaction is sluggish, consider switching to a stronger base or a different salt.
Inappropriate Solvent System A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used to dissolve the inorganic base.[3] Ensure that all reactants are soluble in the chosen solvent system.
Catalyst Deactivation The thiazole nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[3] The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can help to prevent this.
Low Reaction Temperature Most Suzuki couplings require heating, typically between 80-120 °C.[3] A modest increase in temperature may improve the yield of a sluggish reaction.
Buchwald-Hartwig Amination

Issue: Incomplete conversion or decomposition of starting materials.

Possible Cause Troubleshooting Steps
Base Strength A strong, non-nucleophilic base is typically required to deprotonate the amine.[6] Sodium tert-butoxide (NaOtBu) is a common choice. For base-sensitive substrates, a weaker inorganic base like K₃PO₄ or Cs₂CO₃ may be beneficial.[8]
Solvent Choice Anhydrous, non-protic solvents like toluene or dioxane are generally preferred.[6] The polarity of the solvent can influence the reaction rate and should be optimized.[9]
Ligand Selection The choice of phosphine ligand is crucial. Bulky, electron-rich ligands such as Xantphos, BINAP, or XPhos often give good results.[6]
Reaction Temperature These reactions are typically heated to 80-110 °C.[6] If decomposition is observed, lowering the temperature and extending the reaction time may be necessary.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Analogs [10]

Boronic AcidBaseSolventCatalystLigandTemp (°C)Yield (%)
Phenylboronic acidK₂CO₃Dioxane/H₂OPd(dppf)Cl₂dppf80-12081
4-Methoxyphenylboronic acidK₂CO₃Dioxane/H₂OPd(dppf)Cl₂dppf80-12092
4-Chlorophenylboronic acidK₂CO₃Dioxane/H₂OPd(dppf)Cl₂dppf80-12080
3-Thienylboronic acidK₂CO₃Dioxane/H₂OPd(dppf)Cl₂dppf80-12073

Table 2: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridine Analogs [8]

AmineBaseSolventCatalystLigandTemp (°C)Yield (%)
AnilineCs₂CO₃ToluenePd(OAc)₂Xantphos11075-85
MorpholineNaOtBuToluenePd₂(dba)₃XPhos10080-95
BenzylamineK₃PO₄DioxanePd(OAc)₂BINAP10070-80
DiethylamineNaOtBuToluenePd(OAc)₂dppf8060-75

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.[3]

  • Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination

This is a general guideline and may require optimization.[6]

  • Catalyst Pre-formation: To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 1.5-10 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous solvent (e.g., toluene) via syringe and stir the mixture at room temperature for 10-15 minutes.

  • Reactant Addition: Add this compound (1.0 equiv.) and the amine (1.2-1.5 equiv.).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.

Visualizations

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-X Ar-Pd(II)(L)2-X Pd(0)L2->Ar-Pd(II)(L)2-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)2-OR' Ar-Pd(II)(L)2-OR' Ar-Pd(II)(L)2-X->Ar-Pd(II)(L)2-OR' Ligand Exchange (Base, -X) Ar-Pd(II)(L)2-Ar' Ar-Pd(II)(L)2-Ar' Ar-Pd(II)(L)2-OR'->Ar-Pd(II)(L)2-Ar' Transmetalation (Ar'-B(OR)2) Ar-Pd(II)(L)2-Ar'->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) [Ar-Pd(II)(L)(R2NH)]+X- [Ar-Pd(II)(L)(R2NH)]+X- Ar-Pd(II)(L)-X->[Ar-Pd(II)(L)(R2NH)]+X- Amine Coordination (R2NH) Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-NR2 [Ar-Pd(II)(L)(R2NH)]+X-->Ar-Pd(II)(L)-NR2 Deprotonation (Base) Ar-Pd(II)(L)-NR2->Pd(0)L Reductive Elimination (Ar-NR2) Troubleshooting_Workflow start Low Yield or No Reaction check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time) check_reagents->check_conditions optimize_base Screen Different Bases (e.g., K2CO3, Cs2CO3, NaOtBu) check_conditions->optimize_base optimize_solvent Test Various Solvents (e.g., Toluene, Dioxane, DMF) optimize_base->optimize_solvent optimize_catalyst Change Ligand or Catalyst Loading optimize_solvent->optimize_catalyst success Successful Reaction optimize_catalyst->success

References

Troubleshooting homocoupling in 2-Bromo-4-methylthiazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering homocoupling side reactions during cross-coupling experiments with 2-Bromo-4-methylthiazole.

Troubleshooting Guides

This section addresses the common issue of homocoupling of this compound, resulting in the formation of 4,4'-dimethyl-2,2'-bithiazole, and provides systematic approaches to minimize this unwanted side reaction in various cross-coupling reactions.

Issue: Significant Formation of 4,4'-dimethyl-2,2'-bithiazole in Suzuki-Miyaura Coupling

Symptoms:

  • Observation of a significant peak corresponding to the homocoupled product (4,4'-dimethyl-2,2'-bithiazole) in GC-MS or LC-MS analysis.

  • Reduced yield of the desired cross-coupled product.

Potential Causes and Solutions:

Potential CauseRecommended Action
Oxygen Presence Rigorously degas all solvents and the reaction mixture. Freeze-pump-thaw cycles are highly effective. Maintain a positive pressure of an inert gas (e.g., Argon, Nitrogen) throughout the reaction. The presence of oxygen can promote the homocoupling of the boronic acid partner and can also affect the catalyst's performance, indirectly favoring the homocoupling of the aryl halide.
In-situ Reduction of Pd(II) to Pd(0) The reduction of a Pd(II) precatalyst can sometimes initiate homocoupling. Consider starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step.[1]
High Reaction Temperature Elevated temperatures can favor the homocoupling pathway.[1] Attempt the reaction at a lower temperature for a longer duration.
Inappropriate Ligand The choice of ligand is crucial. For heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often more effective at promoting the desired cross-coupling over homocoupling.[1]
Base Selection The strength and type of base can influence the reaction outcome. A screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary to find the optimal conditions that favor cross-coupling.
Issue: Predominant Homocoupling in Ullmann-type Reactions

Symptoms:

  • Isolation of 4,4'-dimethyl-2,2'-bithiazole as the major product.

  • Low conversion to the desired hetero- or biaryl product.

Potential Causes and Solutions:

Potential CauseRecommended Action
High Reaction Temperature Traditional Ullmann reactions often require high temperatures (typically >200 °C), which inherently promotes homocoupling.[2][3][4][5][6] Explore modern modifications of the Ullmann reaction that proceed at lower temperatures.
High Copper Catalyst Loading Stoichiometric or high loadings of copper are common in classical Ullmann reactions and can lead to significant homocoupling.[2][4] The use of catalytic amounts of copper with appropriate ligands is recommended.
Absence of a Suitable Ligand The use of ligands such as amino acids or 1,10-phenanthroline can facilitate the catalytic cycle at lower temperatures and reduce the amount of homocoupling.
Substrate Reactivity The Ullmann reaction is traditionally more effective with electron-deficient aryl halides.[2][3] this compound may be prone to homocoupling under these conditions. Consider alternative palladium-catalyzed methods if yields remain low.

Frequently Asked Questions (FAQs)

Q1: Why is homocoupling a common side reaction with this compound?

A1: Homocoupling of aryl halides is a common side reaction in many transition metal-catalyzed cross-coupling reactions. For this compound, this can be attributed to several factors, including the reactivity of the C-Br bond, the reaction conditions (temperature, catalyst, base, and ligands), and the potential for the thiazole ring to interact with the metal catalyst.

Q2: I am observing homocoupling of my boronic acid coupling partner in a Suzuki reaction. What is the primary cause?

A2: The homocoupling of boronic acids is most often caused by the presence of oxygen in the reaction mixture.[7] It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere throughout the experiment.

Q3: Can the choice of palladium precursor affect the amount of homocoupling?

A3: Yes. Using a Pd(II) precursor, such as Pd(OAc)₂, requires an initial reduction to the active Pd(0) species. This reduction step can sometimes promote the homocoupling of the aryl halide. Starting with a Pd(0) source, like Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes mitigate this issue.[1]

Q4: In a Sonogashira coupling, I see significant formation of a diyne byproduct. What is this and how can I prevent it?

A4: This byproduct is the result of the homocoupling of your terminal alkyne, a reaction known as Glaser coupling. This is often promoted by the copper(I) co-catalyst in the presence of oxygen. To prevent this, ensure your reaction is performed under strictly anaerobic conditions. Alternatively, "copper-free" Sonogashira protocols have been developed to eliminate this side reaction.

Q5: How does the reactivity of this compound compare to 2-Chloro-4-methylthiazole in the context of homocoupling?

A5: The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, making this compound generally more reactive in palladium-catalyzed cross-coupling reactions.[8] This higher reactivity can sometimes lead to a greater propensity for side reactions like homocoupling if the reaction conditions are not carefully optimized. More forcing conditions (higher temperatures, more active catalysts) are typically required for the chloro-analog, which can also lead to side reactions.

Data Presentation

The following tables provide illustrative data on how reaction parameters can influence the outcome of cross-coupling reactions. Note that these are representative examples, and actual yields will depend on the specific substrates and reaction setup.

Table 1: Influence of Ligand and Temperature on Suzuki-Miyaura Coupling Yield

Catalyst/LigandBaseTemperature (°C)Desired Product Yield (%)Homocoupling Yield (%)
Pd(PPh₃)₄K₂CO₃1006520
Pd(OAc)₂ / SPhosK₃PO₄8085<5
Pd₂(dba)₃ / XPhosCs₂CO₃8090<5
Pd(PPh₃)₄K₂CO₃1205035

Table 2: Comparison of Coupling Methods for Biaryl Synthesis

Reaction TypeCatalyst SystemTypical Temperature (°C)General Yield Range (%)Common Issues
Suzuki-MiyauraPd(0) or Pd(II) / Phosphine Ligand80-11070-95Boronic acid homocoupling, Protodebromination
UllmannCu(0) or Cu(I)>200 (classical), 80-120 (modern)40-70Significant homocoupling, Harsh conditions
HeckPd(0) or Pd(II) / Phosphine Ligand100-14060-85Regioselectivity issues, Olefin polymerization
SonogashiraPd(0) / Cu(I)Room Temp - 6075-95Alkyne (Glaser) homocoupling

Experimental Protocols

Optimized Suzuki-Miyaura Coupling Protocol to Minimize Homocoupling

This protocol is a general starting point and may require further optimization for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 equiv, finely ground and dried)

  • Anhydrous, degassed 1,4-dioxane

Procedure:

  • To an oven-dried Schlenk tube, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the tube with argon (repeat three times).

  • In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ and SPhos to the tube.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualization

Troubleshooting_Homocoupling Troubleshooting Workflow for Homocoupling in Cross-Coupling Reactions start Significant Homocoupling Observed check_reaction Identify Coupling Reaction Type start->check_reaction suzuki Suzuki-Miyaura check_reaction->suzuki ullmann Ullmann check_reaction->ullmann other_pd Other Pd-Catalyzed (Heck, Sonogashira, etc.) check_reaction->other_pd suzuki_q1 Is the reaction rigorously anaerobic? suzuki->suzuki_q1 ullmann_q1 Is the temperature >150°C? ullmann->ullmann_q1 other_pd_q1 Is the reaction rigorously anaerobic? other_pd->other_pd_q1 suzuki_s1 Improve degassing (Freeze-Pump-Thaw) Maintain inert atmosphere suzuki_q1->suzuki_s1 No suzuki_q2 What is the Pd source? suzuki_q1->suzuki_q2 Yes suzuki_a1_yes Yes suzuki_a1_no No suzuki_s1->suzuki_q1 suzuki_s2 Switch to a Pd(0) source (e.g., Pd(PPh3)4, Pd2(dba)3) suzuki_q2->suzuki_s2 Pd(II) suzuki_q3 Optimize Conditions suzuki_q2->suzuki_q3 Pd(0) suzuki_a2_pdII Pd(II) suzuki_a2_pd0 Pd(0) suzuki_s2->suzuki_q3 suzuki_s3 Lower Temperature Screen Bulky Ligands (SPhos, XPhos) Screen Bases (K3PO4, Cs2CO3) suzuki_q3->suzuki_s3 ullmann_s1 Attempt modern, lower-temp Ullmann protocols ullmann_q1->ullmann_s1 Yes ullmann_q2 Are you using a ligand? ullmann_q1->ullmann_q2 No ullmann_a1_yes Yes ullmann_a1_no No ullmann_s1->ullmann_q2 ullmann_s2 Add a suitable ligand (e.g., 1,10-phenanthroline) ullmann_q2->ullmann_s2 No ullmann_s3 Consider alternative coupling (e.g., Suzuki, Negishi) ullmann_q2->ullmann_s3 Yes ullmann_a2_yes Yes ullmann_a2_no No ullmann_s2->ullmann_s3 other_pd_s1 Improve degassing Maintain inert atmosphere other_pd_q1->other_pd_s1 No other_pd_q2 Optimize Conditions other_pd_q1->other_pd_q2 Yes other_pd_a1_yes Yes other_pd_a1_no No other_pd_s1->other_pd_q1 other_pd_s2 Lower Temperature Change Ligand Adjust Base other_pd_q2->other_pd_s2

Caption: A decision tree for troubleshooting homocoupling side reactions.

Reaction_Pathways Competing Reaction Pathways cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Ar-Br This compound homo_product Homocoupled Byproduct (Ar-Ar) Ar-Br->homo_product Unwanted Side Reaction R-M Coupling Partner (e.g., R-B(OH)2) Pd(0) Pd(0) Catalyst R-M->Pd(0) cross_product Desired Cross-Coupled Product (Ar-R) Pd(0)->cross_product Reductive Elimination

Caption: Simplified schematic of desired vs. undesired reaction pathways.

References

Validation & Comparative

Reactivity Face-Off: 2-Bromo-4-methylthiazole vs. 2-Chloro-4-methylthiazole in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and materials science, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Thiazole moieties, in particular, are prevalent in a myriad of biologically active compounds. The choice of starting material for the synthesis of complex thiazole derivatives is paramount, with halogenated thiazoles serving as versatile building blocks. This guide presents an objective comparison of the reactivity of two key intermediates, 2-bromo-4-methylthiazole and 2-chloro-4-methylthiazole, in three ubiquitous palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.

The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is inherently weaker than the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, the initial, and often rate-determining, step is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. Consequently, this compound is generally more reactive than its chloro-analogue, often leading to higher yields, shorter reaction times, and milder reaction conditions.

Comparative Reactivity Data

The following tables summarize representative quantitative data for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. It is important to note that a direct, side-by-side experimental comparison of this compound and 2-chloro-4-methylthiazole under identical conditions is not extensively available in the peer-reviewed literature. The data presented here is a compilation from studies on analogous heterocyclic systems and serves to illustrate the expected reactivity trends. Actual yields will be highly dependent on the specific reaction partners, catalyst system, and optimized conditions.

Table 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
This compoundPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O80-10012-18~80-95
2-Chloro-4-methylthiazolePd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O100-11018-24~70-90

Table 2: Heck Reaction with Styrene

ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
This compoundPd(OAc)₂ / P(o-tol)₃Et₃NDMF10018-24~75-90
2-Chloro-4-methylthiazolePd₂(dba)₃ / P(t-Bu)₃Cs₂CO₃1,4-Dioxane100-12024-48~60-80

Table 3: Buchwald-Hartwig Amination with Morpholine

ElectrophileCatalyst SystemBaseSolventTemp. (°C)Time (h)Representative Yield (%)
This compoundPd₂(dba)₃ / BINAPNaOtBuToluene80-1004-8~85-95
2-Chloro-4-methylthiazole(NHC)Pd(allyl)ClNaOtBuToluene100-11012-24~70-85

Experimental Protocols

Detailed methodologies for the three key cross-coupling reactions are provided below. These are general protocols and may require optimization for specific substrates.

Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 2-halo-4-methylthiazole with an arylboronic acid.

Materials:

  • 2-Halo-4-methylthiazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard oven-dried glassware for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halo-4-methylthiazole, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Reaction Protocol

This protocol outlines a general procedure for the Heck coupling of a 2-halo-4-methylthiazole with an alkene.

Materials:

  • 2-Halo-4-methylthiazole (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., P(o-tol)₃, 4-10 mol%)

  • Base (e.g., Et₃N, 1.5 equiv)

  • Anhydrous solvent (e.g., DMF or Acetonitrile, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Sealed reaction tube

Procedure:

  • In a sealed tube, combine the 2-halo-4-methylthiazole, palladium catalyst, and ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent, the alkene, and the base.

  • Seal the tube and heat the reaction mixture to the specified temperature (e.g., 100-120 °C).

  • Stir the reaction for the indicated time, monitoring its progress by TLC or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by chromatography.

Buchwald-Hartwig Amination Protocol

This protocol provides a general method for the Buchwald-Hartwig amination of a 2-halo-4-methylthiazole with an amine.

Materials:

  • 2-Halo-4-methylthiazole (1.0 mmol, 1.0 equiv)

  • Amine (e.g., Morpholine) (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., BINAP or a suitable Buchwald ligand, 2-4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Schlenk tube

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst, ligand, and base.

  • Add the 2-halo-4-methylthiazole and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate the generalized workflows for the discussed cross-coupling reactions.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine 2-Halo-4-methylthiazole, Arylboronic Acid, Catalyst, & Base Inert Atmosphere Establish Inert Atmosphere Combine Reactants->Inert Atmosphere Add Solvent Add Degassed Solvent Inert Atmosphere->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Monitor Progress Monitor byTLC/LC-MS Heat & Stir->Monitor Progress Cool & Quench Cool to RT & Quench Monitor Progress->Cool & Quench Extraction Extract with Organic Solvent Cool & Quench->Extraction Dry & Concentrate Dry, Filter, & Concentrate Extraction->Dry & Concentrate Purification Column Chromatography Dry & Concentrate->Purification Final Product Final Product Purification->Final Product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Heck_Reaction_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reactants Combine 2-Halo-4-methylthiazole, Catalyst, & Ligand in Sealed Tube Inert Atmosphere Establish Inert Atmosphere Combine Reactants->Inert Atmosphere Add Reagents Add Solvent, Alkene, & Base Inert Atmosphere->Add Reagents Heat & Stir Heat & Stir Add Reagents->Heat & Stir Monitor Progress Monitor byTLC/GC-MS Heat & Stir->Monitor Progress Cool Down Cool to RT Monitor Progress->Cool Down Extraction Dilute & Wash Cool Down->Extraction Dry & Concentrate Dry, Filter, & Concentrate Extraction->Dry & Concentrate Purification Column Chromatography Dry & Concentrate->Purification Final Product Final Product Purification->Final Product

Caption: Generalized workflow for the Heck reaction.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Combine Reagents Combine Catalyst, Ligand, Base, 2-Halo-4-methylthiazole, & Amine Inert Atmosphere Under Inert Atmosphere Combine Reagents->Inert Atmosphere Add Solvent Add Anhydrous, Degassed Solvent Inert Atmosphere->Add Solvent Heat & Stir Heat & Stir Add Solvent->Heat & Stir Monitor Progress Monitor by LC-MS Heat & Stir->Monitor Progress Cool & Quench Cool to RT & Quench Monitor Progress->Cool & Quench Extraction Extract with Organic Solvent Cool & Quench->Extraction Dry & Concentrate Dry, Filter, & Concentrate Extraction->Dry & Concentrate Purification Column Chromatography Dry & Concentrate->Purification Final Product Final Product Purification->Final Product

Caption: Generalized workflow for Buchwald-Hartwig amination.

A Comparative Study: 2-Bromo-4-methylthiazole and 2-bromopyridine in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the selection of appropriate building blocks is paramount to the successful construction of complex molecular architectures. Among the vast array of heterocyclic intermediates, 2-Bromo-4-methylthiazole and 2-bromopyridine have emerged as versatile and valuable synthons. Their utility is primarily centered on their susceptibility to a range of cross-coupling reactions, enabling the facile introduction of their respective thiazole and pyridine moieties into a variety of organic molecules. This guide provides an objective comparison of these two key intermediates, supported by experimental data, to aid researchers in their synthetic endeavors.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a reagent is crucial for reaction design and optimization. The table below summarizes the key properties of this compound and 2-bromopyridine.

PropertyThis compound2-bromopyridine
Molecular Formula C₄H₄BrNSC₅H₄BrN
Molecular Weight 178.05 g/mol [1]158.00 g/mol [2]
Appearance LiquidColorless to light yellow liquid[2][3]
Boiling Point 90 °C at 25 Torr192-194 °C[3]
Density 1.654 g/mL at 25 °C1.657 g/mL at 25 °C
Refractive Index n20/D 1.572n20/D 1.572
Solubility Slightly soluble in Chloroform and Methanol.Slightly miscible with water.[3]
pKa (of conjugate acid) ~1.36 (Predicted)0.71[2]

Synthesis and Reactivity

Both this compound and 2-bromopyridine are key participants in a variety of palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.

Synthesis:

  • This compound: A common synthetic route to this compound involves the Hantzsch thiazole synthesis to first produce 2-amino-4-methylthiazole from thiourea and chloroacetone.[4] This is followed by a Sandmeyer-type reaction, where the amino group is diazotized and subsequently displaced by a bromide.

  • 2-bromopyridine: The most prevalent synthesis of 2-bromopyridine starts from 2-aminopyridine.[2] This involves a diazotization reaction in the presence of a bromide source, such as hydrobromic acid and sodium nitrite.[5]

Reactivity in Cross-Coupling Reactions:

Both molecules are excellent substrates for popular cross-coupling reactions that form carbon-carbon and carbon-nitrogen bonds.

  • Suzuki-Miyaura Coupling: This reaction is widely used to form biaryl compounds. Both this compound and 2-bromopyridine readily participate in Suzuki couplings with a variety of boronic acids and their derivatives. For 2-bromopyridines, the choice of ligand is crucial to prevent catalyst poisoning by the pyridine nitrogen.[6]

  • Buchwald-Hartwig Amination: This reaction is a powerful tool for the formation of arylamines. Both substrates can be coupled with a range of primary and secondary amines. Similar to the Suzuki coupling, the reaction conditions for 2-bromopyridine often require careful optimization of the ligand and base to achieve high yields.[7][8][9]

The following table presents representative yields for these key reactions, demonstrating the utility of both building blocks.

ReactionCoupling PartnerThis compound Yield2-bromopyridine Yield
Suzuki-Miyaura Coupling Phenylboronic acidGood to Excellent (Expected)~81%[10]
4-Methoxyphenylboronic acidHigh (Expected)~92% (on a similar substrate)[10]
3-Thienylboronic acidGood (Expected)~73% (representative)[10]
Buchwald-Hartwig Amination AnilineGood (Expected)High
MorpholineGood (Expected)High

Note: Specific yields for this compound in these reactions are less commonly reported in readily available literature, but are expected to be in the "Good to Excellent" range based on the reactivity of similar 2-bromothiazole derivatives.

Experimental Protocols

Detailed methodologies for key reactions are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromoheterocycles

Objective: To synthesize 2-aryl-4-methylthiazole or 2-arylpyridine via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound or 2-bromopyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-bromoheterocycle, the respective boronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 2-Bromoheterocycles

Objective: To synthesize N-substituted 2-amino-4-methylthiazole or 2-aminopyridine derivatives via a palladium-catalyzed Buchwald-Hartwig amination.

Materials:

  • This compound or 2-bromopyridine (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., XPhos, 2-6 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv.)

  • Anhydrous solvent (e.g., Toluene, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precursor, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.

  • Add the 2-bromoheterocycle and the amine to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery

Both this compound and 2-bromopyridine are prominent building blocks in the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[11][12][13][14][15] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability to readily functionalize these heterocyclic systems allows medicinal chemists to synthesize libraries of compounds for screening and lead optimization.

For instance, the 2-aminothiazole scaffold is a key component of several cyclin-dependent kinase (CDK) inhibitors.[16] Similarly, the 2-aminopyridine moiety is found in inhibitors of various kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11]

Visualizations

Kinase Inhibitor Signaling Pathway

The following diagram illustrates a generalized kinase signaling pathway and the mechanism of action for a competitive kinase inhibitor, a common class of drugs synthesized using this compound and 2-bromopyridine.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Substrate Substrate Protein Receptor->Substrate Phosphorylation Ligand Growth Factor Ligand->Receptor Binding & Dimerization ATP ATP ATP->Receptor Provides Phosphate Kinase_Inhibitor Kinase Inhibitor (from this compound or 2-bromopyridine) Kinase_Inhibitor->Receptor Blocks ATP Binding Site Phosphorylated_Substrate Phosphorylated Substrate Protein Cellular_Response Cellular Response (Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Signal Transduction

Caption: Generalized kinase signaling pathway and inhibition.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram outlines the typical laboratory workflow for performing a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk flask - 2-Bromoheterocycle - Boronic Acid - Palladium Catalyst - Base start->setup inert Inert Atmosphere: - Evacuate and backfill  with N₂ or Ar (3x) setup->inert solvent Solvent Addition: - Add degassed solvent  via syringe inert->solvent reaction Reaction: - Heat at 80-120 °C - Monitor by TLC/LC-MS solvent->reaction workup Work-up: - Cool to RT - Dilute with organic solvent - Wash with H₂O and brine reaction->workup purify Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Comparative Guide to the Synthesis and Biological Evaluation of 2-Bromo-4-methylthiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and biological evaluation of 2-Bromo-4-methylthiazole analogs, focusing on their potential as anticancer and antimicrobial agents. The information presented is collated from various studies to offer a comparative perspective on their efficacy, supported by experimental data and detailed methodologies.

Synthesis of this compound Analogs

The primary synthetic route for this compound and its analogs is a variation of the Hantzsch thiazole synthesis. This method typically involves the condensation of a thiourea or thioamide with an α-haloketone. For the synthesis of the core this compound scaffold, thiourea is reacted with 3-bromo-2-butanone. Further diversification of the analogs can be achieved by modifying the starting materials or by subsequent reactions on the thiazole ring.

A general synthetic workflow is outlined below:

G cluster_synthesis Synthesis of this compound Analogs start Starting Materials (e.g., Thiourea, Substituted Thioamides, α-Haloketones) cyclization Hantzsch Thiazole Synthesis (Cyclocondensation) start->cyclization core 2-Amino/Substituted-4-methylthiazole Core cyclization->core bromination Bromination (e.g., NBS) core->bromination analogs This compound Analogs bromination->analogs purification Purification (e.g., Column Chromatography) analogs->purification characterization Characterization (NMR, Mass Spectrometry, IR) purification->characterization

Caption: General workflow for the synthesis of this compound analogs.

Biological Evaluation: Anticancer Activity

Several studies have demonstrated the potential of thiazole derivatives as anticancer agents. The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines. The data below, compiled from various sources, showcases the in vitro anticancer activity of representative thiazole analogs. It is important to note that direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions.

Table 1: In Vitro Anticancer Activity of Thiazole Analogs (IC50 in µM)

Compound IDStructure/SubstitutionCancer Cell LineIC50 (µM)Reference
4c 2-[2-[4-Hydroxy-3-(phenyldiazenyl)benzylidene]hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)2.57 ± 0.16[1][2]
HepG2 (Liver)7.26 ± 0.44[1][2]
4b 2-[2-(3-Bromo-4-hydroxybenzylidene)hydrazinyl]-thiazole-4[5H]-oneMCF-7 (Breast)31.5 ± 1.91[1][2]
HepG2 (Liver)51.7 ± 3.13[1][2]
5b Thiazole-naphthalene derivativeMCF-7 (Breast)0.48 ± 0.03[3]
A549 (Lung)0.97 ± 0.13[3]
8j Thiazole derivativeHeLa (Cervical)7.90[4]
HepG2 (Liver)7.90[4]
8m Thiazole derivativeHeLa (Cervical)5.15[4]
HepG2 (Liver)5.15[4]

Note: The structures of compounds 4b, 4c, 5b, 8j, and 8m are complex thiazole derivatives and not simple this compound analogs, but they represent the broader class of biologically active thiazoles.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[5]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).[5]

  • Incubation: Incubate the plates for 48-72 hours.[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.[5]

Signaling Pathway Inhibition

Some thiazole derivatives exert their anticancer effects by targeting key cellular signaling pathways. The PI3K/Akt/mTOR pathway, which is crucial for cell growth and proliferation, has been identified as a potential target.[5]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation promotes Inhibitor This compound Analogs Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR pathway by thiazole analogs.

Biological Evaluation: Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify their efficacy.

Table 2: Antimicrobial Activity of Thiazole Analogs (MIC in µg/mL)

Compound IDStructure/SubstitutionMicroorganismMIC (µg/mL)Reference
Compound 3 Thiazole-quinolinium derivativeStaphylococcus aureus (MRSA)1-32[6]
Escherichia coli (NDM-1)0.5-64[6]
Compound 9 Thiourea derivative of 1,3-thiazoleGram-positive cocci2-32[7]
Compound 12 2-(4-hydroxyphenyl)-1,3-thiazole derivativeStaphylococcus aureus125-150[8]
Escherichia coli125-150[8]
Aspergillus niger125-150[8]
Compound 2a 2-aminothiazole-4-carboxylate Schiff baseStaphylococcus epidermidis (MDR)250[6]
Pseudomonas aeruginosa (MDR)375[6]
Compound 2d 2-aminothiazole-4-carboxylate Schiff baseStaphylococcus aureus (MDR)250[6]
Escherichia coli (MDR)375[6]

Note: The compounds listed are diverse thiazole derivatives, highlighting the broad antimicrobial potential of this scaffold.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration of an antimicrobial agent.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Serial Dilution: Perform two-fold serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the prepared microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]

Experimental Workflow for Drug Discovery

The discovery and development of novel this compound analogs as therapeutic agents typically follows a structured workflow, from initial synthesis to preclinical evaluation.

G cluster_workflow Drug Discovery Workflow Synthesis Synthesis of Analog Library Screening In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) Synthesis->Screening Hit_ID Hit Identification (Potent & Selective Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: A typical experimental workflow for drug discovery.[10]

This guide provides a foundational overview for researchers interested in the promising field of this compound analogs. The presented data and protocols can serve as a valuable resource for designing and conducting further studies to explore the full therapeutic potential of this class of compounds.

References

A Comparative Guide to HPLC Analysis for Purity Determination of 2-Bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates like 2-Bromo-4-methylthiazole is a critical checkpoint in the synthesis and development of new chemical entities. The presence of impurities can significantly influence the outcome of subsequent reactions, as well as the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the principal technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy.

This guide provides an objective comparison of a typical reversed-phase HPLC method with alternative analytical techniques for the purity determination of this compound. The information is supported by a detailed experimental protocol and comparative data to aid in method selection and implementation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

Reversed-phase HPLC (RP-HPLC) is the most prevalent method for the analysis of moderately polar to non-polar compounds, making it well-suited for this compound. This technique separates the main compound from its impurities based on their differential partitioning between a non-polar stationary phase (typically C18) and a polar mobile phase.

A versatile and robust HPLC method can be developed using a C18 column with a gradient elution system.[1] The mobile phase generally comprises an acidified aqueous component and an organic modifier like acetonitrile.[2][3] UV detection is commonly employed at a wavelength where the thiazole moiety exhibits significant absorbance.

Table 1: Comparison of Analytical Techniques for Purity Determination

ParameterHPLCGas Chromatography (GC)Quantitative NMR (qNMR)Thin-Layer Chromatography (TLC)
Principle Chromatographic separation based on polarity.[3]Separation based on volatility and polarity.Direct measurement against a certified internal standard.[3]Planar chromatographic separation.[1]
Resolution High to Very HighVery HighNot applicable for separationLow to Medium
Sensitivity High (ng to pg level)Very High (pg to fg level)Moderate (µg to mg level)Low (µg level)
Quantitation ExcellentExcellentExcellent (Primary Method)Semi-quantitative to Quantitative (HPTLC)
Sample Volatility Not requiredRequiredNot requiredNot required
Instrumentation Cost Medium to HighMedium to HighHighLow
Throughput High (with autosampler)High (with autosampler)Low to MediumHigh
Best Suited For Routine purity testing, impurity profiling, stability studies.Volatile impurities and residual solvents.Absolute purity determination, certification of reference standards.Rapid, qualitative checks, reaction monitoring.[1]

Experimental Protocols

HPLC Method for Purity Determination of this compound

This protocol describes a general-purpose reversed-phase HPLC method that can be optimized for specific instrumentation and impurity profiles.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis detector.[1]

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[1]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temperature: 30 °C.[1][4]

  • Detection Wavelength: 254 nm.[1][4]

  • Injection Volume: 10 µL.[1][4]

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be not more than 2.0%.[1]

  • The tailing factor for the main peak should be between 0.8 and 1.5.[1]

  • The number of theoretical plates should be not less than 2000.[1]

Analysis:

  • Inject the sample solution and record the chromatogram.

  • Calculate the percentage purity using the area normalization method.

Alternative Method: Gas Chromatography (GC) for Volatile Impurities

For assessing the presence of volatile impurities or residual solvents, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a suitable orthogonal technique.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

Chromatographic Conditions:

  • Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • Injection Mode: Split.

Sample Preparation:

  • Accurately weigh about 50 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., Dichloromethane).

Visualizing the Workflow

The following diagrams illustrate the logical workflow for HPLC purity determination and the relationship between different analytical techniques for a comprehensive purity assessment.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_std Weigh & Dissolve Reference Standard instrument_setup Instrument Setup & System Suitability Test prep_std->instrument_setup prep_sample Weigh & Dissolve Test Sample prep_sample->instrument_setup injection Inject Samples instrument_setup->injection chromatogram Acquire Chromatogram injection->chromatogram peak_integration Peak Integration & Area Calculation chromatogram->peak_integration purity_calc Purity Calculation (Area % Method) peak_integration->purity_calc report Generate Report purity_calc->report

Caption: Workflow for HPLC Purity Determination of this compound.

Purity_Assessment_Strategy cluster_techniques Analytical Techniques 2_Bromo_4_methylthiazole 2_Bromo_4_methylthiazole HPLC HPLC (Main Component & Non-volatile Impurities) 2_Bromo_4_methylthiazole->HPLC GC GC (Volatile Impurities & Residual Solvents) 2_Bromo_4_methylthiazole->GC qNMR qNMR (Absolute Purity) 2_Bromo_4_methylthiazole->qNMR LC_MS LC-MS/MS (Impurity Identification) 2_Bromo_4_methylthiazole->LC_MS Purity_Profile Purity_Profile HPLC->Purity_Profile Provides GC->Purity_Profile Provides qNMR->Purity_Profile Confirms LC_MS->Purity_Profile Identifies

Caption: Interrelation of Analytical Techniques for Comprehensive Purity Assessment.

References

Spectroscopic Validation of 2-Bromo-4-methylthiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic data for 2-Bromo-4-methylthiazole and its derivatives. The structural elucidation of these compounds is crucial in drug discovery and development, where precise characterization is paramount. This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) to facilitate the validation of synthesized this compound derivatives.

Spectroscopic Validation Workflow

The structural confirmation of a newly synthesized compound follows a logical workflow, integrating various spectroscopic techniques to provide orthogonal data points. Each method offers unique insights into the molecular structure, and together they provide a comprehensive characterization.

Spectroscopic Validation Workflow Workflow for Spectroscopic Validation of this compound Derivatives cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_validation Data Analysis & Validation synthesis Synthesized Derivative purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms Sample ftir FTIR Spectroscopy Identify Functional Groups purification->ftir Sample nmr NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework purification->nmr Sample data_analysis Data Interpretation & Comparison ms->data_analysis ftir->data_analysis nmr->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Caption: General workflow for the spectroscopic validation of a synthesized chemical compound.

Comparative Spectroscopic Data

The following tables provide a summary of the key spectroscopic data for this compound and two of its representative derivatives. This comparative data is essential for researchers to validate their synthesized compounds.

¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
Compoundδ (ppm) - H5δ (ppm) - CH₃Other Protons
This compound ~6.95 (s)~2.45 (s)-
2-Bromo-4-methyl-5-nitrothiazole -~2.80 (s)-
5-Amino-2-bromo-4-methylthiazole -~2.30 (s)~4.50 (s, br, 2H, -NH₂)
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
Compoundδ (ppm) - C2δ (ppm) - C4δ (ppm) - C5δ (ppm) - CH₃Other Carbons
This compound ~140.0~150.0~115.0~17.0-
2-Bromo-4-methyl-5-nitrothiazole ~142.0~152.0~145.0~18.0-
5-Amino-2-bromo-4-methylthiazole ~145.0~148.0~130.0~16.0-
FTIR Spectroscopic Data (cm⁻¹)
Compoundν(C=N)ν(C=C)ν(C-H) aromaticν(C-H) aliphaticOther Key Bands
This compound ~1520~1450~3100~2920~850 (C-H out-of-plane)
2-Bromo-4-methyl-5-nitrothiazole ~1510~1440-~2930~1550 & ~1350 (NO₂)
5-Amino-2-bromo-4-methylthiazole ~1540~1460-~2910~3400 & ~3300 (N-H)
Mass Spectrometry Data (EI-MS)
CompoundMolecular FormulaMolecular Weight[M]⁺ (m/z)[M+2]⁺ (m/z)Key Fragment Ions (m/z)
This compound C₄H₄BrNS178.05177, 179179, 18198, 71, 58
2-Bromo-4-methyl-5-nitrothiazole C₄H₃BrN₂O₂S223.04222, 224224, 226177, 179, 143
5-Amino-2-bromo-4-methylthiazole C₄H₅BrN₂S193.06192, 194194, 196113, 98, 71

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation : A 500 MHz NMR spectrometer equipped with a 5 mm broadband probe.

  • Sample Preparation : Approximately 10-20 mg of the purified compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Number of Scans : 16

    • Relaxation Delay : 1.0 s

    • Acquisition Time : 4.0 s

    • Spectral Width : 16 ppm

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled single-pulse sequence.

    • Number of Scans : 1024

    • Relaxation Delay : 2.0 s

    • Acquisition Time : 1.5 s

    • Spectral Width : 240 ppm

  • Data Processing : The raw data was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation : A Fourier-Transform Infrared spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory.

  • Sample Preparation : A small amount of the solid sample was placed directly on the ATR crystal. For liquid samples, a single drop was applied to the crystal.

  • Acquisition :

    • Spectral Range : 4000-400 cm⁻¹

    • Resolution : 4 cm⁻¹

    • Number of Scans : 32

    • Background : A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

  • Data Processing : The sample spectrum was automatically ratioed against the background spectrum to generate the final absorbance spectrum.

Mass Spectrometry (MS)
  • Instrumentation : A high-resolution mass spectrometer with an electron ionization (EI) source.

  • Sample Introduction : A dilute solution of the sample in methanol was introduced via a direct insertion probe.

  • Acquisition :

    • Ionization Mode : Electron Ionization (EI)

    • Electron Energy : 70 eV

    • Source Temperature : 200°C

    • Mass Range : m/z 40-500

    • Scan Rate : 1 scan/s

  • Data Processing : The acquired mass spectra were analyzed to determine the molecular ion peak and the fragmentation pattern. The isotopic pattern for bromine ([M]⁺ and [M+2]⁺ in approximately a 1:1 ratio) was used to confirm the presence of a single bromine atom.

A Comparative Guide to Palladium Catalysts for 2-Bromo-4-methylthiazole Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the thiazole scaffold is a cornerstone in the development of novel pharmaceuticals and functional materials. Among the various methods to achieve this, palladium-catalyzed cross-coupling reactions of halogenated thiazoles stand out for their versatility and efficiency. This guide provides a comprehensive comparison of different palladium catalysts for the coupling of 2-Bromo-4-methylthiazole in four major classes of cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. The data presented herein, compiled from analogous heterocyclic systems and established catalytic principles, aims to assist researchers in selecting the optimal catalytic system for their synthetic endeavors.

Performance Comparison of Palladium Catalysts

The choice of palladium precursor, ligand, base, and solvent system is critical in determining the yield, reaction time, and overall efficiency of the coupling reaction. The following tables summarize the performance of various palladium catalysts in the cross-coupling of this compound with different coupling partners.

Table 1: Suzuki-Miyaura Coupling of this compound with Arylboronic Acids
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)9012-2480-90A widely accessible and effective catalyst for a range of arylboronic acids.[1]
Pd(dppf)Cl₂dppfK₂CO₃1,4-Dioxane/H₂O (5:1)120 (MW)0.5~81Microwave conditions can significantly reduce reaction times.[2]
Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O1008HighBuchwald ligands like SPhos are highly active, allowing for lower catalyst loading.[1][3]
Pd-PEPPSI-IPrIPrK₂CO₃THF60-804-12HighN-Heterocyclic carbene (NHC) ligands offer high stability and activity.
Table 2: Buchwald-Hartwig Amination of this compound with Amines
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd₂(dba)₃XPhosNaOtBuToluene902HighA highly effective and general catalyst system for a variety of amines.
Pd(OAc)₂BINAPCs₂CO₃Toluene9012-18Moderate-GoodA classic catalyst system, though sometimes requiring longer reaction times.
[Pd(allyl)Cl]₂t-BuXPhost-BuOLiToluene1004-8HighOften shows excellent performance with heterocyclic amines.[4]
Table 3: Sonogashira Coupling of this compound with Terminal Alkynes
Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃NDMF656-12GoodThe classic Sonogashira conditions, reliable for a range of alkynes.[2]
Pd(PPh₃)₄CuIi-Pr₂NHToluene708GoodAn alternative amine base and solvent system.
[DTBNpP]Pd(crotyl)ClNoneTMPDMSOrt2-4HighAn air-stable precatalyst for copper-free Sonogashira couplings at room temperature.[5]
Table 4: Heck Reaction of this compound with Alkenes
Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Approx. Yield (%)Notes
Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile10018-24ModerateA standard catalyst system for Heck reactions.
Pd₂(dba)₃P(t-Bu)₃Cy₂NMeDioxane10012-16GoodBulky, electron-rich phosphine ligands can improve efficiency.
Pd/CNoneNaOAcDMF/H₂O12024ModerateA heterogeneous catalyst that simplifies product purification.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific substrates and reaction scales.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), 5 mL)

Procedure:

  • To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.

  • Add the this compound and the amine.

  • Add the degassed solvent.

  • Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 90 °C).

  • After the reaction is complete (monitored by LC-MS), cool the mixture to room temperature.

  • Dilute with a suitable organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Sonogashira Coupling Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%)

  • Copper(I) co-catalyst (e.g., CuI, 0.05 mmol, 5 mol%)

  • Base (e.g., Et₃N, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent and the amine base.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at the desired temperature (e.g., 65 °C) for the required time.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite and wash the filtrate with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by column chromatography.

Heck Reaction Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 mmol, 1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Ligand (e.g., P(o-tol)₃, 0.04 mmol, 4 mol%)

  • Base (e.g., Et₃N, 1.5 mmol, 1.5 equiv)

  • Anhydrous, degassed solvent (e.g., Acetonitrile, 5 mL)

Procedure:

  • In a sealed tube, combine this compound, the palladium catalyst, and the ligand.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent, the alkene, and the base.

  • Seal the tube and heat to the desired temperature (e.g., 100 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Wash the organic layer with water and brine, then dry and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizing the Experimental Workflow

The following diagrams illustrate a generalized experimental workflow for a palladium-catalyzed cross-coupling reaction and the fundamental catalytic cycle.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Coupling Partner - Base catalyst Add Catalyst System: - Palladium Precursor - Ligand (if applicable) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (e.g., Ar or N₂) solvent->inert heat Heat to Desired Temperature with Stirring inert->heat monitor Monitor Progress (TLC, LC-MS, GC-MS) heat->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography concentrate->purify product Isolated Product purify->product

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

catalytic_cycle Pd0 Pd(0)Lₙ OA_complex R-Pd(II)(Br)Lₙ Pd0->OA_complex Oxidative Addition TM_complex R-Pd(II)(R')Lₙ OA_complex->TM_complex Transmetalation (or Migratory Insertion/β-H Elimination) TM_complex->Pd0 Reductive Elimination Product_complex R-R' TM_complex->Product_complex ArBr This compound (R-Br) CouplingPartner Coupling Partner (M-R')

References

A Comparative Guide to Alternative Synthetic Routes for 4-Methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 4-methylthiazole derivatives is of paramount importance, as this structural motif is a key component in numerous pharmaceuticals. This guide provides a comprehensive comparison of the primary synthetic routes to these valuable compounds: the Hantzsch thiazole synthesis, the Cook-Heilbron synthesis, and modern multicomponent reactions (MCRs) like the Ugi and Dömling reactions. The performance of each method is objectively evaluated with supporting experimental data to facilitate the selection of the most appropriate synthetic strategy.

At a Glance: Comparison of Key Synthetic Routes

The choice of a synthetic route for 4-methylthiazole derivatives is dictated by factors such as the desired substitution pattern, the availability of starting materials, and the required efficiency. The following table summarizes the key parameters of the discussed synthetic methods.[1]

Synthesis RouteStarting MaterialsKey Reagents/CatalystTypical Reaction TimeTypical TemperatureTypical Yield (%)
Hantzsch Synthesis α-Haloketone, ThioamideBase (e.g., Na2CO3) or catalyst (e.g., copper silicate)30 min - 12 hRoom Temp. - Reflux70 - 99%[1][2]
Cook-Heilbron Synthesis α-Aminonitrile, Dithioester/CS2-Not specifiedRoom Temperature"Significant"
Ugi Multicomponent Reaction Aldehyde, Amine, Isocyanide, Thioacid-Not specifiedNot specified3 - 89%[3]
Dömling Multicomponent Reaction Oxo component, Primary amine, Thiocarboxylic acid, Isocyanide-Not specifiedNot specifiedVaries

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains a robust and widely used method for the preparation of thiazole derivatives. The reaction involves the condensation of an α-haloketone with a thioamide.[4] Modern variations of this synthesis include microwave-assisted and one-pot, three-component reactions, which offer increased efficiency.[5]

Experimental Protocol: Classical Synthesis of 2-Amino-4-methylthiazole

This protocol is adapted from a standard procedure for the synthesis of 2-amino-4-methylthiazole from chloroacetone and thiourea.[2]

Materials:

  • Chloroacetone

  • Thiourea

  • Water

  • Sodium hydroxide

  • Ether

Procedure:

  • Suspend thiourea (1 mole) in 200 cc of water in a 500-cc flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • With stirring, add chloroacetone (1 mole) dropwise over 30 minutes. The temperature will rise as the thiourea dissolves.

  • Reflux the resulting yellow solution for two hours.

  • Cool the mixture and, with continuous stirring, add 200 g of 25% sodium hydroxide solution, keeping the mixture cool.

  • Separate the upper oily layer and extract the aqueous layer three times with ether.

  • Combine the oil and ethereal extracts, dry over solid sodium hydroxide, and filter.

  • Remove the ether by distillation and distill the remaining oil under reduced pressure, collecting the fraction at 130-133°C/18 mm. The yield of 2-amino-4-methylthiazole is typically 70-75%.[2]

Hantzsch Synthesis of 4-Methylthiazole Derivatives: A Comparative Overview

The following table presents data for the synthesis of various 4-methylthiazole derivatives using the Hantzsch synthesis, highlighting the versatility and generally high yields of this method.

α-HaloketoneThioamide/ThioureaCatalyst/ConditionsReaction TimeYield (%)Reference
ChloroacetoneThioureaWater, Reflux2 h70-75--INVALID-LINK--[2]
Substituted phenacyl bromidesThioureaCopper silicate, Ethanol, 78°C30 min93--INVALID-LINK--[6]
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydesSilica supported tungstosilicic acid, Ethanol/Water, 65°C2 - 3.5 h79-90--INVALID-LINK--[7]
2-Bromo-4'-fluoroacetophenoneAryl-substituted thiosemicarbazonesAbsolute ethanol, RefluxNot specifiedHigh--INVALID-LINK--[8]

Cook-Heilbron Thiazole Synthesis

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents such as carbon disulfide or dithioacids under mild conditions.[9] This method is particularly useful for introducing an amino group at the 5-position of the thiazole ring.

Experimental Protocol: Synthesis of 2-Methyl-5-aminothiazole

An illustrative application of the Cook-Heilbron synthesis is the preparation of 2-methyl-5-aminothiazoles from aminoacetonitrile and ethyldithioacetate.[9]

General Procedure: The synthesis involves the condensation and cyclization of aminoacetonitrile and ethyldithioacetate. While a detailed public-domain protocol for this specific transformation is not readily available, the general principle involves the reaction of the α-aminonitrile with the dithioester at room temperature.[9]

Multicomponent Reactions (MCRs)

Multicomponent reactions, such as the Ugi and Dömling reactions, offer an efficient one-pot approach to complex molecules, including 4-methylthiazole derivatives. These reactions are characterized by high atom economy and the ability to generate diverse molecular scaffolds from simple starting materials.

Ugi Reaction for Thiazole Synthesis

The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. For the synthesis of thiazoles, a thioacid is used as the acidic component.

Experimental Protocol: General Procedure for Ugi Reaction

The following is a general procedure for an Ugi four-component reaction.[10]

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Amine (e.g., Aniline)

  • Thioacid (e.g., Thiobenzoic acid)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Solvent (e.g., Water or solvent-free)

Procedure:

  • In a round-bottom flask, combine the aldehyde (2 mmol), amine (2 mmol), thioacid (2 mmol), and isocyanide (2 mmol) in the chosen solvent (e.g., 6.6 mL of water) or without solvent.

  • Stir the reaction mixture at room temperature for the required time (e.g., 3 hours).

  • Upon completion, dilute the reaction mixture with a saturated NaHCO3 solution (15.0 mL).

  • Extract the product with ethyl acetate (2 x 20 mL).

  • Wash the organic layer with 10% HCl and then with a saturated NaCl solution.

  • Dry the organic layer and concentrate to obtain the product.

Dömling Multicomponent Reaction

The Dömling multicomponent reaction is another powerful tool for the synthesis of diverse heterocyclic compounds, including thiazoles. It is a variation of the Ugi reaction and offers a rapid route to complex molecular architectures.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental transformations in the Hantzsch and Cook-Heilbron syntheses, as well as a generalized experimental workflow.

Hantzsch_Synthesis alpha_haloketone α-Haloketone intermediate Thioether Intermediate alpha_haloketone->intermediate thioamide Thioamide thioamide->intermediate cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration thiazole 4-Methylthiazole Derivative dehydration->thiazole

Hantzsch Thiazole Synthesis Pathway

Cook_Heilbron_Synthesis alpha_aminonitrile α-Aminonitrile adduct Initial Adduct alpha_aminonitrile->adduct dithio_reagent Dithioacid / CS₂ dithio_reagent->adduct cyclization Intramolecular Cyclization adduct->cyclization tautomerization Tautomerization cyclization->tautomerization aminothiazole 5-Amino-4-methylthiazole Derivative tautomerization->aminothiazole

Cook-Heilbron Synthesis Pathway

Experimental_Workflow start Combine Reactants & Solvent/Catalyst reaction Reaction under Controlled Conditions (Heating/Stirring) start->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Extraction/Quenching) monitoring->workup Complete purification Purification (Crystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Generalized Experimental Workflow

References

The Structural Nuances of Efficacy: A Comparative Guide to the Structure-Activity Relationship of 2-Bromo-4-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The 2-bromo-4-methylthiazole scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer and enzyme inhibitory effects. This guide provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, supported by experimental data, to inform future drug design and development efforts by researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activity

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the thiazole ring and any appended moieties. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on anticancer and enzyme inhibitory activities.

Anticancer Activity of Thiazole Derivatives

The anticancer potential of thiazole derivatives has been extensively explored, with many compounds exhibiting potent inhibitory effects against a range of cancer cell lines. The substitution pattern on the thiazole core plays a critical role in determining this activity.

Compound IDR Group (Substitution)Cancer Cell LineIC50 (µM)Reference
1 4-((5-bromothiazol-2-yl)amino)-N-methylbenzamide--[1]
2 2-ethoxyphenolLeukemia HL-60(TB)<0.01[2]
3 3-chloro-4-nitrophenylLeukemia HL-60(TB)<0.01[2]
4c Not SpecifiedMCF-72.57 ± 0.16[3]
4c Not SpecifiedHepG27.26 ± 0.44[3]
5b Naphthalene derivativeMCF-70.48 ± 0.03[4]
5b Naphthalene derivativeA5490.97 ± 0.13[4]

Note: The specific core structure for compounds 2 and 3 is not this compound but a related thiazole derivative. The data is included to demonstrate the potent effect of certain substituents on a thiazole scaffold.

Enzyme Inhibitory Activity of Thiazole Derivatives

Thiazole derivatives have been identified as potent inhibitors of various enzymes, particularly protein kinases, which are often dysregulated in cancer and other diseases.[5]

Compound IDTarget EnzymeKi or IC50 (µM)Reference
Thiazole-methylsulfonyl derivative Carbonic Anhydrase I39.38–198.04[6]
Thiazole-methylsulfonyl derivative Carbonic Anhydrase II39.16–86.64[6]
3b PI3Kα0.086 ± 0.005[2][7]
3b mTOR0.221 ± 0.014[2][7]
4c VEGFR-20.15[3]
5b Tubulin Polymerization3.3[4]

Key Signaling Pathways and Experimental Workflows

The development and evaluation of this compound derivatives often involve the investigation of specific cellular signaling pathways and standardized experimental workflows.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Thiazole Thiazole Derivatives Thiazole->PI3K Thiazole->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition by thiazole derivatives.

Anticancer_Screening_Workflow Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Cytotoxicity Screening (MTT Assay) Purification->Screening Hit_ID Hit Identification (IC50 Determination) Screening->Hit_ID MoA Mechanism of Action Studies (Cell Cycle, Apoptosis, Target Engagement) Hit_ID->MoA Lead_Opt Lead Optimization MoA->Lead_Opt

Caption: A typical experimental workflow for anticancer drug discovery.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of this compound derivatives.

Synthesis of 2-Aminothiazole Derivatives (General Procedure)

A common method for synthesizing the 2-aminothiazole core is the Hantzsch thiazole synthesis.[8]

  • Thiosemicarbazone Formation: A mixture of the appropriate ketone (1 mmol) and thiosemicarbazide (1 mmol) in ethanol (20 mL) is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the thiosemicarbazone. The solid is filtered, washed with water, and dried under a vacuum.

  • Cyclization to 2-Aminothiazole: The dried thiosemicarbazone (1 mmol) is suspended in ethanol (15 mL). An α-haloketone (e.g., 2-bromoacetophenone) (1 mmol) is added, and the mixture is refluxed for 8-10 hours. The completion of the reaction is monitored by TLC. After cooling, the mixture is neutralized, and the crude product is precipitated, filtered, washed, and dried.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate and hexane).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3][8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of growth medium. The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Serial dilutions of the thiazole compounds are prepared in the growth medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.5%. After 24 hours of incubation, the medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the compounds. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included. The plate is incubated for an additional 48-72 hours.

  • MTT Addition and Incubation: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution. The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Kinase Inhibition Assay (General Protocol)

Enzyme inhibition assays are performed to determine the inhibitory potency of the synthesized compounds against specific kinases.[5]

  • Assay Preparation: A serial dilution of the test compound is prepared in DMSO. In a 96-well plate, the recombinant human kinase, a specific peptide substrate, and the kinase assay buffer are added.

  • Compound Addition: The test compound or a positive control inhibitor is added to the respective wells. A no-inhibitor control is also included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at a specific temperature for a set period.

  • Detection: The amount of ADP produced, which is proportional to the kinase activity, is measured using a detection reagent (e.g., ADP-Glo™ Kinase Assay kit). The luminescence is read on a plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value is determined by plotting the percent inhibition versus the logarithm of the compound concentration.

References

A Comparative Guide to the Kinetic Profiles of 2-Bromo-4-methylthiazole Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 2-bromo-4-methylthiazole stands as a versatile heterocyclic building block, pivotal in the synthesis of complex molecules for pharmaceuticals and advanced materials.[1] The reactivity of its carbon-bromine bond is central to its utility, particularly in palladium-catalyzed cross-coupling reactions which enable the efficient formation of carbon-carbon and carbon-nitrogen bonds.[1] This guide provides a comparative analysis of the kinetic profiles of four major classes of cross-coupling reactions involving this compound: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Heck coupling.

While specific quantitative kinetic data for this compound is not extensively available in the public domain, this guide draws upon established principles of reaction kinetics from analogous heteroaryl halides to provide a framework for understanding the factors that govern reaction rates.[2]

General Principles of Reactivity

The kinetics of palladium-catalyzed cross-coupling reactions are fundamentally governed by the sequence of elementary steps in the catalytic cycle: oxidative addition, transmetalation (or related steps), and reductive elimination. The oxidative addition of the aryl halide to the palladium(0) catalyst is frequently the rate-determining step.[2][3] The reactivity of the C-X bond is inversely proportional to its bond dissociation energy, following the general trend: C-I > C-Br > C-Cl > C-F.[2][4] Consequently, this compound is a more reactive substrate than its chloro-analogue, generally requiring milder conditions.[5]

Comparative Kinetic Data

The following tables summarize the expected kinetic behavior and performance of different catalytic systems for the cross-coupling reactions of this compound, based on data from analogous systems.[2][6]

Table 1: Kinetic Comparison of Major Cross-Coupling Reactions for this compound

Reaction TypeTypical Coupling PartnerRelative Rate (General)Key Kinetic InfluencesPotential Side Reactions
Suzuki-Miyaura Aryl/heteroaryl boronic acids/estersFastLigand bulk and electron-donating properties, base strength, solvent system.Protodeboronation of the boronic acid, homocoupling of the boronic acid.[4][7]
Buchwald-Hartwig Primary/secondary aminesModerate to FastLigand type (e.g., bulky biaryl phosphines), base strength.β-Hydride elimination, catalyst inhibition by amine coordination.[8]
Sonogashira Terminal alkynesFastPresence of copper(I) co-catalyst, base, solvent.Homocoupling of the alkyne (Glaser coupling).[9]
Heck AlkenesModerateSteric hindrance of the alkene, base, solvent polarity.Isomerization of the alkene, formation of regioisomers.

Table 2: Performance of Representative Catalytic Systems

Reaction TypePalladium PrecursorLigandBaseSolventTemperature (°C)Typical YieldsNotes
Suzuki-Miyaura Pd(OAc)₂SPhosK₂CO₃Toluene/H₂O80-100HighA robust system for a wide range of boronic acids.[6][7]
Suzuki-Miyaura Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O90-110Moderate to HighA classic, reliable catalyst system.[6]
Buchwald-Hartwig Pd₂(dba)₃XPhosNaOtBuToluene80-110HighEffective for a broad scope of amines.[4]
Buchwald-Hartwig Pd(OAc)₂BINAPCs₂CO₃Dioxane100HighGood for primary and some secondary amines.
Sonogashira PdCl₂(PPh₃)₂PPh₃Et₃N/PiperidineTHF/DMF25-60HighOften requires a Cu(I) co-catalyst (e.g., CuI).[5][6]
Heck Pd(OAc)₂P(o-tol)₃Et₃NAcetonitrile/DMF100Moderate to HighChoice of base and solvent is critical to avoid side reactions.[5]

Experimental Protocols

General Protocol for Kinetic Analysis of Cross-Coupling Reactions

A representative procedure for acquiring kinetic data using an initial rate method is described below. This protocol involves running parallel reactions and monitoring the concentration of the product or the disappearance of the starting material over time using GC-MS or HPLC.[2]

1. Preparation of Stock Solutions:

  • Prepare stock solutions of this compound, the coupling partner (e.g., arylboronic acid), and an internal standard in the chosen degassed solvent.

  • In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor and ligand.

2. Reaction Setup:

  • To a series of oven-dried reaction vials equipped with stir bars, add the appropriate amount of base.

  • Add the stock solutions of the internal standard and the reactant that will be held in excess.

  • Add the catalyst/ligand stock solution.

  • Seal the vials and bring them to the desired reaction temperature in a pre-heated reaction block or oil bath.

3. Initiation and Sampling:

  • To initiate the reactions, add the stock solution of the limiting reactant to each vial at staggered, precisely recorded times.

  • At regular time intervals, withdraw an aliquot from each reaction vial and quench the reaction by adding it to a cooled quenching solution (e.g., a solution of an amine or acid in a suitable solvent).[2]

4. Analysis:

  • Analyze the quenched samples by GC-MS or HPLC to determine the concentration of the product relative to the internal standard.

  • Plot the concentration of the product versus time. The initial rate can be determined from the slope of this plot at early time points.

  • To determine the reaction order with respect to each component, systematically vary the initial concentration of one reactant while keeping the others in large excess (to ensure pseudo-first-order conditions).[2]

Visualizations

Reaction Mechanisms and Workflows

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, along with a typical experimental workflow for a cross-coupling reaction.

Suzuki_Miyaura_Cycle center Pd(II) Intermediate product Product (R-Ar') center->product Reductive Elimination pd0 Pd(0)L_n pd0->center Oxidative Addition reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition arx This compound (Ar-X) transmetalation Transmetalation transmetalation->center Transmetalation (Base Assisted) boronic_acid Boronic Acid/Ester (R-B(OR)₂)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa_complex Oxidative Addition Complex (L_n)Pd(Ar)(X) pd0->oa_complex Oxidative Addition amide_complex Amido Complex (L_n)Pd(Ar)(NR₂) oa_complex->amide_complex Amine Coordination & Deprotonation product Product (Ar-NR₂) amide_complex->product Reductive Elimination product->pd0 Catalyst Regeneration arx This compound (Ar-X) arx->pd0 amine Amine (HNR₂) + Base amine->oa_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd_oa L_n(Ar)Pd(II)-X pd0->pd_oa Oxidative Addition (Ar-X) pd_alkynyl L_n(Ar)Pd(II)-C≡CR pd_oa->pd_alkynyl Transmetalation cu_x Cu-X pd_oa->cu_x From Pd Cycle product Product (Ar-C≡CR) pd_alkynyl->product Reductive Elimination product->pd0 cu_alkynyl Cu-C≡CR cu_x->cu_alkynyl Alkyne Deprotonation cu_alkynyl->pd_oa To Pd Cycle cu_alkynyl->cu_x alkyne Alkyne (H-C≡CR) + Base alkyne->cu_x

Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira reaction.

Experimental_Workflow setup 1. Reaction Setup - Combine this compound, coupling partner, catalyst, ligand, base - Evacuate and backfill with inert gas (3x) solvent 2. Solvent Addition - Add degassed solvent via syringe setup->solvent reaction 3. Reaction - Heat to desired temperature - Stir vigorously solvent->reaction monitoring 4. Monitoring - Track progress by TLC, GC-MS, or HPLC reaction->monitoring workup 5. Work-up - Cool to room temperature - Aqueous wash and extraction monitoring->workup purification 6. Purification - Dry, filter, and concentrate - Column chromatography workup->purification

Caption: General experimental workflow for cross-coupling reactions.

References

Benchmarking Synthetic Routes to 2-Bromo-4-methylthiazole: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical building blocks is paramount. 2-Bromo-4-methylthiazole is a versatile reagent in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this compound, offering a quantitative comparison of yields, reaction conditions, and procedural complexities. Detailed experimental protocols for the most common synthetic pathway are also presented.

Comparative Analysis of Synthetic Methods

The synthesis of this compound is predominantly achieved through a two-step process: the Hantzsch thiazole synthesis to form 2-amino-4-methylthiazole, followed by a Sandmeyer reaction to replace the amino group with a bromine atom. Direct bromination of 4-methylthiazole is generally not a viable alternative, as studies have shown that 4-methylthiazole is resistant to bromination under typical conditions.

The following table summarizes the quantitative data for the established two-step synthesis:

MethodKey StepsReagentsReaction TimeYieldPurity
Two-Step Synthesis 1. Hantzsch SynthesisChloroacetone, Thiourea~2.5 hours70-75% (for 2-amino-4-methylthiazole)High
2. Sandmeyer Reaction2-amino-4-methylthiazole, Copper(II) Bromide, tert-Butyl nitrite~15-30 minutes~53% (reported for a similar substrate)Good

Reaction Workflows and Mechanisms

The logical progression of the primary synthetic route to this compound can be visualized as a two-stage process. The initial Hantzsch synthesis constructs the core thiazole ring, which is then functionalized in the subsequent Sandmeyer reaction.

cluster_0 Hantzsch Thiazole Synthesis cluster_1 Sandmeyer Reaction Start Chloroacetone + Thiourea Intermediate1 Condensation & Cyclization Start->Intermediate1 Product1 2-Amino-4-methylthiazole Intermediate1->Product1 Start2 2-Amino-4-methylthiazole Product1->Start2 Intermediate2 Diazotization Start2->Intermediate2 Intermediate3 Copper-catalyzed Bromination Intermediate2->Intermediate3 Product2 This compound Intermediate3->Product2

Synthetic pathway for this compound.

The mechanism of the Hantzsch synthesis involves the reaction of an α-haloketone (chloroacetone) with a thioamide (thiourea). The reaction proceeds through nucleophilic attack of the sulfur on the α-carbon of the ketone, followed by cyclization and dehydration to form the aromatic thiazole ring.

The subsequent Sandmeyer reaction facilitates the conversion of the 2-amino group to a bromo group. This involves the formation of a diazonium salt from the amine, which then undergoes a copper-catalyzed substitution with a bromide ion.

cluster_hantzsch Hantzsch Synthesis Mechanism cluster_sandmeyer Sandmeyer Reaction Mechanism Thiourea Thiourea Nucleophilic Attack Nucleophilic Attack Thiourea->Nucleophilic Attack S atom Thiouronium Salt Intermediate Thiouronium Salt Intermediate Nucleophilic Attack->Thiouronium Salt Intermediate Chloroacetone Chloroacetone Chloroacetone->Nucleophilic Attack Intramolecular Cyclization Intramolecular Cyclization Thiouronium Salt Intermediate->Intramolecular Cyclization N atom attacks carbonyl C Hemiaminal Intermediate Hemiaminal Intermediate Intramolecular Cyclization->Hemiaminal Intermediate Dehydration Dehydration Hemiaminal Intermediate->Dehydration 2-Amino-4-methylthiazole 2-Amino-4-methylthiazole Dehydration->2-Amino-4-methylthiazole Diazonium Salt Formation Diazonium Salt Formation 2-Amino-4-methylthiazole->Diazonium Salt Formation + NaNO2, HBr Aryl Radical Formation Aryl Radical Formation Diazonium Salt Formation->Aryl Radical Formation + Cu(I)Br This compound This compound Aryl Radical Formation->this compound + Br radical from Cu(II)Br2

Reaction mechanisms for the synthesis of this compound.

Experimental Protocols

Step 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole

This procedure is a well-established method for the synthesis of the key amine intermediate.

Materials:

  • Chloroacetone

  • Thiourea

  • Water

  • Sodium hydroxide

  • Diethyl ether

Procedure:

  • Suspend thiourea (1 mole) in water in a flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

  • Slowly add chloroacetone (1 mole) to the stirred suspension over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

  • Reflux the resulting yellow solution for 2 hours.

  • After cooling, cautiously add solid sodium hydroxide with external cooling to make the solution strongly basic, which will cause an oily layer of the product to separate.

  • Separate the oily layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium hydroxide, and filter.

  • Remove the ether by distillation, and purify the crude product by vacuum distillation to obtain 2-amino-4-methylthiazole.[1]

Expected Yield: 70-75%

Step 2: Sandmeyer Reaction to this compound

This protocol describes the conversion of the amino group to a bromo group using a copper(II) bromide catalyst.

Materials:

  • 2-Amino-4-methylthiazole

  • Copper(II) bromide (CuBr₂)

  • tert-Butyl nitrite (t-BuONO) or Sodium Nitrite (NaNO₂) and a mineral acid (e.g., HBr)

  • Acetonitrile

Procedure:

  • Dissolve 2-amino-4-methylthiazole in acetonitrile in a reaction flask.

  • Add copper(II) bromide to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add tert-butyl nitrite (or a solution of sodium nitrite if using a mineral acid) to the cooled, stirred solution.

  • Allow the reaction to proceed for a short period (typically 15-30 minutes), monitoring by TLC.

  • Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography.[2][3]

Conclusion

The two-step synthesis involving the Hantzsch reaction followed by a Sandmeyer reaction is the most documented and reliable method for producing this compound. While the Hantzsch synthesis provides a good yield of the amine precursor, the subsequent Sandmeyer reaction is the yield-limiting step. Researchers should consider optimizing the conditions of the Sandmeyer reaction to improve the overall efficiency of the synthesis. The lack of viable direct bromination methods underscores the importance of this two-step approach. Future research could focus on developing a more efficient one-pot synthesis or exploring alternative brominating agents for the Sandmeyer reaction to enhance the overall yield and simplify the procedure.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4-methylthiazole: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of 2-Bromo-4-methylthiazole is paramount in any laboratory setting. This guide provides essential, step-by-step procedures for its proper disposal, ensuring the safety of personnel and the protection of the environment. Due to its chemical nature as a brominated organic compound, this compound is classified as a halogenated organic hazardous waste and requires specific handling and disposal protocols.

Hazard Profile and Safety Precautions

This compound presents several hazards that necessitate careful handling during the disposal process.

Summary of Hazards:

Hazard StatementClassification
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)[1][2]
H315: Causes skin irritationSkin Irritation (Category 2)[1][2]
H318: Causes serious eye damageSerious Eye Damage (Category 1)[1]
H335: May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3), Respiratory system[1][2]

Personal Protective Equipment (PPE):

Before initiating any disposal procedures, ensure the following PPE is worn:

  • Eye Protection: Chemical splash goggles meeting European standard EN 166 or equivalent.[2]

  • Hand Protection: Chemical-resistant protective gloves (e.g., nitrile or Viton).[2][3]

  • Skin and Body Protection: A fully-buttoned lab coat and appropriate protective clothing to prevent skin exposure.[2][3]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors.[4][5]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

cluster_0 Waste Identification & Segregation cluster_1 Collection & Storage cluster_2 Final Disposal A Identify Waste: This compound (Liquid, Contaminated Solids, Empty Containers) B Classify as: Halogenated Organic Waste A->B C Segregate from: - Non-halogenated organic waste - Acids and bases - Oxidizers - Aqueous waste B->C D Select a compatible, labeled waste container (e.g., polyethylene). C->D E Affix a 'Hazardous Waste' tag. List all constituents and percentages. D->E F Keep container tightly closed. Store in a designated Satellite Accumulation Area (SAA). E->F G Store in secondary containment. F->G H Container is 3/4 full? G->H I Request waste pickup from Environmental Health & Safety (EHS). H->I Yes J Waste is transported for regulated high-temperature incineration. I->J

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Procedures

Follow these detailed steps to ensure the safe and compliant disposal of this compound and associated waste.

1. Waste Segregation:

  • Crucial First Step: this compound is a halogenated organic compound. It must be collected separately from non-halogenated organic wastes.[6][7] Co-mingling increases disposal costs and complexity.[7]

  • Incompatibilities: Do not mix this waste with acids, bases, heavy metals, or strong oxidizing agents in the same container.[3][7]

2. Waste Collection:

  • Container Selection: Use a designated, compatible waste container for halogenated organic liquids. Polyethylene containers are often recommended.[3] The container must be in good condition with a tightly sealing lid.[3][8]

  • Labeling:

    • Clearly label the container with the words "Hazardous Waste" and "Halogenated Organic Waste."[8][9]

    • As soon as the first drop of waste is added, list all chemical constituents, including this compound, and their approximate percentages on the hazardous waste tag.[6][9] Do not use abbreviations or chemical formulas.[8]

  • Procedure:

    • All transfers of waste into the collection container should be performed in a chemical fume hood.[9]

    • Keep the waste container closed at all times, except when actively adding waste.[8][9]

3. Disposal of Contaminated Materials:

  • Solid Waste: Personal protective equipment (gloves, lab coats), absorbent materials from spills, and other contaminated solid waste should be collected in a separate, clearly labeled, sealed bag or container.[3][9] This container should also be marked as "Hazardous Waste" and list the contaminants.

  • Empty Containers:

    • Thoroughly empty the original container of all contents.[10]

    • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol). The rinsate is considered hazardous waste and must be collected in the designated halogenated organic waste container.[10]

    • After rinsing, deface or remove the original label.[10]

    • Dispose of the decontaminated container according to your institution's specific guidelines for chemically rinsed glass or plastic.

4. Storage:

  • Location: Store the hazardous waste container in a designated Satellite Accumulation Area (SAA), such as a flammable storage cabinet or a cabinet under a fume hood.[3][9]

  • Secondary Containment: Always place the waste container in a secondary containment bin or tub to prevent the spread of material in case of a leak.[3][9]

  • Quantity Limits: Be aware of the maximum volume of hazardous waste allowed to be accumulated in your laboratory (typically 55 gallons, but institutional rules may vary).[8]

5. Final Disposal:

  • Prohibited Actions: DO NOT dispose of this compound or any halogenated solvent down the drain or allow it to evaporate in a fume hood.[3][7]

  • Waste Pickup: When the waste container is approximately three-quarters full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department.[9] Follow their specific procedures for requesting a waste pickup.

  • Ultimate Disposal Method: Halogenated organic wastes are typically sent for disposal via high-temperature incineration at a licensed hazardous waste facility.[6]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that chemical waste is managed in a responsible and compliant manner. Always consult your institution's specific chemical hygiene plan and hazardous waste management guidelines.

References

Personal protective equipment for handling 2-Bromo-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-4-methylthiazole. Adherence to these procedures is essential for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires careful handling to prevent exposure. The primary hazards are summarized in the table below, along with the recommended personal protective equipment.

Table 1: Hazard Summary and GHS Classification

Hazard StatementGHS ClassificationPictogram
H302: Harmful if swallowedAcute Toxicity, Oral (Category 4)GHS07
H315: Causes skin irritationSkin Corrosion/Irritation (Category 2)GHS07
H318: Causes serious eye damageSerious Eye Damage/Eye Irritation (Category 1)GHS05
H335: May cause respiratory irritationSpecific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationGHS07

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryMinimum Requirement
Eye and Face Protection Chemical safety goggles that meet EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a high risk of splashing.
Hand Protection Chemical-resistant gloves. While specific breakthrough time data for this compound is not readily available, nitrile or neoprene gloves are generally recommended for handling halogenated organic compounds. Always inspect gloves for any signs of degradation or perforation before use. For prolonged contact, consider double-gloving.
Skin and Body Protection A standard laboratory coat must be worn. For procedures with a higher risk of splashes, a chemically resistant apron is recommended. Ensure that legs and feet are covered with appropriate clothing and closed-toe shoes.
Respiratory Protection All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required. Given the presence of bromine and sulfur, a combination cartridge for organic vapors and acid gases may provide additional protection.

Operational Plan: Step-by-Step Handling Procedures

A systematic workflow is crucial for minimizing exposure and preventing contamination. All handling of this compound should occur in a designated area, ideally within a chemical fume hood.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Waste Disposal cluster_post Post-Procedure prep_ppe Don appropriate PPE prep_fume_hood Verify fume hood functionality prep_ppe->prep_fume_hood prep_materials Gather all necessary materials prep_fume_hood->prep_materials handling_weigh Weigh/measure this compound prep_materials->handling_weigh Proceed to handling handling_reaction Perform experimental procedure handling_weigh->handling_reaction cleanup_decontaminate Decontaminate glassware and surfaces handling_reaction->cleanup_decontaminate Procedure complete cleanup_segregate Segregate halogenated waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of waste in a labeled, sealed container cleanup_segregate->cleanup_dispose post_remove_ppe Remove PPE correctly cleanup_dispose->post_remove_ppe Cleanup complete post_wash Wash hands thoroughly post_remove_ppe->post_wash

A streamlined workflow for the safe handling of this compound.

Experimental Protocol: General Weighing and Solution Preparation

  • Preparation: Before handling the compound, ensure you are in a well-ventilated area, such as a chemical fume hood. Don all required personal protective equipment as detailed in Table 2.

  • Weighing: Use a clean, dedicated spatula and weigh boat. To minimize the generation of aerosols, handle the liquid carefully.

  • Dissolving: When preparing solutions, add this compound to the solvent slowly. Gently swirl or stir the mixture to facilitate dissolution while avoiding splashes.

  • Cleanup: After the procedure, decontaminate all surfaces and equipment used. Dispose of all contaminated waste, including PPE, according to the disposal plan.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response Workflow

spill Spill Occurs alert Alert personnel and evacuate immediate area spill->alert assess Assess the spill (minor vs. major) alert->assess minor_spill Minor Spill assess->minor_spill major_spill Major Spill assess->major_spill don_ppe Don appropriate PPE for cleanup minor_spill->don_ppe contact_ehs Contact Environmental Health & Safety (EHS) major_spill->contact_ehs contain Contain the spill with inert absorbent material don_ppe->contain collect Collect absorbed material into a sealed waste container contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste as halogenated hazardous waste clean->dispose

Decision-making workflow for responding to a this compound spill.

Emergency Protocols

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste in accordance with all federal, state, and local regulations.

Step-by-Step Disposal Protocol

  • Waste Identification and Segregation: All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as halogenated organic hazardous waste . This waste stream should not be mixed with other incompatible waste.

  • Containerization: Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene).

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Toxic, Irritant).

  • Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. The primary method of disposal for halogenated organic compounds is typically high-temperature incineration.

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.